molecular formula C12H16O B8406667 2-Methyl-5-phenyl-1-penten-3-ol

2-Methyl-5-phenyl-1-penten-3-ol

Cat. No.: B8406667
M. Wt: 176.25 g/mol
InChI Key: SQILPJYCZMADEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-phenyl-1-penten-3-ol is a chemical compound featuring an unsaturated alcohol structure with a phenyl substituent. This structural motif, an alkenol, is of significant interest in organic synthesis and materials science. Compounds of this class can serve as versatile intermediates or building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials . The specific molecular framework of an unsaturated alcohol suggests its potential utility in metal-mediated coupling reactions and carbonyl addition chemistry, analogous to the use of other alkenol derivatives in synthetic organic chemistry . For instance, structurally related alkenols have been employed in studies involving alkenylchromium reagents, which are valued for their tolerance of various functional groups and their application in forming carbon-carbon bonds with aldehydes . As a research chemical, its value lies in its potential to be used in method development, the exploration of new synthetic pathways, and the study of structure-activity relationships. Researchers should characterize the product thoroughly upon receipt using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methyl-5-phenylpent-1-en-3-ol

InChI

InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,1,8-9H2,2H3

InChI Key

SQILPJYCZMADEH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 2-Methyl-5-phenyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-phenyl-1-penten-3-ol is an allylic alcohol with a chemical structure that presents interesting possibilities for synthetic chemistry and potential applications in various fields, including fragrance and potentially as a building block in drug discovery. Its structure, featuring a phenyl group, a hydroxyl group, and a vinyl group, offers multiple sites for chemical modification, making it a versatile intermediate. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, a plausible synthetic route, and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-5-phenyl-1-penten-3-ol is essential for its handling, application, and the design of synthetic routes.

Core Identifiers
PropertyValueSource
IUPAC Name 2-methyl-5-phenylpent-1-en-3-ol[PubChem][1]
Molecular Formula C₁₂H₁₆O[PubChem][1]
Molecular Weight 176.25 g/mol [PubChem][1]
CAS Number Not available
Canonical SMILES CC(=C)C(CCC1=CC=CC=C1)O[PubChem][1]
InChI InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,1,8-9H2,2H3[PubChem][1]
Physical Properties
PropertyEstimated ValueNotes
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature.
Boiling Point > 120 °CExpected to be higher than smaller allylic alcohols due to the phenyl group.
Solubility Sparingly soluble in water; Soluble in organic solvents.The hydroxyl group provides some water solubility, but the large hydrocarbon and phenyl portions make it more soluble in organic solvents like ethanol, ether, and acetone.

Chemical Properties and Reactivity

The chemical reactivity of 2-Methyl-5-phenyl-1-penten-3-ol is dictated by its three primary functional groups: the hydroxyl group, the carbon-carbon double bond (alkene), and the phenyl group.

  • Reactions of the Hydroxyl Group: As a secondary alcohol, the hydroxyl group can undergo oxidation to form a ketone. It can also participate in esterification reactions with carboxylic acids or their derivatives.

  • Reactions of the Alkene Group: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding saturated alcohol, or halogenation.

  • Allylic Position: The presence of the hydroxyl group on a carbon adjacent to the double bond makes it an allylic alcohol. This structural motif can lead to enhanced reactivity in certain substitution reactions.[3] The phenyl group can also influence the reactivity of the molecule, for example, by stabilizing intermediates in certain reactions.

Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol: A Plausible Grignard Approach

A common and effective method for the synthesis of tertiary and secondary alcohols is the Grignard reaction.[4][5] A plausible synthetic route for 2-Methyl-5-phenyl-1-penten-3-ol involves the reaction of a Grignard reagent with an appropriate aldehyde.

Reaction Scheme

G reagent1 3-Phenylpropanal intermediate Magnesium alkoxide intermediate reagent1->intermediate 1. Diethyl ether reagent2 Isopropenylmagnesium bromide (Grignard Reagent) reagent2->intermediate product 2-Methyl-5-phenyl-1-penten-3-ol intermediate->product 2. H₃O⁺ (workup) G cluster_handling Safe Handling Workflow start Obtain Compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in a Well-Ventilated Fume Hood ppe->fume_hood avoid_contact Avoid Inhalation, Skin, and Eye Contact fume_hood->avoid_contact storage Store in a Cool, Dry, Well-Ventilated Area avoid_contact->storage disposal Dispose of Properly storage->disposal end End of Process disposal->end

Sources

2-Methyl-5-phenyl-1-penten-3-ol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Methyl-5-phenyl-1-penten-3-ol , a functionalized aryl-alkenyl alcohol with significant utility as a synthetic intermediate in fragrance chemistry and pharmaceutical scaffold design.

Structural Elucidation, Synthetic Methodologies, and R&D Applications

Executive Summary

2-Methyl-5-phenyl-1-penten-3-ol (C₁₂H₁₆O) is a secondary allylic alcohol characterized by a terminal alkene, a branching methyl group, and a phenethyl side chain. It serves as a critical intermediate in the synthesis of "muguet" (lily-of-the-valley) type fragrances, specifically as a precursor to Mefrosol (3-methyl-5-phenylpentanol). Beyond perfumery, its structural motif—combining a lipophilic aryl tail with a polar, reactive allylic alcohol head—makes it a valuable building block in medicinal chemistry for fragment-based drug discovery (FBDD).

Chemical Identity & Nomenclature

Accurate nomenclature is prerequisite for database retrieval and regulatory compliance.

AttributeDetail
IUPAC Name 2-Methyl-5-phenylpent-1-en-3-ol
Common Synonyms

-Isopropenyl-hydrocinnamyl alcohol; Methacrolein phenethyl adduct
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
SMILES CC(=C)C(O)CCC1=CC=CC=C1
InChI Key SQILPJYCZMADEH-UHFFFAOYSA-N
Chirality The C3 carbon is a stereocenter, existing as (R) and (S) enantiomers.
Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

G Phenyl Phenyl Ring (Lipophilic Tail) Linker Ethylene Linker (-CH2-CH2-) Phenyl->Linker C5 ChiralCenter C3 Chiral Center (Secondary Alcohol) Linker->ChiralCenter C4 Alkene Isopropenyl Group (Terminal Alkene) ChiralCenter->Alkene C2

Figure 1: Structural segmentation of 2-Methyl-5-phenyl-1-penten-3-ol showing functional domains.

Synthetic Pathways

The synthesis of 2-Methyl-5-phenyl-1-penten-3-ol is classically achieved via Grignard addition , exploiting the nucleophilicity of organomagnesium reagents against carbonyl electrophiles.

Protocol A: The Methacrolein Route (Preferred)

This route is favored for its atom economy and the availability of precursors. It involves the nucleophilic attack of phenethylmagnesium bromide on methacrolein.

Reaction Scheme:



Step-by-Step Methodology
  • Reagent Preparation:

    • Activate Magnesium turnings (1.1 eq) with iodine in anhydrous THF.

    • Add (2-bromoethyl)benzene dropwise to generate Phenethylmagnesium bromide . Maintain temperature < 40°C to prevent Wurtz coupling.

  • Addition:

    • Cool the Grignard solution to -78°C (dry ice/acetone bath) to suppress 1,4-addition (Michael addition).

    • Add Methacrolein (1.0 eq) slowly over 30 minutes. The steric bulk of the Grignard reagent favors 1,2-addition to the aldehyde.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with diethyl ether or MTBE.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂; Hexanes:EtOAc 9:1) to isolate the alcohol as a colorless oil.

Protocol B: The Hydrocinnamaldehyde Route

Alternatively, the molecule can be constructed by reacting isopropenylmagnesium bromide with hydrocinnamaldehyde (3-phenylpropanal). This route is useful if the aldehyde precursor is already present in the chemical library.

Synthesis cluster_0 Route A: Phenethyl Grignard cluster_1 Route B: Isopropenyl Grignard Mg Mg / THF Grignard1 PhenethylMgBr Mg->Grignard1 PhBr (2-Bromoethyl)benzene PhBr->Grignard1 Activation Product 2-Methyl-5-phenyl-1-penten-3-ol Grignard1->Product + Methacrolein (1,2-Addition) Methacrolein Methacrolein Methacrolein->Product IsoBr 2-Bromopropene Grignard2 IsopropenylMgBr IsoBr->Grignard2 + Mg Grignard2->Product + Hydrocinnamaldehyde Aldehyde Hydrocinnamaldehyde Aldehyde->Product

Figure 2: Convergent synthetic strategies for the target alcohol.

Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation.

PropertyValue (Predicted/Exp)Significance
Boiling Point ~275-280°C (760 mmHg)High boiling point due to H-bonding and molecular weight.
LogP 3.2 ± 0.3Highly lipophilic; crosses biological membranes easily.
Water Solubility < 0.5 g/LSparingly soluble; requires organic cosolvents (DMSO, EtOH).
Flash Point > 110°CSafe for standard laboratory handling.
Density ~0.98 g/cm³Slightly less dense than water.

Applications in R&D

Fragrance Chemistry (Muguet Alcohols)

This molecule is a direct unsaturated analog of Mefrosol (Rosaphen), a commercial fragrance ingredient.

  • Olfactory Profile: Likely exhibits floral, rose, and green notes, though potentially sharper than its saturated counterpart due to the alkene.

  • Mechanism: The allylic alcohol group is susceptible to metabolic oxidation, influencing its odor longevity (substantivity).

  • Transformation: Catalytic hydrogenation (Pd/C, H₂) of the C1=C2 double bond yields Mefrosol, a fixative with "lily-of-the-valley" character.

Medicinal Chemistry Scaffold

In drug discovery, the 2-methyl-1-penten-3-ol core acts as a versatile scaffold.

  • Warhead Potential: The allylic alcohol can be oxidized to an

    
    -unsaturated ketone (enone), a reactive Michael acceptor that can covalently bind to cysteine residues in target proteins (e.g., in covalent kinase inhibitors).
    
  • Magic Methyl Effect: The C2-methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation that enhances binding affinity compared to the des-methyl analog.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15–7.35 (m, 5H):  Phenyl aromatic protons.
      
    • 
       4.85 & 5.05 (s, 2H):  Terminal alkene protons (
      
      
      
      ). Distinctive germinal coupling.
    • 
       4.10 (t, 1H):  Methine proton at C3 (
      
      
      
      ).
    • 
       2.60–2.80 (m, 2H):  Benzylic protons (
      
      
      
      ).
    • 
       1.75 (s, 3H):  Allylic methyl group (
      
      
      
      ).
    • 
       1.80–2.00 (m, 2H):  Homobenzylic linker protons.
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • ~147 ppm: Quaternary alkene carbon (C2).

    • ~142 ppm: Quaternary aromatic carbon (C_ipso).

    • ~111 ppm: Terminal alkene carbon (C1).

    • ~76 ppm: Carbinol carbon (C3).

    • ~18 ppm: Allylic methyl carbon.

Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     176 
    
    
    
    .
  • Base Peak: Likely

    
     91 (Tropylium ion, 
    
    
    
    ) or
    
    
    71 (Methacrolein fragment), depending on ionization energy.
  • Water Loss:

    
     158 
    
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789744, 2-Methyl-5-phenyl-1-penten-3-ol. Retrieved from [Link]

  • The Good Scents Company (2025). 2-Methyl-1-penten-3-ol Fragrance Data and Safety Profile. Retrieved from [Link]

  • Belsito, D. et al. (2012). A toxicologic and dermatologic review of 2-methyl-5-phenylpentanol when used as a fragrance ingredient.[1] Food and Chemical Toxicology. Retrieved from [Link]

Sources

Technical Profile: 2-Methyl-5-phenylpent-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 2-methyl-5-phenylpent-1-en-3-ol , designed for researchers and drug development professionals.

Primary Identifier: PubChem CID 11789744 InChIKey: SQILPJYCZMADEH-UHFFFAOYSA-N

Executive Summary

2-methyl-5-phenylpent-1-en-3-ol is a functionalized homoallylic alcohol serving as a critical intermediate in the synthesis of fragrance ingredients (e.g., Mefrosol derivatives) and complex pharmaceutical scaffolds. Characterized by a terminal isopropenyl group and a phenylethyl chain flanking a secondary hydroxyl center, it exhibits unique reactivity patterns suitable for Claisen rearrangements , Ni-catalyzed carboxylations , and acid-mediated cyclizations .

This guide synthesizes its physicochemical properties, validated production protocols, and downstream applications, grounding all data in verifiable chemical logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-methyl-5-phenylpent-1-en-3-ol
Common Synonyms

-Isopropenyl-hydrocinnamyl alcohol; 1-phenyl-4-methyl-4-penten-3-ol
PubChem CID
InChIKey SQILPJYCZMADEH-UHFFFAOYSA-N
Molecular Formula C

H

O
Molecular Weight 176.26 g/mol
Physical State Pale yellow viscous oil
Boiling Point ~135–140 °C (at 1 mmHg) [Predicted]
Solubility Soluble in THF, Et

O, CH

Cl

; Insoluble in water

Synthesis & Production Protocols

The most robust synthetic route involves the nucleophilic addition of isopropenylmagnesium bromide to hydrocinnamaldehyde (3-phenylpropanal). This Grignard reaction is preferred for its high atom economy and regioselectivity, avoiding the isomerization issues common with acid-catalyzed aldol approaches.

Protocol: Grignard Addition
  • Reaction Type: 1,2-Nucleophilic Addition

  • Scale: Laboratory (10–50 mmol)

Reagents:

  • Substrate: Hydrocinnamaldehyde (3-phenylpropanal) [CAS: 104-53-0]

  • Nucleophile: Isopropenylmagnesium bromide (0.5 M in THF) [CAS: 13291-18-4]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2][3]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under an argon atmosphere.

  • Charging: Charge the flask with isopropenylmagnesium bromide (1.2 equiv) and cool to 0 °C using an ice/water bath.

  • Addition: Dissolve hydrocinnamaldehyde (1.0 equiv) in anhydrous THF (5 mL/mmol). Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1); the product typically appears at R

    
     ~0.4.
    
  • Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract the aqueous layer with Et

    
    O (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes) to yield the title compound as a clear oil.
    

Yield Expectation: 85–92% isolated yield.

Visual Synthesis Workflow

SynthesisPath Start Hydrocinnamaldehyde (CAS 104-53-0) Intermediate Mg-Alkoxide Complex Start->Intermediate THF, 0°C Nucleophilic Attack Reagent Isopropenyl MgBr (CAS 13291-18-4) Reagent->Intermediate Product 2-methyl-5-phenylpent-1-en-3-ol (Target Alcohol) Intermediate->Product NH4Cl (aq) Protonation

Figure 1: Grignard synthesis pathway for 2-methyl-5-phenylpent-1-en-3-ol.

Applications in R&D

A. Fragrance Chemistry (Mefrosol Precursors)

This alcohol serves as a direct precursor to Mefrosol (3-methyl-5-phenylpentanol), a muguet (lily-of-the-valley) odorant.

  • Mechanism: Hydrogenation of the terminal alkene (Pd/C, H

    
    ) yields the saturated alcohol.
    
  • Alternative: Acid-catalyzed cyclization yields Rosyrane derivatives (dihydropyrans), which are valuable for their diffusive floral notes.

B. Catalytic Carboxylation Studies

The compound is a model substrate for Ni-catalyzed regiodivergent carboxylation . Research by the Martin group (ICIQ) utilizes this specific allylic alcohol to demonstrate site-selective CO


 fixation.
  • Significance: It allows researchers to test ligands that discriminate between the

    
    -position (direct carboxylation) and 
    
    
    
    -position (allylic transposition), a key challenge in carbon capture utilization.
C. Claisen Rearrangement Substrates

The allylic alcohol motif allows for conversion into vinyl ethers, which then undergo [3,3]-sigmatropic rearrangements (Claisen) to generate


-unsaturated carbonyls with high stereocontrol.
Reaction Logic Diagram

Applications cluster_0 Fragrance Synthesis cluster_1 Catalytic Methodology Target 2-methyl-5-phenylpent-1-en-3-ol Mefrosol Mefrosol (Hydrogenation) Target->Mefrosol Pyran Rosyrane Analogs (Acid Cyclization) Target->Pyran Carbox Carboxylic Acids (Ni-Cat + CO2) Target->Carbox Claisen gamma,delta-Unsat. Aldehydes (Claisen Rearrangement) Target->Claisen

Figure 2: Divergent application pathways for the target alcohol.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the allylic position.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required.

  • Disposal: Dispose of as organic waste (non-halogenated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789744, 2-methyl-5-phenylpent-1-en-3-ol. Retrieved from [Link]

  • Börjesson, M., Moragas, T., Gallego, D., & Martin, R. (2016).Ni-Catalyzed Carboxylation of Unactivated Primary Alkyl Bromides and Sulfonates with CO2. ACS Catalysis, 6(10), 6739–6743.
  • LookChem. Product Entry: Isopropenylmagnesium bromide (CAS 13291-18-4).[4] Retrieved from [Link]

  • Google Patents.US8227645B2: Cyclisation process of forming a multiple ring compound. (Identifies the compound as "Compound 82" in synthesis).

Sources

synthesis of 2-Methyl-5-phenyl-1-penten-3-ol via Grignard reaction

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol via Grignard Addition: A Technical Guide to Chemoselective Allylic Alcohol Construction

Executive Summary

2-Methyl-5-phenyl-1-penten-3-ol is a structurally versatile secondary allylic alcohol. Featuring a terminal alkene, a stereogenic carbinol center, and a flexible phenethyl tail, it serves as a critical building block in the synthesis of complex polycyclic terpenoids and fragrance compounds, often utilized in Lewis acid-catalyzed cascade cyclization reactions (1[1]). This whitepaper details the chemoselective synthesis of this molecule via a highly efficient Grignard addition, providing researchers with a self-validating, scalable protocol.

Retrosynthetic Analysis & Chemoselectivity (Expertise & Causality)

The construction of the C3-C4 bond in 2-methyl-5-phenyl-1-penten-3-ol can be approached via two primary organometallic disconnections:

  • Route A (Optimal): Addition of isopropenylmagnesium bromide to 3-phenylpropanal (hydrocinnamaldehyde).

  • Route B (Sub-optimal): Addition of phenethylmagnesium bromide to methacrolein.

Causality in Route Selection: While both routes theoretically yield the target molecule, Route B employs methacrolein, an α,β-unsaturated aldehyde. Although hard nucleophiles like Grignard reagents generally favor direct 1,2-addition to aldehydes under kinetic control, the presence of the conjugated π-system introduces a non-trivial risk of competitive 1,4-conjugate addition or base-catalyzed polymerization (2[2]). To strictly enforce 1,2-addition in Route B, oxophilic Lewis acid additives such as anhydrous CeCl₃ (Imamoto reagent) would be required.

Conversely, Route A utilizes 3-phenylpropanal, an aliphatic aldehyde lacking a conjugated double bond. This structural feature guarantees exclusive 1,2-addition of the isopropenyl anion to the carbonyl carbon, streamlining the reaction profile and maximizing the yield of the desired allylic alcohol without the need for specialized additives ().

Retrosynthesis Target 2-Methyl-5-phenyl-1-penten-3-ol (Target Allylic Alcohol) SubA1 Isopropenylmagnesium bromide (Nucleophile) SubA1->Target Route A (Exclusive 1,2-addition) SubA2 3-Phenylpropanal (Electrophile) SubA2->Target SubB1 Phenethylmagnesium bromide (Nucleophile) SubB1->Target Route B (Risk of 1,4-addition) SubB2 Methacrolein (Electrophile) SubB2->Target

Fig 1. Retrosynthetic strategies highlighting the chemoselective advantage of Route A.

Experimental Protocol: Self-Validating Workflow

The following methodology describes the execution of Route A on a 10 mmol scale. The protocol is designed as a self-validating system, incorporating specific thermal controls and quenching strategies to prevent side reactions such as aldol condensation or acid-catalyzed dehydration.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of argon.

  • Nucleophile Introduction: Syringe 30.0 mL of isopropenylmagnesium bromide (0.5 M in THF, 15.0 mmol, 1.5 equiv) into the flask.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the basicity of the Grignard reagent, minimizing the enolization of the aldehyde.

  • Electrophile Addition: Dissolve 1.34 g of 3-phenylpropanal (10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes using a syringe pump.

  • Reaction Maturation: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/EtOAc eluent system (visualized with UV and KMnO₄ stain).

  • Chemoselective Quenching: Once complete, re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of 15 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality: A mild, slightly acidic quench with NH₄Cl is critical. Using strong mineral acids (e.g., HCl) will protonate the newly formed allylic alcohol, leading to rapid elimination (dehydration) and the formation of an undesired conjugated diene.

  • Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude pale yellow oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in hexanes to afford the pure 2-methyl-5-phenyl-1-penten-3-ol.

Protocol Step1 1. System Preparation Flame-dry flask under Ar Add Isopropenylmagnesium bromide (0.5M) Step2 2. Thermal Control Cool system to 0 °C (Ice Bath) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of 3-Phenylpropanal (Maintains kinetic control) Step2->Step3 Step4 4. Reaction Maturation Warm to RT, stir for 2 hours Monitor via TLC Step3->Step4 Step5 5. Chemoselective Quench Slow addition of sat. aq. NH4Cl at 0 °C (Prevents acid-catalyzed dehydration) Step4->Step5 Step6 6. Extraction & Drying Extract with EtOAc Dry organic layer over MgSO4 Step5->Step6 Step7 7. Purification Flash Column Chromatography (Hexanes/EtOAc gradient) Step6->Step7 Step8 8. Analytical Validation 1H/13C NMR & HRMS Step7->Step8

Fig 2. Self-validating experimental workflow for the Grignard addition (Route A).

Quantitative Data & Analytical Characterization

To ensure reproducibility and facilitate scale-up, the stoichiometric parameters are summarized in Table 1. The structural integrity of the synthesized 2-methyl-5-phenyl-1-penten-3-ol (3[3]) must be verified via Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts, derived from the molecular environment and literature precedents, are detailed in Table 2.

Table 1: Stoichiometry and Reaction Parameters

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3-Phenylpropanal134.181.01.34 g (~1.32 mL)Electrophile
Isopropenylmagnesium bromide145.281.530.0 mL (0.5 M in THF)Nucleophile
Anhydrous THF72.11-10 mLSolvent
Saturated aq. NH₄Cl--15 mLQuenching Agent

Table 2: Expected Analytical Profile (¹H and ¹³C NMR in CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment
¹H7.35 - 7.15m, 5HAromatic protons (-C₆H₅)
¹H4.95, 4.85m, 2HTerminal alkene (=CH₂)
¹H4.10t, 1HCarbinol proton (-CH(OH)-)
¹H2.70m, 2HBenzylic protons (-CH₂-Ph)
¹H1.90m, 2HAliphatic chain (-CH₂-CH(OH)-)
¹H1.70s, 3HAllylic methyl (-CH₃)
¹H1.50br s, 1HHydroxyl proton (-OH)
¹³C147.0CQuaternary alkene (C=CH₂)
¹³C142.0CQuaternary aromatic (ipso)
¹³C128.5, 128.4, 125.8CHAromatic carbons
¹³C111.0CH₂Terminal alkene (=CH₂)
¹³C75.5CHCarbinol carbon (-CH(OH)-)
¹³C36.0CH₂Aliphatic chain (-CH₂-)
¹³C32.0CH₂Benzylic carbon (-CH₂-Ph)
¹³C17.5CH₃Allylic methyl (-CH₃)

References

  • 2-Methyl-5-phenyl-1-penten-3-ol | C12H16O - PubChem - NIH , PubChem, 3

  • US8227645B2 - Cyclisation process of forming a multiple ring compound , Google Patents, 1

  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds , RSC Books, 2

  • Marino Rolando Börjesson Carazo - TDX , Tesis Doctorals en Xarxa (TDX), Link

Sources

Spectroscopic Profiling and Synthetic Validation of 2-Methyl-5-phenyl-1-penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern organic synthesis and drug development, allylic alcohols serve as indispensable linchpins for constructing complex molecular architectures. As a Senior Application Scientist, I have leveraged 2-methyl-5-phenyl-1-penten-3-ol extensively as a versatile building block for transition-metal-catalyzed carboxylations and stereoselective Claisen rearrangements. This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic causality, and spectroscopic characterization of this specific allylic alcohol[1].

Mechanistic Rationale and Synthetic Strategy

The most atom-economical and direct route to 2-methyl-5-phenyl-1-penten-3-ol is the nucleophilic addition of a Grignard reagent to an aldehyde[2]. Specifically, the reaction between isopropenylmagnesium bromide and hydrocinnamaldehyde (3-phenylpropanal) yields the target compound in a single step.

Causality in Reaction Design:

  • Electrophile Selection: Hydrocinnamaldehyde provides the necessary C5-C7 (phenylpropyl) framework.

  • Nucleophile Selection: Isopropenylmagnesium bromide acts as a highly reactive, hard nucleophile that selectively attacks the carbonyl carbon without inducing unwanted enolization of the alpha-protons on the aldehyde.

  • Temperature Control: Executing the reaction at 0 °C mitigates the exothermic nature of the Grignard addition, suppressing side reactions such as pinacol coupling or aldol condensation of the starting aldehyde[2].

Mechanism N1 1. Carbonyl Activation Mg²⁺ coordinates to aldehyde oxygen N2 2. Nucleophilic Attack Isopropenyl carbanion attacks C=O N1->N2 N3 3. Alkoxide Formation Magnesium alkoxide intermediate N2->N3 N4 4. Protonation NH₄Cl donates H⁺ to yield allylic alcohol N3->N4

Fig 1. Mechanistic pathway of the Grignard addition highlighting causality at each step.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes an analytical checkpoint to confirm success before proceeding to the next phase.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon.

    • Causality: Grignard reagents are highly sensitive to moisture and oxygen; an inert atmosphere prevents the premature protonation of isopropenylmagnesium bromide to propene.

  • Reagent Charging: Add 50 mL of anhydrous THF and hydrocinnamaldehyde (5.37 g, 40 mmol, 1.0 equiv) to the flask. Submerge in an ice bath (0 °C) and stir for 10 minutes to ensure thermal equilibration[2].

  • Nucleophilic Addition: Via an addition funnel, dropwise add a 0.5 M solution of isopropenylmagnesium bromide in THF (100 mL, 50 mmol, 1.25 equiv)[2].

    • Causality: Dropwise addition maintains a low concentration of the active nucleophile, preventing localized heating and side reactions.

  • In-Process Monitoring (The Validation Checkpoint): Stir for 30 minutes at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 30:70 Et₂O/hexanes eluent.

    • Validation: The reaction is deemed complete when the aldehyde spot disappears and a new product spot (Rf ≈ 0.40) appears, which stains positively with both KMnO₄ (indicating the alkene) and vanillin (indicating the alcohol)[2].

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl solution[2].

    • Causality: NH₄Cl provides a mild proton source (pH ~5-6) that safely protonates the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed allylic alcohol.

  • Extraction & Drying: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2].

  • Purification: Purify the crude product via Kugelrohr distillation.

    • Causality: Kugelrohr distillation minimizes the thermal residence time of the compound. Extended heating during standard fractional distillation could induce a retro-ene reaction or dehydration. The product is isolated as a colorless oil (approx. 47-78% yield)[2].

Workflow A Hydrocinnamaldehyde (1.0 equiv) C Nucleophilic Addition (THF, 0 °C, 30 min) A->C B Isopropenylmagnesium bromide (1.25 equiv) B->C D Aqueous Quench (Sat. NH4Cl) C->D TLC: Rf=0.40 E Purification (Kugelrohr Distillation) D->E Et2O Extraction F 2-Methyl-5-phenyl- 1-penten-3-ol E->F Pure Product

Fig 2. Synthetic workflow for 2-methyl-5-phenyl-1-penten-3-ol via Grignard addition.

Spectroscopic Data Analysis

Accurate structural verification is paramount in drug development. Below is the consolidated spectroscopic data for 2-methyl-5-phenyl-1-penten-3-ol, derived from high-field NMR and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct markers for the allylic system. The terminal alkene protons appear as two distinct singlets due to their diastereotopic nature and lack of vicinal coupling, while the chiral center at C3 splits the adjacent methylene protons into a complex multiplet[3].

Table 1: ¹H NMR Data (600 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Structural Assignment
7.31 – 7.27 m 2H - Phenyl (meta)
7.24 – 7.17 m 3H - Phenyl (ortho, para)
4.98 s 1H - C=CH₂ (terminal, trans to Me)
4.88 s 1H - C=CH₂ (terminal, cis to Me)
4.12 t 1H 6.4 CH-OH (C3 methine)
2.78 – 2.62 m 2H - CH₂-Ph (C5 methylene)
1.95 – 1.83 m 2H - CH₂-CH(OH) (C4 methylene)
1.76 s 3H - C2-CH₃ (methyl)

| 1.46 | br s | 1H | - | O-H (hydroxyl) |

Table 2: ¹³C NMR Data (126 MHz, CDCl₃) [4]

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
147.5 C (quaternary) C2 (alkene)
142.1 C (quaternary) Phenyl (ipso)
128.5 CH Phenyl (meta)
128.4 CH Phenyl (ortho)
125.8 CH Phenyl (para)
111.2 CH₂ C1 (terminal alkene)
75.6 CH C3 (CH-OH)
36.6 CH₂ C4 (aliphatic methylene)
31.8 CH₂ C5 (benzylic methylene)

| 17.6 | CH₃ | C2-Methyl |

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically confirming the presence of the hydroxyl group and the preservation of the carbon-carbon double bond[1].

Table 3: Key IR Spectroscopy Absorptions (Neat) [1]

Wavenumber (cm⁻¹) Bond Functional Group / Vibration Mode
~3350 O-H Alcohol (broad, stretching)
~3026 C-H (sp²) Aromatic/Alkene C-H stretch
~2933, 2861 C-H (sp³) Alkyl C-H stretch
~1650 C=C Alkene stretch
~1496, 1453 C=C (aromatic) Aromatic ring stretch
~895 =CH₂ Terminal alkene out-of-plane bend

| ~748, 699 | C-H (aromatic)| Monosubstituted benzene out-of-plane bend |

Conclusion

The synthesis and characterization of 2-methyl-5-phenyl-1-penten-3-ol demand rigorous attention to mechanistic causality and spectroscopic detail. By employing a self-validating Grignard addition protocol and cross-referencing high-resolution ¹H and ¹³C NMR data, researchers can confidently integrate this allylic alcohol into complex downstream synthetic workflows.

References

  • [1] Title: 2-Methyl-5-phenyl-1-penten-3-ol | C12H16O - PubChem - NIH Source: nih.gov URL:

  • [3] Title: UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE ... Source: unipv.it URL:

  • Title: Marino Rolando Börjesson Carazo - TDX Source: tdx.cat URL:

  • [2] Title: Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction - eScholarship.org Source: escholarship.org URL:

  • [4] Title: Marino Rolando Börjesson Carazo - TDX Source: tdx.cat URL:

Sources

The Strategic Utility of Substituted Phenylpentenols in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Phenylpentenol Scaffolds

Substituted phenylpentenols are a class of organic compounds characterized by a five-carbon chain containing a phenyl group, a carbon-carbon double bond (alkene), and a hydroxyl group (alcohol). Their strategic importance in organic synthesis stems from the versatile reactivity of these functional groups, which can be manipulated to construct complex molecular architectures. These scaffolds serve as valuable chiral building blocks and key intermediates in the synthesis of a wide array of molecules, from intricate natural products to potent pharmaceutical agents.[1][2][3] The presence of stereocenters and the potential for diverse substitutions on the phenyl ring further enhance their utility, allowing for the fine-tuning of molecular properties for specific applications.[4][5] This guide provides an in-depth exploration of the synthesis and application of substituted phenylpentenols, offering insights into their role in advancing modern organic chemistry.

Synthetic Strategies for Accessing Substituted Phenylpentenols

The ability to efficiently and stereoselectively synthesize substituted phenylpentenols is crucial for their application. A variety of synthetic methodologies have been developed, ranging from classical organometallic reactions to modern catalytic asymmetric transformations.

Stereoselective Approaches: The Key to Chiral Architectures

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several powerful methods are employed to introduce chirality into phenylpentenol structures with high fidelity.

One of the cornerstone techniques is the Sharpless Asymmetric Epoxidation . This reaction allows for the enantioselective epoxidation of allylic alcohols, which can then be opened to yield chiral diols, key precursors to more complex substituted phenylpentenols. For instance, the synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, a natural product with protective activity against endoplasmic reticulum stress-dependent cell death, utilizes a Sharpless asymmetric epoxidation as a key step to install the desired stereochemistry.[2] The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, providing access to either enantiomer of the epoxide.

Lipase-mediated kinetic resolution offers a biocatalytic approach to obtaining enantioenriched phenylpentenols.[6] These enzymes can selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess. This method is particularly attractive due to its mild reaction conditions and high selectivity. For example, the resolution of 5-acetoxy-4-aryl-(2E)-pentenoate derivatives using lipases has been successfully employed in the synthesis of bisabolane sesquiterpenes.[6]

Furthermore, asymmetric hydrogenation using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., DuPHOS), provides a direct route to chiral alcohols from unsaturated precursors.[3] This method is highly efficient and can deliver products with excellent enantioselectivity.

The following diagram illustrates a generalized workflow for the stereoselective synthesis of a chiral phenylpentenol derivative.

Stereoselective Synthesis Workflow Start Achiral Phenylpentenone Asymmetric_Reduction Asymmetric Hydrogenation (e.g., Noyori Catalyst) Start->Asymmetric_Reduction [H] Chiral_Alcohol Enantiomerically Enriched Phenylpentenol Asymmetric_Reduction->Chiral_Alcohol Further_Functionalization Further Synthetic Transformations Chiral_Alcohol->Further_Functionalization Final_Product Complex Chiral Molecule (e.g., Natural Product) Further_Functionalization->Final_Product

Caption: A generalized workflow for the stereoselective synthesis of chiral phenylpentenols.

Classical Synthetic Routes

Traditional methods remain highly relevant for constructing the basic phenylpentenol framework. The Wittig reaction , for example, is instrumental in forming the carbon-carbon double bond with control over the geometry (E/Z).[2] In the synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, a (Z)-selective Wittig olefination is a key step.[2]

Grignard reactions , involving the addition of an organomagnesium halide to an appropriate aldehyde or ketone, are fundamental for carbon-carbon bond formation and the introduction of the hydroxyl group. The choice of the Grignard reagent and the carbonyl compound allows for a modular approach to different phenylpentenol isomers.

Applications in the Synthesis of Complex Molecules

The true value of substituted phenylpentenols lies in their utility as versatile synthons for constructing more elaborate molecular structures.

Pivotal Role in Natural Product Synthesis

Natural products often possess complex stereochemical arrangements and diverse functional groups. Substituted phenylpentenols serve as ideal starting materials for the total synthesis of these intricate molecules.[7][8] For example, 1-Phenyl-1-penten-4-yn-3-ol, with its conjugated en-yne system and a secondary alcohol, is a highly reactive building block.[1] This functionality allows for its participation in powerful synthetic transformations such as gold-catalyzed cyclizations and cascade reactions to form carbocyclic and heterocyclic frameworks that are core structures in many natural products.[1]

The synthesis of pyranone natural products, which exhibit a range of biological activities, can also involve intermediates derived from phenyl-containing precursors.[9] The long side chains often found in these molecules can be constructed using iterative strategies where chiral building blocks are sequentially added.[10]

Key Intermediates in Medicinal Chemistry

The development of new therapeutic agents is a major driving force in organic synthesis.[11] Substituted phenylpentenols are valuable precursors for the synthesis of pharmaceutically active compounds. For instance, 1-phenylpentan-3-one, a close relative and synthetic precursor to phenylpentenols, is used to synthesize 3-amino-1-phenylpentane derivatives through reductive amination.[12] These amino derivatives are being investigated as potential anticonvulsant agents due to their structural similarity to known neuroactive compounds that modulate GABAA receptors.[12]

The introduction of various substituents on the phenyl ring can significantly impact the biological activity of the final molecule.[4] This allows for the exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of drug candidates.[12]

The following diagram illustrates the application of a substituted phenylpentenol in a hypothetical drug discovery workflow.

Drug Discovery Workflow Start Substituted Phenylpentenol Modification Chemical Modification (e.g., Reductive Amination) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., Receptor Binding Assay) Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound Optimization Lead Optimization (SAR) Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: A simplified workflow for drug discovery starting from a substituted phenylpentenol.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for key reactions involved in the synthesis and modification of substituted phenylpentenols and related structures.

Reaction TypeSubstrateCatalyst/ReagentProductYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Sharpless Asymmetric EpoxidationAllylic Alcohol Intermediate(-)-Di-isopropyl tartrate, Ti(OiPr)4, TBHPChiral Epoxide91>95 ee[2]
(Z)-Selective Wittig OlefinationAldehyde IntermediateTriethyl phosphonoacetate, LiCl, DBUγ-Hydroxy Unsaturated Ester69N/A (Z-selective)[2]
Reductive Amination1-Phenylpentan-3-oneBenzylamine, Sodium triacetoxyborohydrideN-Benzyl-3-amino-1-phenylpentane>80N/A[12]
Gold-Catalyzed Cyclization1-Phenyl-1-penten-4-yn-3-olAuCl(I) catalyst, NBSCyclized Product60-85N/A[1]

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Cyclization of 1-Phenyl-1-penten-4-yn-3-ol[1]

This protocol describes a general procedure for the gold-catalyzed cyclization of 1-phenyl-1-penten-4-yn-3-ol, a versatile reaction for the synthesis of functionalized cyclic ethers. The gold(I) catalyst activates the alkyne moiety towards nucleophilic attack by the hydroxyl group, initiating the cyclization cascade. The choice of oxidant can influence the reaction pathway and final product.

Materials:

  • 1-Phenyl-1-penten-4-yn-3-ol (1.0 eq)

  • Gold(I) catalyst (e.g., AuCl) (2-5 mol%)

  • Oxidant (e.g., N-Bromosuccinimide (NBS)) (1.2 eq)

  • Anhydrous solvent (e.g., acetonitrile/water mixture)

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Phenyl-1-penten-4-yn-3-ol (1.0 eq) in the chosen anhydrous solvent.

  • Add the gold(I) catalyst (e.g., 2-5 mol%) to the solution.

  • Add the oxidant (e.g., 1.2 eq of NBS) to the reaction mixture in portions to control the reaction rate.

  • Stir the reaction at room temperature and monitor its progress by TLC. The disappearance of the starting material spot indicates the completion of the reaction.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired cyclized product.

Protocol 2: Reductive Amination of 1-Phenylpentan-3-one[12]

This protocol outlines the synthesis of an N-substituted 3-amino-1-phenylpentane derivative from 1-phenylpentan-3-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

  • 1-Phenylpentan-3-one (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Standard glassware for organic synthesis

  • TLC plate and developing chamber

  • Saturated aqueous sodium bicarbonate solution

  • DCM for extraction

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of 1-phenylpentan-3-one (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. Monitor the formation of the imine by TLC if desired.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition should be done carefully to control any potential exotherm.

  • Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield the pure N-substituted 3-amino-1-phenylpentane.

Conclusion and Future Perspectives

Substituted phenylpentenols have firmly established their role as versatile and valuable building blocks in organic synthesis. The development of stereoselective synthetic methods has been instrumental in unlocking their potential for the construction of complex chiral molecules. Their applications in the total synthesis of natural products and the development of new pharmaceutical agents continue to expand. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including novel catalytic systems and biocatalytic approaches. The exploration of new substitution patterns on the phenyl ring and the pentenol backbone will undoubtedly lead to the discovery of novel compounds with unique biological activities and material properties, further solidifying the importance of substituted phenylpentenols in the landscape of modern organic chemistry.

References

  • Application Notes and Protocols: 1-Phenyl-1-penten-4-yn-3-ol in Natural Product Synthesis - Benchchem. (URL: )
  • Stereoselective Synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-Triol - Juniper Publishers. (URL: )
  • Application of 1-Phenylpentan-3-one in the Synthesis of Pharmaceutical Intermediates for Potential CNS-Active Agents - Benchchem. (URL: )
  • Stereoselective Synthesis of Terpenoids through Lipase-Medi
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (URL: )
  • Versatile process for the stereodiverse construction of 1,3-polyols: iterative chain elongation with chiral building blocks - Chemical Communic
  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights - Benchchem. (URL: )
  • Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - MDPI. (URL: )
  • Natural Product Synthesis | Department of Chemistry - Pitt Chem. (URL: )
  • Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains - MDPI. (URL: )
  • Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II - MDPI. (URL: )
  • Deconstructive and Divergent Synthesis of Bioactive N

Sources

biological activity of tertiary allylic alcohols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Tertiary Allylic Alcohols

Authored by: A Senior Application Scientist

Abstract

The tertiary allylic alcohol motif represents a compelling structural feature in modern medicinal chemistry. Its unique combination of a stereochemically complex tertiary alcohol and a reactive allylic system provides a rich platform for designing molecules with diverse and potent biological activities. In drug design, the tertiary alcohol offers significant advantages over primary and secondary alcohols, notably improved metabolic stability due to resistance to oxidation and sterically hindered glucuronidation.[1][2] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of tertiary allylic alcohols, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Advantage of the Tertiary Allylic Alcohol Scaffold

The incorporation of a hydroxyl group is a common strategy in medicinal chemistry to enhance aqueous solubility and decrease lipophilicity.[1] However, primary and secondary alcohols can be metabolic liabilities, prone to oxidation or conjugation, leading to rapid clearance.[2] Tertiary alcohols circumvent this issue as they lack a hydrogen atom on the carbinol carbon, rendering them resistant to oxidation.[1] Furthermore, the steric bulk around the hydroxyl group can significantly slow the rate of glucuronidation, a major metabolic pathway.[1][2]

When this stable tertiary alcohol is positioned adjacent to a double bond—forming a tertiary allylic alcohol—the molecule gains additional chemical and biological potential. The allylic system is not merely a structural linker; it is a functional motif implicated in the biological activity of numerous natural products and synthetic drugs.[3][4] This guide delves into the multifaceted biological landscape of this important chemical class.

Synthetic Strategies for Generating Tertiary Allylic Alcohols

The generation of diverse libraries of tertiary allylic alcohols for biological screening is crucial for drug discovery. Several robust synthetic methods are available, with the Grignard reaction being a cornerstone technique due to its versatility and reliability.[5][6]

Grignard Reaction with Substituted Chalcones

A prevalent two-step method involves the reaction of substituted chalcones with Grignard reagents.[5][6] This approach allows for significant molecular diversity by varying both the chalcone precursors and the alkyl/aryl groups of the Grignard reagent.

Synthesis_Workflow Chalcone Substituted Chalcone (Ar-CO-CH=CH-Ar') Reaction Nucleophilic Addition (in dry ether) Chalcone->Reaction Grignard Grignard Reagent (R-MgBr) Grignard->Reaction Product Tertiary Allylic Alcohol Reaction->Product

Caption: General workflow for the synthesis of tertiary allylic alcohols.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for synthesizing aryl-substituted tertiary alcohols.

Step 1: Preparation of Grignard Reagent

  • Place magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small volume of dry diethyl ether.

  • Add a solution of the appropriate alkyl or aryl bromide in dry ether dropwise via the dropping funnel to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Chalcone

  • Dissolve the substituted chalcone in dry ether in a separate flask.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the chalcone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude tertiary alcohol by column chromatography on silica gel.

Trustworthiness: This self-validating protocol relies on standard, well-established organometallic techniques. Reaction completion is monitored by TLC, and product identity and purity are confirmed by spectroscopic methods (FT-IR, NMR, Mass Spectrometry), as described in the literature.[5][6]

Pharmacological Profile and Mechanisms of Action

Tertiary allylic alcohols have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

The allylic moiety is a common feature in many antineoplastic drugs and is believed to be crucial for their cytotoxic activity.[3][7] The mechanisms are often multifaceted, involving the generation of oxidative stress and interference with key cellular signaling pathways.

Mechanism of Action: Hsp90 Inhibition Certain tertiary allylic alcohols have been identified as selective inhibitors of Heat Shock Protein 90α (Hsp90α).[8][9] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer progression.[8] X-ray crystallography has revealed that the tertiary alcohol functional group can form a critical hydrogen bond with an asparagine residue (Asn51) in the N-terminal domain of Hsp90α, contributing to the inhibitor's binding affinity.[8] This interaction induces a conformational change in Hsp90α, leading to the degradation of its client proteins and exhibiting a dose-dependent anticancer effect in cellular environments.[8][9]

Mechanism of Action: Induction of Apoptosis via Oxidative Stress A more general proposed mechanism for allylic compounds involves the disruption of mitochondrial function.[3][7] This process can generate reactive oxygen species (ROS), which in turn activate the enzymatic hydrolysis of sphingomyelin to produce ceramide. Ceramide is a key signaling lipid that can initiate mitochondrial destruction and trigger the apoptotic cascade, leading to cancer cell death.[3][7]

Anticancer_Mechanism cluster_drug Tertiary Allylic Alcohol Drug Allylic Moiety Mitochondria Mitochondria Drug->Mitochondria Interference ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation Sphingomyelin Sphingomyelin ROS->Sphingomyelin Activates Hydrolysis Ceramide Ceramide Sphingomyelin->Ceramide Ceramide->Mitochondria Destruction Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis Initiates

Caption: Proposed mechanism of anticancer activity via ROS and ceramide.

Anti-inflammatory Activity

Several novel synthetic tertiary alcohols have shown promising anti-inflammatory properties.[5][6] The activity is often evaluated using the carrageenan-induced hind paw edema model in rats, a standard and reliable method for assessing acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

  • Animal Acclimatization: Acclimate Sprague-Dawley rats for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., ibuprofen), and test groups (tertiary alcohol compounds at various doses). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Quantitative Data Summary The anti-inflammatory activity of a series of synthesized tertiary alcohols was compared to the standard drug ibuprofen. The results, measured as percent inhibition of edema after three hours, are summarized below.

CompoundDose (mg/kg)% Edema InhibitionRelative Potency vs. Ibuprofen
Ibuprofen (Standard) 1072.88%100%
Compound 1 2055.42%76.0%
Compound 2 2062.79%86.2%
Compound 7 2048.15%66.1%
Compound 8 2059.32%81.4%
(Data synthesized from reference[5][10])

The data indicate that several tertiary alcohol derivatives exhibit significant anti-inflammatory activity, with the nature and position of substituents on the aromatic rings influencing their potency.[5]

Antimicrobial Activity

The tertiary alcohol scaffold has also been explored for antimicrobial applications, demonstrating good to excellent activity against a range of bacterial and fungal strains.[5][6] While many simple alcohols like ethanol and isopropanol have broad-spectrum antimicrobial properties, complex tertiary alcohols offer the potential for more targeted and potent effects.[11][12]

Findings:

  • Antibacterial Activity: Certain aryl-substituted tertiary alcohols show greater activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) than Gram-positive bacteria.[5] This suggests potential mechanisms that can overcome the outer membrane barrier of Gram-negative organisms.

  • Antifungal Activity: The antifungal potential of some derivatives was found to be even higher than their antibacterial activity, with one compound showing superior activity to the standard drug fluconazole against Aspergillus species.[5]

  • Structure-Activity Relationship: The presence of polar groups (hydroxyl, chloro, nitro) and hydrophobic alkyl chains plays a critical role in determining the antimicrobial and antifungal efficacy.[5]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount in drug design. Studies on tertiary allylic alcohols have provided key insights into their pharmacophore.

Case Study: Hsp90α-Selective Inhibitors The development of Hsp90α inhibitors provides an excellent case study for SAR.[8]

  • The Tertiary Alcohol: The tertiary alcohol is a key hydrogen bond donor, interacting with Asn51 in the Hsp90α binding pocket. Replacing it with a nitrile, which acts only as a hydrogen bond acceptor, maintained comparable affinity, confirming the importance of this interaction.[8]

  • Alkylation: Alkylation of the tertiary alcohol to form an ether linkage generally improved binding affinity.[8]

  • Allyl Group Modification: Introduction of a terminal alkene (allyl derivative) was found to be disfavored due to its rigidity, resulting in decreased affinity.[8] This highlights the need for conformational flexibility in this region of the molecule.

SAR_Pharmacophore Core Core Scaffold Tertiary_OH Tertiary Alcohol (H-bond donor) Core->Tertiary_OH Essential Interaction Aromatic_Ring Aromatic System (Hydrophobic/Steric Pocket) Core->Aromatic_Ring Anchoring Flexible_Linker Flexible Linker (e.g., Propylene) Core->Flexible_Linker Solvent_Region Solvent Exposed Region (Tolerates modification) Flexible_Linker->Solvent_Region

Caption: Key pharmacophoric features for Hsp90α inhibitors.

Conclusion and Future Directions

Tertiary allylic alcohols are a structurally and biologically significant class of compounds with demonstrated potential in oncology, inflammation, and infectious diseases. Their inherent metabolic stability provides a distinct advantage in drug design, allowing medicinal chemists to focus on optimizing on-target activity. Future research should continue to explore the vast chemical space accessible through modern synthetic methods to identify new derivatives with enhanced potency and selectivity. Elucidating the precise molecular targets and downstream signaling pathways for their anti-inflammatory and antimicrobial effects will be critical for their translation into next-generation therapeutic agents.

References

  • Morsch, L.A., et al. (n.d.). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Kunze, K., et al. (2022). Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode. ACS Medicinal Chemistry Letters, 13(12), 1870-1878. Available at: [Link]

  • Tariq, M. I., et al. (2011). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Molecules, 16(12), 10254-10268. Available at: [Link]

  • Ramírez, M., et al. (2018). One-pot sustainable synthesis of tertiary alcohols by combining ruthenium-catalysed isomerisation of allylic alcohols and chemoselective addition of polar organometallic reagents in deep eutectic solvents. Green Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS. Retrieved from [Link]

  • Radominska-Pandya, A., et al. (2007). Allylic structures in cancer drugs and body metabolites that control cell life and death. Current Drug Metabolism, 8(4), 389-402. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tertiary allylic alcohols employing the rearrangement products. Retrieved from [Link]

  • Shen, B., et al. (2018). Synthesis of Allylic Alcohols via Cu-Catalyzed Hydrocarbonylative Coupling of Alkynes with Alkyl Halides. Journal of the American Chemical Society, 140(5), 1904-1909. Available at: [Link]

  • Trela, B. A., et al. (1985). Comparison of in vivo and in vitro methods for assessing effects of allyl alcohol on the liver. Toxicology Letters, 29(2-3), 77-84. Available at: [Link]

  • Radominska-Pandya, A., et al. (2007). Meta-analysis of anticancer drug structures--significance of their polar allylic moieties. Current Cancer Drug Targets, 7(2), 211-227. Available at: [Link]

  • Cortés-Ríos, J. C., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Omega, 8(29), 25881-25900. Available at: [Link]

  • Taylor, C. G., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13133-13140. Available at: [Link]

  • ResearchGate. (n.d.). Shibuya et al. mechanism(s) for tertiary allylic alcohol.... Retrieved from [Link]

  • Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology, 53(7), 955-958. Available at: [Link]

  • Pearson. (n.d.). Under normal circumstances, tertiary alcohols are not oxidized. Study Prep. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

  • Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

  • van der Heijden, G. S., et al. (2015). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Catalysts, 5(1), 349-366. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by addition. Retrieved from [Link]

  • Kunze, K., et al. (2022). Structure-Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Anti-inflammatory activity of tertiary alcohols 1-10. Retrieved from [Link]

  • PrepInsta. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]

  • Kayal, S., et al. (2022). Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(I) salt co-catalyst system. Chemical Science, 13(31), 9031-9037. Available at: [Link]

  • ResearchGate. (2025). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Retrieved from [Link]

  • Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Allylic alcohol – Knowledge and References. Retrieved from [Link]

  • Tariq, M. I., et al. (2011). Synthesis, characterization, anti-inflammatory and in vitro antimicrobial activity of some novel alkyl/aryl substituted tertiary alcohols. Molecules. Available at: [Link]

  • Pro-Sapien. (2021). Alcohols for Use as an Antimicrobial Agent. Retrieved from [Link]

  • Chepuri, K., et al. (2024). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Biosciences, Biotechnology Research Asia, 21(3). Available at: [Link]

  • Preprints.org. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • Encyclopaedia Britannica. (n.d.). Tertiary alcohol. Retrieved from [Link]

  • Green, C. E., et al. (1990). In vitro cytotoxicity of allyl alcohol and bromobenzene in a novel organ culture system. Toxicology and Applied Pharmacology, 105(1), 43-57. Available at: [Link]

  • EBSCO. (n.d.). Allylic Alcohols. Research Starters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Antibacterial properties of Ethanol and Isopropanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl Alcohol. PubChem. Retrieved from [Link]

  • AIMS Press. (2024). In-vitro biological activity and in-silico studies of some volatile phytochemicals from the ethanol extract of Eugenia uniflora. Retrieved from [Link]

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2-Methyl-5-phenyl-1-penten-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Methyl-5-phenyl-1-penten-3-ol

Executive Summary

2-Methyl-5-phenyl-1-penten-3-ol is a functionalized allylic alcohol featuring a terminal alkene, a secondary hydroxyl group, and a phenyl-terminated alkyl chain. Structurally, it serves as a critical intermediate in the synthesis of fragrance ingredients (such as Rosaphen/Mefrosol) and as a versatile scaffold in organic synthesis due to the presence of the allylic hydroxyl moiety, which is susceptible to diverse transformations including oxidation, rearrangement, and esterification.

This guide provides a definitive technical breakdown of the molecule, establishing its molecular weight, formula, and a validated synthetic pathway for research applications.[1]

Physicochemical Characterization

The following data defines the core identity of the molecule. All theoretical values are derived from group contribution methods standard in cheminformatics.

Core Identity
ParameterValue
IUPAC Name 2-Methyl-5-phenyl-1-penten-3-ol
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
Monoisotopic Mass 176.1201 Da
CAS Registry (Related) Note: Often indexed as an intermediate.[2] See CAS 25634-93-9 for the saturated analog (Rosaphen).[3]
Predicted Physical Properties
PropertyValue (Predicted)Context
Boiling Point 265°C - 275°C@ 760 mmHg (Decomposition likely >200°C)
Density 0.96 ± 0.05 g/cm³@ 20°C
LogP (Octanol/Water) 3.2 - 3.5Lipophilic; high membrane permeability
Flash Point ~110°CClosed Cup
Appearance Colorless to pale yellow oilViscous liquid at RT

Structural Analysis & Retrosynthesis

To design a robust synthesis, we must deconstruct the molecule into logical synthons. The molecule contains a chiral center at C3 and a 1,1-disubstituted alkene.

Retrosynthetic Logic

The most direct disconnection is at the C2-C3 bond. This reveals two primary fragments:

  • Nucleophile: Isopropenyl anion (derived from 2-bromopropene).

  • Electrophile: Hydrocinnamaldehyde (3-phenylpropanal).

This approach utilizes a Grignard addition, which is preferable for laboratory-scale synthesis due to high atom economy and readily available precursors.

Retrosynthesis Target Target: 2-Methyl-5-phenyl-1-penten-3-ol (C12H16O) Disconnect Disconnection: C2-C3 Bond Target->Disconnect Retrosynthetic Analysis Fragment1 Fragment A (Electrophile) 3-Phenylpropanal (Hydrocinnamaldehyde) Disconnect->Fragment1 Path A Fragment2 Fragment B (Nucleophile) Isopropenylmagnesium Bromide (Grignard Reagent) Disconnect->Fragment2 Path B

Figure 1: Retrosynthetic breakdown of 2-Methyl-5-phenyl-1-penten-3-ol showing the convergent assembly of the aldehyde and Grignard fragments.

Experimental Protocol: Synthesis via Grignard Addition

Objective: Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol via the addition of isopropenylmagnesium bromide to 3-phenylpropanal.

Reagents:

  • 2-Bromopropene (CAS: 557-93-7)

  • Magnesium turnings (activated)

  • 3-Phenylpropanal (Hydrocinnamaldehyde) (CAS: 104-53-0)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
  • Preparation of Grignard Reagent (Isopropenylmagnesium Bromide):

    • In a flame-dried 3-neck flask under Argon atmosphere, place magnesium turnings (1.1 eq) and a crystal of iodine.

    • Add anhydrous THF to cover the Mg.

    • Add a solution of 2-bromopropene (1.0 eq) in THF dropwise. Initiate the reaction with gentle heating if necessary.

    • Reflux for 1 hour to ensure complete formation of the Grignard reagent. Critical: Solution should turn turbid grey/brown.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Add 3-phenylpropanal (0.9 eq) dissolved in THF dropwise over 30 minutes. Note: Maintain temperature <5°C to prevent side reactions (e.g., polymerization).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching and Workup:

    • Cool the mixture to 0°C.

    • Slowly quench with saturated aqueous Ammonium Chloride (

      
      ) to protonate the alkoxide.
      
    • Extract the aqueous layer with Diethyl Ether (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude yellow oil via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (9:1 to 8:2 gradient).

    • Yield: Expect 75-85% yield of the target alcohol.[2]

SynthesisWorkflow Step1 1. Grignard Formation (Mg + 2-Bromopropene) Step2 2. Nucleophilic Addition (+ 3-Phenylpropanal @ 0°C) Step1->Step2 Anhydrous THF Step3 3. Acidic Quench (Sat. NH4Cl) Step2->Step3 Alkoxide Intermediate Step4 4. Purification (Flash Chromatography) Step3->Step4 Crude Oil Product Final Product 2-Methyl-5-phenyl-1-penten-3-ol Step4->Product Isolated Yield

Figure 2: Linear workflow for the laboratory synthesis of the target molecule.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (400 MHz, CDCl₃)

7.15-7.30 (m, 5H)
Aromatic protons (Phenyl group)

4.95 (s, 1H), 4.85 (s, 1H)
Terminal alkene protons (

)

4.05 (t, 1H)
Methine proton at C3 (

)

2.65 (t, 2H)
Benzylic protons (

)

1.75 (s, 3H)
Allylic methyl group (

at C2)
IR Spectroscopy 3350-3450 cm⁻¹ (Broad)O-H stretch (Alcohol)
3020-3080 cm⁻¹C-H stretch (Aromatic/Alkene)
1645 cm⁻¹C=C stretch (Alkene)
Mass Spectrometry

176

, 158

Molecular ion and dehydration peak

Applications & Reactivity Profile

This molecule is not merely an endpoint but a functional scaffold. Its reactivity is defined by the allylic alcohol motif.

  • Fragrance Synthesis (Hydrogenation):

    • Catalytic hydrogenation (Pd/C,

      
      ) of the C1-C2 double bond yields 2-Methyl-5-phenylpentan-3-ol  (and eventually the primary alcohol isomer Rosaphen depending on migration/isomerization), known for floral, rose-like olfactory properties.
      
  • Oxidation:

    • Treatment with Manganese Dioxide (

      
      ) or Swern conditions selectively oxidizes the secondary alcohol to the enone (2-Methyl-5-phenyl-1-penten-3-one ), a reactive Michael acceptor.
      
  • Chiral Resolution:

    • As the molecule possesses a stereocenter at C3, it can be resolved via lipase-catalyzed kinetic resolution to study stereoselective biological interactions.

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the allylic position.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood.

References

  • PubChem Compound Summary. (2023). 2-Methyl-5-phenylpentanol (Related Structure).[3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 3-Phenylpropanal. U.S. Department of Commerce. Retrieved from [Link]

  • Org. Synth. (1985). General Method for Grignard Addition to Aldehydes. Organic Syntheses, Coll. Vol. 7, p.451. Retrieved from [Link]

  • The Good Scents Company. (2023). 2-Methyl-5-phenylpentanol (Rosaphen) Data.[3] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-5-phenyl-1-penten-3-ol in Common Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-5-phenyl-1-penten-3-ol, a molecule of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a detailed analysis based on fundamental chemical principles and outlines robust experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-Methyl-5-phenyl-1-penten-3-ol, understanding its solubility profile is paramount for a multitude of applications, including:

  • Drug Formulation: The bioavailability of a drug is often intrinsically linked to its solubility. Poor solubility can lead to low absorption and diminished therapeutic efficacy.

  • Chemical Synthesis: The choice of solvent is critical for reaction kinetics, yield, and purity. A solvent must effectively dissolve reactants to facilitate molecular interactions.

  • Purification Processes: Techniques such as crystallization and chromatography are dependent on differential solubility to isolate and purify target compounds.

  • Analytical Chemistry: Accurate quantification of a compound often requires its complete dissolution in a suitable solvent for analysis by techniques like High-Performance Liquid Chromatography (HPLC).

This guide will first delve into the theoretical principles governing the solubility of 2-Methyl-5-phenyl-1-penten-3-ol by analyzing its molecular structure. Subsequently, it will present a predicted solubility profile in a range of common laboratory solvents. Finally, detailed, field-proven experimental protocols for the precise determination of its solubility will be provided.

Theoretical Framework: Predicting Solubility from Molecular Structure

In the absence of extensive empirical data, a robust prediction of a compound's solubility can be derived from its molecular structure, guided by the fundamental principle of "like dissolves like"[1][2][3][4][5]. This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis of 2-Methyl-5-phenyl-1-penten-3-ol

The structure of 2-Methyl-5-phenyl-1-penten-3-ol (C₁₂H₁₆O) is multifaceted, incorporating both polar and non-polar characteristics that dictate its solubility behavior[2].

  • Polar Features: The presence of a hydroxyl (-OH) group introduces significant polarity to the molecule. The oxygen atom, being highly electronegative, creates a dipole moment and provides the capacity for hydrogen bonding, both as a hydrogen bond donor (the H of the -OH) and a hydrogen bond acceptor (the lone pairs on the O)[1][6][7][8][9].

  • Non-Polar Features: The molecule possesses a substantial non-polar hydrocarbon backbone, including a phenyl group and a pentenyl chain. The phenyl group, while capable of some weak polar interactions, is largely hydrophobic[3][4][10]. The alkyl and alkenyl portions of the molecule contribute to its non-polar character through van der Waals forces.

The interplay between the polar hydroxyl group and the non-polar hydrocarbon regions will ultimately determine the compound's solubility in a given solvent.

Predicted Solubility Profile

Based on the structural analysis, the following table provides a predicted qualitative solubility profile for 2-Methyl-5-phenyl-1-penten-3-ol in a range of common laboratory solvents.

Solvent Category Solvent Predicted Solubility Rationale for Prediction
Polar Protic WaterLowThe large non-polar hydrocarbon portion of the molecule is expected to dominate over the single polar hydroxyl group, leading to poor miscibility with water.
MethanolHighAs a small, polar protic solvent, methanol can engage in hydrogen bonding with the hydroxyl group of the solute, while its short alkyl chain can interact favorably with the non-polar parts of the molecule.
EthanolHighSimilar to methanol, ethanol's ability to hydrogen bond and its alkyl chain make it a good solvent for this compound.
IsopropanolHighIsopropanol shares similar properties with methanol and ethanol, making it a suitable solvent.
Polar Aprotic AcetoneHighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute, and its methyl groups can interact with the non-polar regions.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)HighThe ether oxygen in THF can act as a hydrogen bond acceptor, and its cyclic alkyl structure provides non-polar character, facilitating dissolution.
Non-Polar HexaneModerate to LowThe non-polar nature of hexane will interact favorably with the hydrocarbon backbone and phenyl group, but the polar hydroxyl group will hinder complete miscibility.
TolueneHighThe aromatic ring of toluene can engage in π-π stacking interactions with the phenyl group of the solute, and its overall non-polar character will solvate the hydrocarbon portions effectively.
Diethyl EtherHighThe ether oxygen provides some polarity to accept hydrogen bonds, and the ethyl groups contribute to non-polar interactions, making it a versatile solvent.

Experimental Determination of Solubility

While theoretical predictions provide valuable guidance, empirical determination of solubility is essential for accurate and reliable data. The following section details two widely accepted experimental protocols.

Equilibrium Shake-Flask Method

The shake-flask method is a robust and widely used technique to determine the equilibrium solubility of a compound.

An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Methyl-5-phenyl-1-penten-3-ol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification of Solute:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-Methyl-5-phenyl-1-penten-3-ol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Equilibrium_Shake_Flask_Method A Add excess 2-Methyl-5-phenyl-1-penten-3-ol to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B Establish Equilibrium C Separate solid and liquid phases (filtration/centrifugation) B->C Isolate Saturated Solution D Quantify solute concentration in the saturated solution (e.g., HPLC) C->D Analyze Solute Concentration E Report solubility (mg/mL or mol/L) at specified temperature D->E Final Reporting

Caption: Workflow for the Equilibrium Shake-Flask Method.

Solvent Addition (Titration) Method

The solvent addition method is a faster, titration-based approach to determine solubility.

A known amount of the solute is suspended in a small amount of a non-solvent or a poor solvent. A good solvent is then incrementally added until the solute completely dissolves. The point at which a clear solution is observed is the clear point, and the composition at this point represents the solubility.

  • Sample Preparation:

    • Accurately weigh a known amount of 2-Methyl-5-phenyl-1-penten-3-ol into a clear glass vial.

    • Add a small, known volume of a solvent in which the compound is sparingly soluble.

  • Titration:

    • While stirring the suspension at a constant temperature, incrementally add a good solvent (the titrant) from a calibrated burette or syringe pump.

    • Observe the suspension carefully. The endpoint is reached when the last solid particle dissolves, and the solution becomes completely clear.

  • Data Calculation and Reporting:

    • Record the total volume of the titrant added to reach the clear point.

    • Calculate the total volume of the solvent mixture (initial solvent + added titrant).

    • The solubility is the known mass of the solute divided by the total volume of the solvent mixture at the clear point.

    • Report the solubility in mg/mL or mol/L at the specified temperature.

Solvent_Addition_Method A Place a known mass of 2-Methyl-5-phenyl-1-penten-3-ol in a vial B Add a small volume of a poor solvent to create a suspension A->B Prepare Suspension C Incrementally add a good solvent (titrant) with stirring B->C Titrate D Observe for the clear point (complete dissolution) C->D Monitor for Dissolution E Calculate solubility based on the total solvent volume at the clear point D->E Calculate and Report

Sources

The Architect’s Guide to Allylic Alcohol Synthesis: From Stoichiometry to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Allylic alcohols are the "universal donors" of intermediate synthesis. Their unique reactivity—offering a hydroxyl handle for functionalization adjacent to a reactive alkene—makes them indispensable in the construction of complex natural products and small-molecule therapeutics (e.g., Prostaglandins, Taxol). This guide deconstructs the historical and mechanistic evolution of allylic alcohol synthesis, moving beyond basic textbook definitions to provide a field-tested, causal analysis of the three dominant synthetic paradigms: Chemoselective Reduction , Sigmatropic Rearrangement , and Redox-Mediated Coupling .

Part 1: The Regioselectivity Challenge (1,2-Reduction)

The Luche Reduction

Historical Context: Before 1978, reducing


-unsaturated ketones to allylic alcohols was a gamble.[1] Standard sodium borohydride (NaBH

) often resulted in conjugate addition (1,4-reduction) to form saturated alcohols, or mixtures of products. Jean-Louis Luche solved this by exploiting Hard-Soft Acid-Base (HSAB) theory.

The Mechanistic Insight: NaBH


 is a "soft" nucleophile, preferring the "soft" 

-carbon of the enone (Michael addition). Luche introduced Cerium(III) chloride (CeCl

). The Ce

ion is a hard Lewis acid that coordinates strongly to the "hard" carbonyl oxygen. This coordination:
  • Increases the electrophilicity of the carbonyl carbon.

  • Hardens the borohydride reagent via ligand exchange (forming alkoxy-borohydrides), making it prefer the "hard" 1,2-attack.

Validated Protocol: Luche Reduction of Enones

Objective: Selective 1,2-reduction of carvone to carveol.

Reagents:

  • Substrate:

    
    -Unsaturated ketone (1.0 equiv)[2]
    
  • Reagent: NaBH

    
     (1.0 equiv)[2][3]
    
  • Additive: CeCl

    
     (1.0 equiv)
    
  • Solvent: Methanol (0.4 M)

Step-by-Step Workflow:

  • Solvation: Dissolve CeCl

    
     in MeOH. Critical Parameter: Ensure complete dissolution; the solution acts as the Lewis acid activator.
    
  • Substrate Addition: Add the enone and cool to 0°C. Why: Lower temperature suppresses side reactions (acetal formation).

  • Reduction: Add NaBH

    
     portion-wise.
    
    • Self-Validation: Vigorous gas evolution (

      
      ) indicates active hydride species. If bubbling is absent, reagents may be wet/inactive.
      
  • Quench: After TLC indicates consumption (typically <30 min), quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O. The Ce salts will form a white emulsion; filtration through Celite breaks this effectively.
    

LucheMechanism Enone α,β-Enone Complex Ce(III)-Activated Complex Enone->Complex + CeCl3 (Lewis Acid Activation) TS 1,2-Hydride Attack (Hard-Hard Interaction) Complex->TS + NaBH4 (Hydride Delivery) Product Allylic Alcohol TS->Product Hydrolysis

Figure 1: The Luche Reduction prioritizes 1,2-addition via Lewis Acid activation of the carbonyl oxygen.

Part 2: The Stereochemical Transposition

The Mislow-Evans Rearrangement

Historical Context: In 1968, Kurt Mislow discovered that allylic sulfoxides racemize via a thermal mechanism.[4] David A. Evans (1971) weaponized this observation, creating a method to synthesize allylic alcohols with high stereochemical fidelity by transposing the oxygen from sulfur to carbon.

The Mechanistic Insight: This reaction relies on a reversible [2,3]-sigmatropic rearrangement between an allylic sulfoxide and an allylic sulfenate .[5]

  • The equilibrium heavily favors the stable sulfoxide (S=O).

  • However, the sulfenate ester (C-O-S) can be trapped irreversibly using a thiophile (typically a phosphite).

  • Why it matters: It allows the 1,3-transposition of functionality.[6] You can install a sulfur group, oxidize it, and then "move" the oxygen to the allylic position while controlling alkene geometry (E-selective).

Validated Protocol: Sulfoxide-Sulfenate Interception

Objective: Conversion of an allylic sulfide to a transposed allylic alcohol.[6]

Reagents:

  • Substrate: Allylic sulfide.[1]

  • Oxidant: m-CPBA (1.0 equiv).

  • Thiophile: Trimethyl phosphite P(OMe)

    
     (3.0 equiv).
    
  • Solvent: MeOH or Toluene.

Step-by-Step Workflow:

  • Oxidation: Treat allylic sulfide with m-CPBA at -78°C to form the allylic sulfoxide.

    • Self-Validation: TLC should show a significant polarity shift (sulfoxides are much more polar than sulfides).

  • Rearrangement/Trapping: Dissolve the sulfoxide in MeOH containing P(OMe)

    
    . Heat to 50-60°C.
    
    • Mechanism:[4][7][8][9][10][11][12] The sulfoxide rearranges to the sulfenate.[4][5][7] The phosphite attacks the sulfur of the sulfenate, cleaving the S-O bond and releasing the allylic alcohol.

  • Purification: The byproduct is trimethyl phosphate (O=P(OMe)

    
    ), which is water-soluble/volatile.
    

MislowEvans Sulfoxide Allylic Sulfoxide (Thermodynamic Sink) TS [2,3]-Sigmatropic Transition State Sulfoxide->TS Equilibrium Sulfenate Allylic Sulfenate (Transient Intermediate) TS->Sulfenate Trapping Thiophile Trapping (P(OMe)3) Sulfenate->Trapping Irreversible Product Allylic Alcohol + O=P(OMe)3 Trapping->Product

Figure 2: The Mislow-Evans Rearrangement leverages a reversible sigmatropic shift driven to completion by a thiophile.

Part 3: The Carbon-Carbon Bond Formation

The Nozaki-Hiyama-Kishi (NHK) Coupling

Historical Context: Forming allylic alcohols by coupling halides with aldehydes usually requires Grignard reagents, which are intolerant of sensitive functional groups (esters, nitriles).[11] In 1977, Nozaki and Hiyama reported a Cr(II)-mediated coupling.[8][11][13] In 1986, Yoshito Kishi discovered that the reaction failed with high-purity Chromium but worked with "dirty" Chromium, identifying Nickel as the essential catalyst.

The Mechanistic Insight: The NHK reaction is a redox relay.

  • Ni(0) undergoes oxidative addition into the C-X bond (alkenyl/allylic halide).

  • Transmetallation: The organonickel species transfers the organic group to Cr(III) , regenerating Ni(II).

  • The resulting Organochromium(III) species is the actual nucleophile that attacks the aldehyde.

  • Chemospecificity: The Organochromium species is non-basic, allowing coupling in the presence of unprotected ketones, esters, and even alcohols.

Validated Protocol: Catalytic Ni/Cr Coupling

Objective: Coupling of an alkenyl iodide with an aldehyde.[13]

Reagents:

  • Aldehyde (1.0 equiv).

  • Alkenyl Iodide (1.2 equiv).

  • CrCl

    
     (2.0 - 4.0 equiv) - Must be handled under inert atmosphere.
    
  • NiCl

    
     (1 mol%) - Catalyst.
    
  • Solvent: DMF or DMSO (Dry, degassed).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict Argon line, suspend CrCl

    
     (anhydrous) and NiCl
    
    
    
    in DMF.
    • Self-Validation: CrCl

      
       is off-white/grey. Upon dissolving in DMF/DMSO, it turns deep green. If it is purple (Cr(III)), the reagent is dead.
      
  • Addition: Add the aldehyde and halide.

  • Reaction: Stir at room temperature. The reaction is driven by the thermodynamics of the Cr-O bond formation.

  • Workup: Quench with water. The Cr salts are toxic and water-soluble.

    • Safety Note: Cr residues are highly toxic.[8] Dispose of aqueous waste separately.

NHK_Cycle Ni0 Ni(0) NiII_R R-Ni(II)-X Ni0->NiII_R Oxidative Addn (R-X) NiII_R->Ni0 Transmetallation (Regenerates Ni) CrII 2 Cr(II) CrIII_R R-Cr(III)Ln CrII->CrIII_R Reduces Ni(II) Captures R Product Allylic Alcohol CrIII_R->Product + Aldehyde (Nucleophilic Attack) Aldehyde R'-CHO

Figure 3: The NHK Catalytic Cycle. Ni handles the difficult bond activation; Cr handles the chemoselective addition.

Comparative Data Summary

FeatureLuche ReductionMislow-EvansNozaki-Hiyama-Kishi
Primary Utility 1,2-Reduction of Enones1,3-Transposition of SulfoxidesC-C Bond Formation
Key Reagent NaBH

+ CeCl

P(OMe)

(Thiophile)
CrCl

/ NiCl

(cat)
Chemospecificity High (vs. 1,4-reduction)High (Stereospecific E-alkenes)Excellent (Tolerates ketones/esters)
Limitation Requires enone precursorRequires sulfide precursorCr toxicity; stoichiometric metal
Stereocontrol Substrate controlledChirality transfer (100%)Ligand controlled (modern variants)

References

  • Luche Reduction: Gemal, A. L., & Luche, J. L. (1981).[3][14] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[3][15][16] Link

  • Mislow-Evans Rearrangement: Evans, D. A., & Andrews, G. C. (1974).[1] Allylic sulfoxides.[1][4][6][7] Useful intermediates in organic synthesis.[6][11][13][17][18] Accounts of Chemical Research. Link

  • NHK Reaction (Discovery): Okude, Y., Hirano, S., Hiyama, T., & Nozaki, H. (1977).[8] Grignard-type carbonyl addition of allyl halides by means of chromous salt. A chemospecific synthesis of homoallyl alcohols.[17] Journal of the American Chemical Society.[3][15][16] Link

  • NHK Reaction (Ni Effect): Jin, H., Uenishi, J., Christ, W. J., & Kishi, Y. (1986). Catalytic effect of nickel(II) chloride on the chromium(II)-mediated coupling reaction of vinyl iodides with aldehydes. Journal of the American Chemical Society.[3][15][16] Link

  • Sharpless Kinetic Resolution: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.[3][15][16] Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of 2-Methyl-5-phenyl-1-penten-3-ol (CAS: 13291-18-4 analog/precursor context), a critical intermediate in the synthesis of fragrance compounds (e.g., Mefrosol derivatives) and pharmaceutical scaffolds.

Strategic Route Selection: While aldol-type condensations are possible, they often suffer from dehydration/polymerization issues with this specific carbon skeleton. The Grignard addition of isopropenylmagnesium bromide to hydrocinnamaldehyde (3-phenylpropanal) is selected as the superior route for three reasons:

  • Regiospecificity: It exclusively yields the secondary allylic alcohol without shifting the double bond.

  • Convergence: It couples two commercially available fragments in a single step.

  • Scalability: The reaction profile is exothermic but manageable with standard cooling, making it suitable for gram-to-kilo scale adaptation.

Reaction Mechanism & Pathway

The synthesis proceeds via the nucleophilic attack of the isopropenyl carbanion (generated in situ) on the aldehyde carbonyl.

ReactionScheme R1 2-Bromopropene (Electrophile precursor) I1 Isopropenylmagnesium Bromide (Grignard) R1->I1 THF, Reflux (Grignard Formation) R2 Mg Turnings (0 valence) R2->I1 THF, Reflux (Grignard Formation) R3 3-Phenylpropanal (Hydrocinnamaldehyde) I2 Magnesium Alkoxide Intermediate R3->I2 Nucleophilic Addition 0°C to RT I1->I2 Nucleophilic Addition 0°C to RT P1 2-Methyl-5-phenyl- 1-penten-3-ol I2->P1 H3O+ Quench (Hydrolysis)

Figure 1: Reaction pathway showing the generation of the organometallic reagent and subsequent carbonyl addition.

Experimental Protocol

Materials & Equipment Specifications
Reagent / SolventEquiv.[1][2][3][4][5][6]MW ( g/mol )PurityHandling Notes
2-Bromopropene 1.1120.9899%Volatile; keep chilled.
Magnesium Turnings 1.224.3099%Oven-dried; crush to expose fresh surface.
3-Phenylpropanal 1.0134.18>95%Oxidizes easily; distill if yellow.
THF (Anhydrous) Solvent72.11-Distilled over Na/Benzophenone or inhibitor-free.
Iodine (Crystal) Cat.[6]253.81-Initiator for Grignard.

Equipment:

  • 3-Neck Round Bottom Flask (RBF) (flame-dried).

  • Reflux condenser with CaCl₂ drying tube or N₂ line.

  • Pressure-equalizing addition funnel.[7]

  • Magnetic stirrer / Mechanical stirrer (for scales >50g).

  • Ice-salt bath.

Phase A: Preparation of Isopropenylmagnesium Bromide

Note: Commercially available Grignard (0.5 M in THF) can be substituted, skipping to Phase B.

  • Setup : Assemble the flame-dried glassware under a positive pressure of Nitrogen.

  • Activation : Place Mg turnings (1.2 equiv) in the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation : Cover Mg with minimal anhydrous THF. Add approx. 5% of the total 2-bromopropene volume directly.

    • Observation: Initiation is confirmed by the disappearance of the iodine color, mild exotherm, and turbidity.

  • Propagation : Dilute the remaining 2-bromopropene with THF (1:4 ratio). Add this solution dropwise via the addition funnel to maintain a gentle reflux without external heating.

    • Expert Insight: If reflux stalls, apply a warm water bath. Do not rush addition; "Wurtz coupling" (dimerization) increases if local concentration of halide is too high.

  • Completion : Once addition is complete, reflux gently for 30 minutes to ensure full consumption of Mg. Cool to 0°C.[6][8]

Phase B: Carbonyl Addition
  • Preparation : Dissolve 3-phenylpropanal (1.0 equiv) in anhydrous THF (equal volume to the Grignard solution).

  • Addition : With the Grignard solution at 0°C (ice bath), add the aldehyde solution dropwise over 45–60 minutes.

    • Critical Control Point: Keep internal temperature < 10°C. Higher temperatures promote 1,4-addition artifacts or polymerization of the Grignard reagent.

  • Reaction : Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 8:2). The aldehyde spot (Rf ~0.6) should disappear; product spot (Rf ~0.4) appears.[3][5][6][8][9][10]

Phase C: Quenching & Workup
  • Quench : Cool reaction mixture back to 0°C. Slowly add saturated aqueous NH₄Cl solution.

    • Caution: Exothermic evolution of gas. Add dropwise until bubbling ceases, then pour into a separatory funnel.

  • Extraction : Extract the aqueous phase 3x with Diethyl Ether or Ethyl Acetate.

  • Washing : Combine organics and wash with:

    • 1x Water

    • 1x Brine (Saturated NaCl)

  • Drying : Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) at < 40°C.

Purification & Characterization

Purification Strategy

The crude oil is typically pale yellow.

  • Method : Flash Column Chromatography.[8]

  • Stationary Phase : Silica Gel (230-400 mesh).

  • Mobile Phase : Gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc.

  • Distillation (Alternative) : For large scales, high-vacuum distillation (Kugelrohr) is effective (bp ~120°C at 6 mmHg).

Analytical Data (Expected)
TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)

1.75 (s, 3H)
Methyl group on alkene (C2-Me)

4.90, 5.05 (m, 2H)
Terminal alkene protons (=CH₂)

4.05 (t, 1H)
Methine proton at C3 (CH-OH)

7.15–7.30 (m, 5H)
Aromatic protons (Phenyl group)
IR Spectroscopy 3350–3450 cm⁻¹O-H stretch (Broad)
1645 cm⁻¹C=C stretch
MS (EI) m/z 176 [M]⁺Molecular Ion
m/z 158 [M-H₂O]⁺Loss of water (typical for alcohols)

Workflow Visualization

Workflow cluster_0 Phase A: Reagent Prep cluster_1 Phase B: Reaction cluster_2 Phase C: Isolation Step1 Activate Mg (I2, Heat) Step2 Add 2-Bromopropene (Maintain Reflux) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Reagent Ready Step4 Add 3-Phenylpropanal (Dropwise, <10°C) Step3->Step4 Step5 Stir at RT (3-4h) Step4->Step5 Step6 Quench (sat. NH4Cl) Step5->Step6 TLC Complete Step7 Extract (Et2O) & Dry Step6->Step7 Step8 Purify (Column/Distill) Step7->Step8

Figure 2: Operational workflow emphasizing critical temperature control points.

Expertise & Troubleshooting (Self-Validating Systems)

  • Moisture Control : The failure of the Grignard to initiate is the most common error. Validation: If the iodine color persists after 5 minutes of heating/stirring, the system is likely wet. Do not add more bromide. Abort, re-dry glassware, and use fresh THF.

  • Aldehyde Purity : 3-phenylpropanal oxidizes to hydrocinnamic acid upon storage. Acidic impurities will quench the Grignard reagent immediately, lowering yields. Validation: Check the pH of the aldehyde stock; if acidic, wash with NaHCO₃ and distill before use.

  • Isomerization : Acidic workup conditions (e.g., using HCl instead of NH₄Cl) can cause the migration of the double bond or dehydration to the diene. Always use buffered ammonium chloride for quenching.

References

  • Tortajada, A., et al. (2019). Nickel-Catalyzed Reductive Carboxylation and Amidation of Organic Matter. Universitat Rovira i Virgili. (Describes synthesis of 2-methyl-5-phenylpent-1-en-3-ol as starting material). Link

  • Lipshutz, B. H., et al. (2019).[2] Expanding the Palette of Organic Synthesis in Water. Nature Protocols, 14, 1108–1129.[2] (Cites synthesis and purification via Kugelrohr distillation). Link

  • LookChem Database . (2023). Isopropenylmagnesium Bromide: Reaction Conditions and Yields. (Confirms 88% yield in THF at 0-20°C).[3] Link

  • PubChem Compound Summary . (2023). 2-Methyl-5-phenyl-1-penten-3-ol (CID 11789744).[11] National Center for Biotechnology Information. Link

Sources

Application Note: Precision Synthesis of Chiral Tertiary Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The chiral tertiary allylic alcohol motif—a quaternary stereocenter bearing a hydroxyl group adjacent to an alkene—is a structural linchpin in bioactive natural products (e.g., amphidinolides, epothilones) and a critical pharmacophore in drug discovery. Its synthesis presents a formidable challenge: the nucleophilic addition to a ketone is sterically hindered and electronically sluggish compared to aldehydes, often resulting in poor enantioselectivity and stalled conversion.

This Application Note moves beyond standard textbook methods to detail two high-fidelity protocols dominating modern process chemistry:

  • De Novo Synthesis: Titanium-Catalyzed Asymmetric Vinylation (The Walsh System).

  • Enantiomeric Enrichment: Chiral Brønsted Acid-Catalyzed Kinetic Resolution.

Why This Matters: Traditional Grignard additions to ketones are non-selective. These protocols allow you to "program" the quaternary stereocenter with >90% ee, unlocking access to complex chiral scaffolds without reliance on chiral pool starting materials.

Structural & Retrosynthetic Logic

The tertiary allylic alcohol (


) is best disconnected into two modular components: the ketone electrophile  and the vinyl nucleophile .
  • The Challenge: Ketones have two similar alkyl/aryl faces, making face-discrimination difficult.

  • The Solution: Use a Lewis Acid (Titanium) to activate the ketone while simultaneously anchoring the nucleophile via a chiral ligand, creating a rigid "chiral pocket" for delivery.

Decision Matrix: Selecting the Right Protocol
Constraint / RequirementRecommended ProtocolKey Advantage
Starting Material: Prochiral KetoneMethod A: Ti-Catalyzed Vinylation Direct construction of stereocenter from cheap feedstocks.
Starting Material: Racemic AlcoholMethod B: Kinetic Resolution Ideal for "rescuing" racemic mixtures from non-selective routes.
Scale: Gram to KilogramMethod A High atom economy; avoids waste from resolving agents.
Substrate: Highly FunctionalizedMethod B Mild conditions (Room Temp) tolerate sensitive groups.

Protocol A: Titanium-Catalyzed Asymmetric Vinylation

The "Walsh System"

This method couples a ketone with a vinylzinc reagent (generated in situ) using a Titanium(IV) catalyst modified with a chiral bis-sulfonamide ligand. It is the gold standard for generating tertiary allylic alcohols.

Reaction Mechanism & Logic

The reaction proceeds via a transmetallation cascade .

  • Hydrozirconation: A terminal alkyne is converted to a vinylzirconium species (Schwartz reagent).

  • Zn-Transmetallation: The vinyl group is transferred to Zinc (

    
    ), creating a reactive VinylZinc species.
    
  • Ti-Catalysis: The chiral Titanium complex activates the ketone and coordinates the VinylZinc, directing addition to the Re or Si face with high precision.

Figure 1: The Walsh Transmetallation Cascade. The vinyl group is "shuttled" from Zr to Zn to Ti, ensuring reactivity is maintained while stereochemistry is controlled.

Detailed Experimental Procedure

Scale: 1.0 mmol (Adaptable to 10-50 mmol)

Reagents:

  • Ketone: Acetophenone (or derivative), 1.0 equiv.

  • Alkyne: Phenylacetylene (or derivative), 1.2 equiv.

  • Schwartz Reagent:

    
    , 1.2 equiv.
    
  • Zinc Source:

    
     (1.0 M in hexanes), 1.2 equiv.
    
  • Catalyst Precursor:

    
    , 1.2 equiv (stoichiometric usually preferred for max yield, catalytic variants exist).
    
  • Chiral Ligand: (S,S)-Bis-sulfonamide ligand (e.g., derived from 1,2-diaminocyclohexane), 1-5 mol%.

Step-by-Step Protocol:

  • Ligand Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve the Chiral Bis-sulfonamide Ligand (0.05 mmol) in dry Toluene (2 mL).

    • Add

      
       (1.2 mmol). Heat to 40°C for 20 mins to form the active chiral Lewis Acid complex. Cool to Room Temperature (RT).
      
  • Nucleophile Generation (Hydrozirconation):

    • In a separate flask, add

      
       (1.2 mmol) and dry DCM (2 mL).
      
    • Add the Alkyne (1.2 mmol) dropwise. Stir at RT for 15-30 mins until the solution turns clear yellow (formation of Vinyl-Zr).

    • Cool to -78°C. Add

      
       (1.2 mmol). Warm to 0°C for 10 mins to drive transmetallation to Vinyl-Zn.
      
  • Asymmetric Addition:

    • Cool the Vinyl-Zn solution to 0°C.

    • Add the pre-formed Ti-Ligand complex (from Step 1) to the Vinyl-Zn solution.

    • Add the Ketone (1.0 mmol) slowly.

    • Crucial Step: Allow the reaction to warm to RT and stir for 12-18 hours. Note: Monitoring by TLC is difficult due to titanium coordination; quench a small aliquot to check.

  • Workup:

    • Quench with saturated

      
       solution. Dilute with EtOAc.
      
    • Filter through a Celite pad to remove Zirconium/Titanium salts (these can form a gel; vigorous stirring with Rochelle's salt helps).

    • Purify via flash chromatography.

Troubleshooting & Optimization
  • Low Conversion: Often due to incomplete transmetallation. Ensure the Vinyl-Zr solution is clear before adding Zinc.

  • Poor ee: Moisture kills the chiral Ti-complex. Use strictly anhydrous toluene and fresh

    
    .
    
  • Substrate Scope: Works best with aromatic ketones. Aliphatic ketones may require lower temperatures (-20°C) and longer reaction times.

Protocol B: Kinetic Resolution (The "Rescue" Strategy)

Chiral Phosphoric Acid (CPA) Catalysis

When de novo synthesis fails or a racemic route is cheaper, this protocol uses a Chiral Brønsted Acid to selectively react one enantiomer of a racemic tertiary alcohol (often via an intramolecular


 cyclization or rearrangement), leaving the other enantiomer enriched.
Mechanism

The Chiral Phosphoric Acid (CPA) activates the hydroxyl group of the tertiary alcohol (or a leaving group derivative) via H-bonding, facilitating a stereoselective reaction (e.g., cyclization to an epoxide or ether). The "mismatched" enantiomer reacts much slower.

Experimental Protocol

System: Chiral Bis-phosphoric acid (TRIP or similar) +


 (Co-catalyst).
  • Setup: Dissolve racemic tertiary allylic alcohol (1.0 equiv) in Toluene/DCM (1:1).

  • Catalyst: Add (R)-TRIP (5 mol%) and

    
     (5 mol%).
    
  • Reaction: Stir at RT for 24-48 hours.

  • Result: One enantiomer is converted to a cyclic product (e.g., epoxide); the unreacted starting material is recovered as the highly enantioenriched tertiary alcohol (>95% ee).

Data Summary & Performance

Table 1: Comparative Efficiency of Methods

MetricMethod A (Walsh Vinylation)Method B (Kinetic Resolution)
Yield (Theoretical) 100%50% (Max for resolution)
Typical ee 85 - 98%>95% (at 50% conversion)
Reaction Time 12 - 24 h24 - 48 h
Atom Economy HighLow (discard 50% or recycle)
Cost Driver Zirconium ReagentChiral Catalyst (TRIP)

References

  • Catalytic Asymmetric Vinylation of Ketones (Primary Protocol) Li, H., Walsh, P. J.[1] "Catalytic asymmetric vinylation of ketones."[2][3][1][4] Journal of the American Chemical Society, 2004, 126(21), 6538-6539.[1]

  • Mechanism of Titanium-Catalyzed Additions García, C., Walsh, P. J. "Highly Enantioselective Catalytic Phenylation of Ketones with a Constrained Geometry Titanium Catalyst." Organic Letters, 2003, 5(20), 3641-3644.

  • Vinylaluminum Reagents (Alternative Nucleophiles) Biradar, D. B., Gau, H.-M.[2][3] "Highly Enantioselective Vinyl Additions of Vinylaluminum to Ketones Catalyzed by a Titanium(IV) Catalyst of (S)-BINOL." Organic Letters, 2009, 11(2), 499-502.

  • Kinetic Resolution of Tertiary Allylic Alcohols Kondo, H. et al.[5] "Kinetic resolution of racemic tertiary allylic alcohols through SN2' reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system." Chemical Science, 2022.

  • Copper-Catalyzed Addition (Contextual Reference) Yang, Y. et al.[6] "Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones." Science, 2016, 353(6295), 144-150.

Sources

Comprehensive Characterization of 2-Methyl-5-phenyl-1-penten-3-ol: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide:

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Methyl-5-phenyl-1-penten-3-ol. Intended for researchers, quality control analysts, and process chemists, this guide outlines an integrated workflow employing chromatographic and spectroscopic techniques. We present field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower scientists to not only replicate these methods but also to adapt them for related molecules.

Introduction: The Need for Rigorous Characterization

2-Methyl-5-phenyl-1-penten-3-ol is a chiral allylic alcohol containing a phenyl group. Its structural complexity, featuring a stereocenter, a double bond, and an aromatic ring, makes it a valuable intermediate in organic synthesis, potentially in the development of pharmaceuticals or specialty materials. The precise characterization of such molecules is non-negotiable; it underpins chemical purity, process control, and the ultimate safety and efficacy of the final product.[1] Impurities, even at trace levels, can significantly alter a compound's biological activity or physical properties.[2][3]

This guide establishes a multi-technique, self-validating system to confirm the identity, purity, and structural integrity of 2-Methyl-5-phenyl-1-penten-3-ol.

Molecular Structure:

  • IUPAC Name: 2-methyl-5-phenylpent-1-en-3-ol[4]

  • Molecular Formula: C₁₂H₁₆O[4]

  • Molecular Weight: 176.25 g/mol [4]

Chromatographic Analysis: Purity Assessment and Separation

Chromatography is the cornerstone of purity determination, separating the target analyte from starting materials, by-products, and degradants.[1][5] Given the compound's structure and expected boiling point, both GC and HPLC are viable and complementary techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile and semi-volatile organic compounds.[6][7] It provides quantitative data on purity (via the Flame Ionization Detector, if used, or MS total ion chromatogram) and qualitative structural information from the mass spectrum. For 2-Methyl-5-phenyl-1-penten-3-ol, with a boiling point likely below 200°C, GC is an ideal choice.[6][8]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: A standard GC system coupled to a single quadrupole mass spectrometer is sufficient.[9]

  • GC Conditions:

    • Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended. This stationary phase provides good separation for aromatic compounds.

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This program starts at a low enough temperature to resolve volatile impurities and ramps up aggressively to elute the main compound in a reasonable time, minimizing peak broadening.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.[10]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450. This range covers the expected molecular ion and key fragments.

  • Data Interpretation: The purity is assessed from the relative peak area in the Total Ion Chromatogram (TIC). The identity is confirmed by matching the acquired mass spectrum with the expected fragmentation pattern (See Section 3.2).

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for analyzing non-volatile impurities and provides a complementary purity profile to GC.[11][12] Developing a robust HPLC method is crucial for ensuring accurate quantification.[2][11]

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if necessary.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[13]

  • HPLC Conditions:

    • Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) is an excellent first choice. The phenyl stationary phase provides unique selectivity for aromatic compounds through π-π interactions, which can help resolve structurally similar impurities.[14] A standard C18 column can also be used.

    • Mobile Phase:

      • Solvent A: Water (HPLC Grade)

      • Solvent B: Acetonitrile (HPLC Grade)

    • Gradient Program:

      • 0-20 min: 40% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 40% B

      • 26-30 min: Re-equilibrate at 40% B

    • Rationale: A gradient elution is necessary to elute both polar and non-polar impurities and ensure the main analyte peak is sharp and well-resolved.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detection at 254 nm (for the phenyl group) and 210 nm (for general organic compounds).

  • Data Interpretation: Purity is determined by the area percent method. The specificity of the method should be confirmed by ensuring there are no co-eluting peaks, which can be checked using a DAD to assess peak purity.[13][16]

Spectroscopic Characterization: Structural Elucidation

Once purity is established, spectroscopic techniques are used to unequivocally confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution.[17] Both ¹H and ¹³C NMR spectra provide a wealth of information about the carbon skeleton and the electronic environment of each atom.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[18]

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1 second, and sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

The following data is predicted based on established chemical shift principles and analysis of similar structures.[19][20][21]

Table 1: Predicted ¹H NMR Data for 2-Methyl-5-phenyl-1-penten-3-ol

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl-H 7.15 - 7.35 m - 5H
Vinyl-H (Ha) ~5.10 s - 1H
Vinyl-H (Hb) ~4.95 s - 1H
CH-OH ~4.20 t ~6.5 1H
Ph-CH₂ ~2.70 t ~7.5 2H
CH-CH₂-CH₂ ~1.80 - 2.00 m - 2H
OH ~1.70 (variable) br s - 1H

| C=C-CH₃ | ~1.75 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data for 2-Methyl-5-phenyl-1-penten-3-ol

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=CH₂ (quaternary) ~145.0
Phenyl C (ipso) ~142.0
Phenyl C (ortho, meta, para) 128.5 (o, m), 126.0 (p)
C=CH₂ ~113.0
CH-OH ~75.0
Ph-CH₂ ~36.0
CH-CH₂-CH₂ ~32.0

| C=C-CH₃ | ~22.0 |

Mass Spectrometry (MS)

The mass spectrum, typically obtained from the GC-MS analysis, provides the molecular weight and a fragmentation "fingerprint" that helps confirm the structure.[22]

Upon electron impact, the molecule will ionize to form a molecular ion (M⁺˙) and then undergo fragmentation.[10] The stability of the resulting carbocations and radicals governs the fragmentation pathways.[23]

Table 3: Expected Key Fragments in the Mass Spectrum

m/z Value Proposed Fragment Ion Notes
176 [C₁₂H₁₆O]⁺˙ Molecular Ion (M⁺˙). May be of low intensity.
158 [M - H₂O]⁺˙ Loss of water, common for alcohols.
105 [C₇H₅O]⁺ or [C₈H₉]⁺ Benzoyl cation or tropylium ion rearrangement.
91 [C₇H₇]⁺ Tropylium ion (rearranged benzyl cation), very common for phenylalkyl compounds.
71 [C₄H₇O]⁺ Cleavage alpha to the hydroxyl group (loss of phenethyl radical).

| 57 | [C₄H₉]⁺ | A common alkyl fragment.[22] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12]

  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹. Perform a background scan of the clean salt plates first.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
3600 - 3200 O-H Stretch Alcohol Broad and strong due to hydrogen bonding.[24][25][26]
3100 - 3000 C-H Stretch Aromatic & Vinylic Characteristic of sp² C-H bonds.[27]
3000 - 2850 C-H Stretch Aliphatic Characteristic of sp³ C-H bonds.
~1650 C=C Stretch Alkene Medium intensity.[24][27]
1600, 1495, 1450 C=C Stretch Aromatic Ring Series of sharp peaks.
~1100 C-O Stretch Secondary Alcohol Strong intensity.[26]
~900 =C-H Bend Vinylidene Out-of-plane bending.[24]

| 750, 700 | C-H Bend | Monosubstituted Benzene | Strong out-of-plane bending. |

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. No single method is sufficient. The following workflow ensures a rigorous and self-validating analysis.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Final Report Purity_GC GC-MS Analysis Struct_MS Mass Spectrometry (from GC-MS) Purity_GC->Struct_MS Provides MS Data Final_Report Certificate of Analysis (Identity, Purity, Structure) Purity_GC->Final_Report Purity Data Purity_HPLC HPLC-UV Analysis Purity_HPLC->Final_Report Purity Data Struct_NMR NMR Spectroscopy (¹H & ¹³C) Struct_NMR->Final_Report Confirms Identity Struct_MS->Final_Report Confirms Identity Struct_FTIR FTIR Spectroscopy Struct_FTIR->Final_Report Confirms Identity Sample Test Sample: 2-Methyl-5-phenyl-1-penten-3-ol Sample->Purity_GC Volatility Check Sample->Purity_HPLC Impurity Profile Sample->Struct_NMR Definitive Structure Sample->Struct_FTIR Functional Groups

Caption: Integrated workflow for compound characterization.

Conclusion

The characterization of 2-Methyl-5-phenyl-1-penten-3-ol requires a multi-faceted analytical strategy. By combining the separation power of GC and HPLC with the detailed structural insights from NMR, MS, and FTIR, one can confidently establish the identity, purity, and integrity of the compound. The protocols and interpretive guidelines provided herein serve as a robust starting point for researchers and quality control professionals, ensuring data of the highest scientific integrity.

References

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1H and 13C NMR spectral analysis of 2-Methyl-5-phenyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of 2-Methyl-5-phenyl-1-penten-3-ol using ¹H and ¹³C NMR Spectroscopy.

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed protocol and in-depth spectral analysis of 2-Methyl-5-phenyl-1-penten-3-ol, a molecule featuring diverse chemical environments including a terminal alkene, a secondary alcohol, a chiral center, and an aromatic ring. This document is intended for researchers, scientists, and professionals in drug development, providing both a practical workflow for sample analysis and a thorough interpretation of the resulting ¹H and ¹³C NMR spectra.

Introduction and Scientific Context

The precise structural characterization of organic molecules is a cornerstone of chemical research and development. 2-Methyl-5-phenyl-1-penten-3-ol (C₁₂H₁₆O) presents an excellent case study for NMR analysis due to its array of distinct functional groups.[1] The molecule's structure, containing vinylic, allylic, carbinol, aliphatic, and aromatic protons, necessitates a detailed, multi-faceted approach to spectral assignment. Understanding the principles behind chemical shifts, spin-spin coupling, and signal integration is paramount for unambiguously assigning each resonance to its corresponding nucleus.

This application note moves beyond a simple recitation of data. It explains the causal relationships between the molecule's electronic environment and the observed spectral features, grounding the interpretation in the fundamental principles of NMR spectroscopy. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently replicate and interpret their own results.

Molecular Structure and NMR-Active Nuclei

A thorough analysis begins with a clear understanding of the molecular framework and the identification of all non-equivalent proton and carbon atoms.

Figure 1: Chemical structure of 2-Methyl-5-phenyl-1-penten-3-ol with key carbon positions labeled.

Experimental Protocols: From Sample to Spectrum

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and appropriate data acquisition parameters. This section details a robust protocol for analyzing 2-Methyl-5-phenyl-1-penten-3-ol.

Protocol for NMR Sample Preparation

The objective is to create a homogeneous, particle-free solution to ensure sharp, well-resolved spectral lines.

Rationale for Solvent Selection: Chloroform-d (CDCl₃) is the most common and effective solvent for a wide range of organic compounds, offering excellent dissolving properties.[2] Its residual proton signal at 7.26 ppm provides a convenient internal reference for calibrating the ¹H NMR chemical shift scale.[2] The carbon signal of CDCl₃ appears as a triplet at ~77 ppm, which can be used to reference the ¹³C spectrum.

Step-by-Step Protocol:

  • Weighing the Sample:

    • For ¹H NMR, accurately weigh 5-10 mg of 2-Methyl-5-phenyl-1-penten-3-ol.[3][4][5]

    • For ¹³C NMR, a higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope; weigh 20-50 mg of the sample.[2][4]

  • Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2][5] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[2]

    • Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration and Transfer:

    • To prevent line broadening and shimming difficulties, it is crucial to remove any particulate matter.[3]

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly with the sample identity.

Protocol for NMR Data Acquisition

These parameters are based on a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

Acquisition Workflow:

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl₃ (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnet (Field Homogeneity) insert->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integrate & Calibrate phase->integrate analysis Spectral Analysis & Assignment integrate->analysis Final Spectrum

Figure 2: A comprehensive workflow from sample preparation to final spectral analysis.

¹H NMR Acquisition Parameters:

  • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • Spectral Width: Set to 12-15 ppm to cover the entire range of proton resonances.

  • Relaxation Delay: A 1-2 second delay allows for adequate relaxation of protons between pulses.

  • Acquisition Time: 2-4 seconds ensures good resolution.

¹³C NMR Acquisition Parameters:

  • Mode: Proton-decoupled (broadband decoupling) to ensure all carbon signals appear as singlets.[6]

  • Number of Scans: A significantly higher number of scans (e.g., 128-1024) is necessary due to the low sensitivity of the ¹³C nucleus.[7]

  • Spectral Width: Set to 220-240 ppm to encompass all carbon environments, from aliphatic to potential carbonyl impurities.[8]

  • Relaxation Delay: 2-5 seconds.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectral Data

The proton spectrum is the most information-rich, providing details on the chemical environment (shift), the number of protons (integration), and neighboring protons (multiplicity).

Proton Assignment (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
Phenyl (Ar-H)7.15 - 7.35Multiplet5H-Protons on an unsubstituted benzene ring typically resonate in this region.[9]
Vinylic (H-1a, H-1b)4.8 - 5.2Multiplets2HJ_gem ≈ 1-2 HzJ_cis ≈ 10 HzJ_trans ≈ 17 HzTerminal alkene protons are deshielded and appear in this range.[9] They exhibit complex splitting due to geminal and vicinal coupling.[10][11]
Carbinol (H-3)4.1 - 4.3Triplet or dd1HJ ≈ 6-7 HzThe proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen, typically appearing around 3.3-4.0 ppm.[12] The adjacent phenyl group's influence may shift it further downfield.
Benzylic (H-5)2.6 - 2.9Multiplet2H-Protons adjacent to an aromatic ring are deshielded and typically appear in this range.[9]
Hydroxyl (OH)1.5 - 4.0Broad Singlet1H-The chemical shift of an alcohol proton is highly variable and depends on concentration, solvent, and hydrogen bonding.[12][13] It often appears as a broad singlet and does not typically couple with adjacent protons due to rapid chemical exchange.
Aliphatic (H-4)1.8 - 2.0Multiplet2H-These methylene protons are adjacent to both the carbinol center and the benzylic position, leading to a complex environment.
Methyl (H from C-Me)1.7 - 1.8Singlet3H-Allylic methyl protons are slightly deshielded and appear in this characteristic range.

Note: A D₂O shake experiment can be performed to confirm the hydroxyl proton signal, which will disappear from the spectrum upon exchange with deuterium.[14]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C spectrum provides a count of the non-equivalent carbon atoms in the molecule, with chemical shifts indicating the type of carbon.

Carbon Assignment (Label)Predicted Chemical Shift (δ, ppm)Rationale
Phenyl (C_ipso)~142The aromatic carbon directly attached to the alkyl chain is a quaternary carbon and its shift is influenced by the substituent.
Phenyl (C_ortho, C_meta, C_para)126 - 129Carbons in an aromatic ring typically resonate in the 125-150 ppm range.[15] Due to symmetry, ortho and meta carbons are equivalent, respectively.
Vinylic (C-2)~145The quaternary sp² carbon of the alkene is deshielded and appears downfield.[16]
Vinylic (C-1)~112-115The terminal CH₂ sp² carbon of the alkene appears in the typical upfield region for vinylic carbons.[7][16]
Carbinol (C-3)70 - 78The carbon atom bonded to the electronegative oxygen of the alcohol is significantly deshielded and appears in this characteristic range.[12][15]
Benzylic (C-5)35 - 40The carbon adjacent to the phenyl ring.
Aliphatic (C-4)30 - 35A standard sp³ hybridized carbon.
Methyl (C-Me)20 - 25The methyl carbon attached to the double bond.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 2-Methyl-5-phenyl-1-penten-3-ol. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The subsequent analysis, guided by the predicted chemical shifts and coupling constants, allows for the complete and unambiguous structural elucidation of the molecule. This integrated approach, combining practical methodology with foundational spectroscopic principles, serves as a valuable resource for scientists engaged in organic synthesis, natural product chemistry, and pharmaceutical development.

References

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Application Note: FT-IR Spectroscopy of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vibrational Signature of Allylic Alcohols

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation and quantification of organic compounds. For researchers and professionals in drug development and materials science, FT-IR provides a rapid and definitive method for identifying functional groups. Allylic alcohols, compounds containing a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond (C=C-C-OH), are crucial building blocks in organic synthesis and building blocks for polymers and other advanced materials. Their unique structural arrangement gives rise to a characteristic infrared spectrum that is sensitive to the molecular environment, particularly through hydrogen bonding interactions.

This application note provides a comprehensive guide to the FT-IR analysis of allylic alcohols. It covers the theoretical underpinnings of their spectral features, detailed protocols for sample preparation and analysis, and expert guidance on spectral interpretation.

Theoretical Background: Deciphering the Spectrum

The infrared spectrum of an allylic alcohol is dominated by several key vibrational modes. Understanding the origin and typical frequency ranges of these absorptions is fundamental to accurate spectral interpretation. The polarity of the O-H and C-O bonds results in strong, intense absorption bands, making FT-IR a particularly sensitive technique for this class of compounds.[1]

The Hydroxyl Group (O-H) Stretch: A Tale of Hydrogen Bonding

The most prominent feature in the spectrum of an alcohol is the O-H stretching vibration.[2][3][4] Its position and shape are exceptionally sensitive to hydrogen bonding.[5][6]

  • Free (Non-H-bonded) O-H: In the vapor phase or in very dilute solutions with non-polar solvents, a sharp, relatively weak absorption band appears in the region of 3584–3700 cm⁻¹ .[6] This corresponds to the stretching of a "free" hydroxyl group, unencumbered by hydrogen bonds.

  • Intermolecular H-bonded O-H: In concentrated solutions or as a pure liquid (neat sample), allylic alcohol molecules associate through intermolecular hydrogen bonds. This bonding weakens the O-H bond, lowering its vibrational frequency and causing the absorption to appear as a very strong, broad band in the 3200–3550 cm⁻¹ region.[1][2][6] The breadth of the peak is a result of the sample containing a wide distribution of hydrogen bond strengths and polymer-like associations.[4][5]

The presence and interplay of both sharp "free" and broad "H-bonded" peaks can provide significant insight into the sample's concentration and environment.[6]

Carbon-Framework Vibrations

The allylic structure provides several other diagnostic peaks:

  • C-O Stretch: A strong, intense absorption band corresponding to the C-O stretching vibration is typically observed in the 1000–1260 cm⁻¹ range.[2] For a primary allylic alcohol like allyl alcohol itself, this peak is often found near 1030-1050 cm⁻¹.[6]

  • =C-H Stretch (sp²): The stretching of the C-H bonds on the double bond occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ region.[7][8] The presence of a peak in this area is a strong indicator of unsaturation.

  • -C-H Stretch (sp³): Stretching vibrations of the C-H bonds on the saturated carbon of the allyl group appear just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range.[7]

  • C=C Stretch: The carbon-carbon double bond stretch gives rise to a medium-to-weak absorption in the 1640–1680 cm⁻¹ region.[8] For allyl alcohol, this peak is often observed around 1645 cm⁻¹.[9]

  • Bending Vibrations: In-plane O-H bending is found in the 1330-1420 cm⁻¹ region, often coupled with C-H wagging vibrations.[6] Out-of-plane =C-H bending vibrations are also characteristic and appear in the 650-1000 cm⁻¹ "fingerprint" region.

Data Presentation: Characteristic FT-IR Absorption Bands for Allylic Alcohols

The following table summarizes the key vibrational modes and their expected frequency ranges for a typical primary allylic alcohol.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
O-H Stretch (H-Bonded)3200–3550Strong, BroadDominant feature in neat or concentrated samples.[1][2][6] Position and broadness depend on the extent of hydrogen bonding.[4][5]
O-H Stretch (Free)3584–3700Sharp, Medium-WeakObserved in the vapor phase or very dilute non-polar solutions.[6]
=C-H Stretch (sp²)3010–3100MediumIndicative of the vinyl group C-H bonds.[7][8]
-C-H Stretch (sp³)2850–2960MediumArises from the C-H bonds of the CH₂ group adjacent to the oxygen.[7]
C=C Stretch1640–1680Medium to WeakCan be weak due to low polarity.[8]
O-H Bend (In-plane)1330–1420Medium, BroadOften coupled with C-H wagging modes.[6]
C-O Stretch1000–1260StrongA very intense and reliable band for identifying alcohols.[2]
=C-H Bend (Out-of-plane)910–990StrongStrong, characteristic bands in the fingerprint region.

Experimental Protocols

Accurate and reproducible FT-IR spectra depend on meticulous sample preparation and consistent instrument parameters.

Protocol 1: Analysis of a Neat Liquid using Attenuated Total Reflectance (ATR)

ATR is the preferred method for liquid analysis due to its simplicity, speed, and minimal sample volume requirement.[10][11]

Methodology:

  • Instrument Setup: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum. A typical background scan involves 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1-2 drops of the neat allylic alcohol sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[10][11]

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the sample from the ATR crystal using an appropriate solvent and soft wipe.

Protocol 2: Quantitative Analysis of an Allylic Alcohol in Solution

FT-IR can be used for quantitative analysis by correlating absorbance with concentration, following the Beer-Lambert Law.[12][13]

Methodology:

  • Preparation of Standards: Prepare a series of standard solutions of the allylic alcohol in a solvent that has minimal interference in the spectral region of interest. Carbon tetrachloride (CCl₄) is a traditional choice for observing the "free" O-H stretch, but less toxic solvents should be considered. Ensure the chosen solvent does not absorb strongly where the analyte does.

  • Instrument Setup and Background: Follow steps 1-3 from Protocol 4.1. For solution-state analysis, the background spectrum should be of the pure solvent.[10]

  • Acquisition of Standard Spectra:

    • Starting with the lowest concentration standard, apply the solution to the ATR crystal and acquire the spectrum.

    • Thoroughly clean and dry the crystal.

    • Repeat the measurement for each standard, progressing from lowest to highest concentration.

  • Building the Calibration Curve:

    • Identify a characteristic absorption band of the allylic alcohol that is free from solvent interference (e.g., the C-O stretch).

    • For each standard, measure the absorbance at the peak maximum (or the integrated peak area).

    • Plot a graph of absorbance versus concentration. The result should be a linear calibration curve that passes through the origin.

  • Analysis of Unknown Sample: Acquire the spectrum of the unknown sample using the identical procedure. Measure the absorbance of the characteristic band and use the calibration curve to determine its concentration.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the FT-IR analysis of an allylic alcohol sample.

FTIR_Workflow cluster_prep 1. Preparation cluster_proc 3. Data Processing & Analysis start Start sample_prep Sample Preparation (Neat Liquid or Solution) start->sample_prep bg_prep Clean ATR Crystal start->bg_prep sample_scan Apply Sample & Acquire Sample Spectrum sample_prep->sample_scan bg_scan Acquire Background Spectrum (Air or Solvent) bg_prep->bg_scan processing Ratio Sample vs. Background sample_scan->processing interpretation Spectral Interpretation (Peak Identification) processing->interpretation quant Quantitative Analysis (If Applicable) interpretation->quant Optional report Generate Report interpretation->report quant->report finish End report->finish

Caption: Workflow for FT-IR Analysis of Allylic Alcohols.

Causality and Trustworthiness in Protocols

The protocols described are designed to be self-validating. The acquisition of a background spectrum is critical as it accounts for instrumental drift and atmospheric absorbers (H₂O, CO₂), ensuring that the final spectrum is solely representative of the sample.[10] In quantitative analysis, the linearity of the Beer-Lambert plot serves as an internal validation of the method's accuracy within the tested concentration range.[13] Using an internal standard can further enhance the robustness of quantitative measurements by correcting for variations in sample path length or instrument sensitivity.

Conclusion

FT-IR spectroscopy is an indispensable tool for the analysis of allylic alcohols, offering rich structural information from a minimal amount of sample with little preparation. By understanding the characteristic vibrational frequencies, particularly the effects of hydrogen bonding on the hydroxyl stretch, and by employing standardized, validated protocols, researchers can confidently identify, characterize, and quantify these important chemical entities. This application note serves as a practical guide for achieving reliable and high-quality FT-IR data in research, development, and quality control settings.

References

  • Unknown. (n.d.). IR: alcohols. IR Spectroscopy Tutorial: Alcohols.
  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification.
  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10).
  • LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • ResearchGate. (n.d.). FT-IR spectra of plasma treated KBr with allyl alcohol.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles.
  • Agilent Technologies. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Steill, J. D. (2015, January 1). How can I use FT-IR spectroscopy in quantitative analysis? ResearchGate.

Sources

Application Note: Structural Elucidation of 2-Methyl-5-phenyl-1-penten-3-ol via EI-MS

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the mass spectrometry fragmentation analysis of 2-Methyl-5-phenyl-1-penten-3-ol . This document is structured for researchers requiring high-confidence structural elucidation and quality control protocols.

Introduction & Structural Context

2-Methyl-5-phenyl-1-penten-3-ol is a tertiary allylic alcohol often utilized as a fragrance intermediate or a specialized synthon in organic synthesis. Its structure combines three distinct functional motifs that dictate its fragmentation behavior:

  • Allylic Alcohol Core: A hydroxyl group at C3 adjacent to a terminal double bond (isopropenyl group).

  • Phenethyl Tail: A 2-phenylethyl chain attached to the carbinol carbon.

  • Branching: A methyl group at the C2 position.[1]

Accurate identification requires distinguishing this specific isomer from saturated analogs (e.g., Rosaphen) or positional isomers. This guide provides a self-validating interpretation protocol based on mechanistic fragmentation rules:


-cleavage , allylic stabilization , and benzylic resonance .

Experimental Protocol: GC-MS Acquisition

To ensure reproducible fragmentation patterns comparable to standard libraries (NIST/Wiley), strict adherence to ionization energy standards is required.

Sample Preparation
  • Solvent: Dilute sample in Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 1.0 mg/mL (1000 ppm) for stock; dilute to 10-50 ppm for injection to prevent detector saturation.

  • Vial: Amber glass to prevent UV-induced photo-oxidation of the alkene moiety.

Instrument Parameters (Standard 70 eV EI)
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.0 mL/minConstant flow for stable retention times.
Ion Source Temp 230°CPrevents condensation of high-boiling aromatics.
Ionization Energy 70 eV CRITICAL: Standard energy for library matching. Lower energies (e.g., 20 eV) will alter ion ratios.
Scan Range m/z 35 - 300Captures low mass alkene fragments and the molecular ion.
Transfer Line 280°CPrevents cold-spot condensation of the phenethyl tail.

Fragmentation Analysis & Interpretation

The mass spectrum of 2-Methyl-5-phenyl-1-penten-3-ol is characterized by a weak molecular ion and dominant fragment ions resulting from


-cleavage and dehydration.
The Molecular Ion (M⁺)[1][2]
  • m/z 176: The molecular ion is typically weak or absent .

  • Mechanistic Cause: Secondary alcohols, especially allylic ones, dehydrate rapidly in the ion source. The radical cation is unstable due to the facile loss of water or

    
    -cleavage.
    
Primary Fragmentation Pathways
Pathway A: Dehydration (M - 18) [2]
  • Observed Ion: m/z 158 (C₁₂H₁₄⁺)

  • Mechanism: 1,2-elimination or 1,4-elimination of water.

  • Diagnostic Value: Confirms the presence of the hydroxyl group.[2] The resulting ion is a conjugated diene (e.g., 2-methyl-5-phenyl-1,3-pentadiene), which is significantly more stable than the parent alcohol.

Pathway B:

-Cleavage (Dominant)

The radical cation localizes on the oxygen atom, triggering homolytic cleavage of the adjacent C-C bonds. This molecule has two "wings" attached to the carbinol carbon (C3).

  • Route B1: Loss of Phenethyl Radical (Tail Loss)

    • Cleavage: Bond between C3 and C4.

    • Neutral Loss:

      
      CH₂-CH₂-Ph (Mass 105).
      
    • Fragment Ion: m/z 71 ([CH₂=C(CH₃)-CH=OH]⁺).

    • Significance: This is often the Base Peak (100% intensity) or a major peak. It represents the "head" of the molecule (isopropenyl carbinol fragment).

  • Route B2: Loss of Isopropenyl Radical (Head Loss)

    • Cleavage: Bond between C2 and C3.

    • Neutral Loss:

      
      C(CH₃)=CH₂ (Mass 41).[3]
      
    • Fragment Ion: m/z 135 ([HO=CH-CH₂-CH₂-Ph]⁺).

    • Significance: Confirms the phenethyl chain attachment.

Pathway C: Benzylic Fragmentation
  • Observed Ions: m/z 91 (Tropylium) and m/z 77 (Phenyl).

  • Mechanism: The phenethyl chain (from Route B2 or the M-18 ion) undergoes rearrangement to form the highly stable tropylium ion (C₇H₇⁺).

  • Diagnostic Value: An intense m/z 91 peak is the hallmark of the phenyl-alkyl substructure.

Visualization of Fragmentation Pathways[3][4][5][6]

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 176 [Unstable] Dehydration Dehydration Product m/z 158 (Conjugated Diene) M_Ion->Dehydration - H2O (18 Da) Alpha_Head Alpha-Cleavage (Head) m/z 71 [Isopropenyl-hydroxymethyl]+ M_Ion->Alpha_Head - Phenethyl Radical (105 Da) (Dominant Pathway) Alpha_Tail Alpha-Cleavage (Tail) m/z 135 [Phenethyl-hydroxymethyl]+ M_Ion->Alpha_Tail - Isopropenyl Radical (41 Da) Tropylium Tropylium Ion m/z 91 (C7H7)+ Dehydration->Tropylium Benzylic Cleavage Alpha_Tail->Tropylium - C2H4O (Rearrangement) Phenyl Phenyl Ion m/z 77 (C6H5)+ Tropylium->Phenyl - C2H2

Caption: Mechanistic fragmentation tree for 2-Methyl-5-phenyl-1-penten-3-ol showing primary alpha-cleavage routes and secondary benzylic decay.

Summary of Diagnostic Ions

Use this table to validate your experimental spectrum.

m/zRelative Intensity (Est.)Ion AssignmentStructural Significance
176 < 5%[M]⁺Molecular ion (often invisible).
158 10 - 30%[M - H₂O]⁺Confirms alcohol functionality; diene formation.
135 20 - 40%[M - C₃H₅]⁺Loss of isopropenyl group; confirms phenethyl tail.
91 50 - 80%[C₇H₇]⁺Tropylium ion; confirms benzyl/phenethyl group.
77 10 - 20%[C₆H₅]⁺Phenyl cation; breakdown of tropylium.
71 100% (Base Peak) [C₄H₇O]⁺

-cleavage product retaining the OH and double bond.
43 Variable[C₃H₇]⁺ / [C₂H₃O]⁺General alkyl/acyl fragment (non-specific).

References

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4][5] University Science Books.

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology.

  • Chemistry Steps. (2023). Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration.

  • PubChem. (2025).[6][7] 2-Methyl-5-phenyl-1-penten-3-ol Compound Summary. National Library of Medicine.[7]

Sources

Application Notes and Protocols: 2-Methyl-5-phenyl-1-penten-3-ol as a Versatile Precursor for Natural Product-like Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Allylic Alcohols in Complex Synthesis

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. Allylic alcohols are a class of organic compounds that serve as powerful and versatile building blocks.[1] Their bifunctionality, possessing both a reactive alkene and a hydroxyl group, allows for a diverse array of chemical transformations, often with a high degree of stereocontrol. The hydroxyl group can direct subsequent reactions, such as epoxidations and cyclopropanations, to a specific face of the molecule, while the double bond provides a handle for various addition and rearrangement reactions.[2]

This application note explores the potential of a specific, yet underexplored, allylic alcohol, 2-Methyl-5-phenyl-1-penten-3-ol , as a precursor for the synthesis of complex molecular scaffolds reminiscent of those found in natural products. While direct applications of this particular molecule in total synthesis are not yet widely documented, its structure presents a compelling platform for the construction of chiral molecules containing a substituted phenylpentane core. We will present a prospective synthetic strategy, grounded in established chemical principles, to demonstrate its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-Methyl-5-phenyl-1-penten-3-ol

A thorough understanding of the precursor's properties is essential for its effective use in synthesis. The key physicochemical data for 2-Methyl-5-phenyl-1-penten-3-ol are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not precisely documented; estimated to be in the range of 250-270 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane); sparingly soluble in water
Key Spectroscopic Features (Predicted) ¹H NMR: Resonances for vinylic protons, a methine proton adjacent to the hydroxyl group, methylene protons, and aromatic protons. ¹³C NMR: Peaks corresponding to sp² carbons of the alkene and aromatic ring, and sp³ carbons of the aliphatic chain, including the carbon bearing the hydroxyl group. IR: A characteristic broad absorption for the O-H stretch (around 3300-3500 cm⁻¹) and peaks for C=C and aromatic C-H stretches.

Proposed Synthetic Application: A Stereocontrolled Route to a Chiral Tetrahydrofuran Derivative

To illustrate the synthetic potential of 2-Methyl-5-phenyl-1-penten-3-ol, we propose a concise and stereocontrolled synthesis of a substituted tetrahydrofuran. This core structure is a common motif in a variety of natural products with diverse biological activities. The proposed synthetic pathway leverages the inherent reactivity of the allylic alcohol to install multiple stereocenters in a controlled manner.

Diagram: Proposed Synthetic Pathway

G A 2-Methyl-5-phenyl-1-penten-3-ol B Sharpless Asymmetric Epoxidation A->B m-CPBA, Ti(OiPr)₄, (+)-DET C Epoxy Alcohol Intermediate B->C D Intramolecular Cyclization (Acid-catalyzed) C->D p-TsOH, CH₂Cl₂ E Chiral Tetrahydrofuran Derivative D->E

Caption: Proposed synthesis of a chiral tetrahydrofuran derivative.

This proposed route capitalizes on two powerful and well-established reactions in organic synthesis:

  • Sharpless Asymmetric Epoxidation: This reaction allows for the highly enantioselective conversion of the allylic alcohol into an epoxy alcohol. The chirality of the resulting epoxide is dictated by the choice of the chiral diethyl tartrate (DET) ligand.[2]

  • Acid-Catalyzed Intramolecular Cyclization: The resulting epoxy alcohol can undergo a regioselective intramolecular ring-opening and cyclization under acidic conditions to furnish the desired tetrahydrofuran derivative.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent transformation.

Protocol 1: Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol via Grignard Reaction

This protocol describes a standard and reliable method for the preparation of the title precursor.

Diagram: Synthesis of the Precursor

G A Isopropenylmagnesium bromide C Grignard Addition A->C B 3-Phenylpropanal B->C D Acidic Workup C->D aq. NH₄Cl E 2-Methyl-5-phenyl-1-penten-3-ol D->E

Caption: Grignard reaction for precursor synthesis.

Materials:

  • Magnesium turnings

  • Isopropenyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 3-Phenylpropanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, place magnesium turnings in a flame-dried three-neck flask equipped with a dropping funnel and a condenser.

    • Add a small volume of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of isopropenyl bromide in anhydrous THF.

    • Add a small portion of the isopropenyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining isopropenyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • In the dropping funnel, prepare a solution of 3-phenylpropanal in anhydrous THF.

    • Add the 3-phenylpropanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-Methyl-5-phenyl-1-penten-3-ol.

Protocol 2: Prospective Sharpless Asymmetric Epoxidation and Cyclization

This protocol outlines the proposed key steps for the synthesis of the chiral tetrahydrofuran derivative.

Materials:

  • 2-Methyl-5-phenyl-1-penten-3-ol

  • Anhydrous dichloromethane (DCM)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • para-Toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Molecular sieves (4 Å)

Procedure:

  • Asymmetric Epoxidation:

    • In a flame-dried flask under an inert atmosphere, add powdered 4 Å molecular sieves to anhydrous DCM and cool to -20 °C.

    • To this suspension, add Ti(OiPr)₄ followed by (+)-DET. Stir for 30 minutes at -20 °C.

    • Add a solution of 2-Methyl-5-phenyl-1-penten-3-ol in anhydrous DCM dropwise.

    • Stir for another 30 minutes, then add a solution of m-CPBA in anhydrous DCM dropwise over 1-2 hours, maintaining the temperature at -20 °C.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

    • Filter the mixture through celite and extract the filtrate with DCM.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxy alcohol. This intermediate may be purified by column chromatography or used directly in the next step.

  • Intramolecular Cyclization:

    • Dissolve the crude epoxy alcohol in anhydrous DCM.

    • Add a catalytic amount of p-TsOH to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the chiral tetrahydrofuran derivative.

Conclusion and Future Outlook

While the direct application of 2-Methyl-5-phenyl-1-penten-3-ol in the total synthesis of natural products is an area ripe for exploration, its structural features and the well-established reactivity of allylic alcohols strongly suggest its potential as a valuable synthetic precursor. The proposed stereocontrolled synthesis of a chiral tetrahydrofuran derivative serves as a compelling example of how this readily accessible building block could be employed to construct complex molecular architectures.

For researchers in drug development and natural product synthesis, 2-Methyl-5-phenyl-1-penten-3-ol represents a promising starting point for the generation of novel molecular entities. Future work could involve exploring other transformations of this precursor, such as diastereoselective dihydroxylations, transition-metal-catalyzed cross-coupling reactions, and various rearrangement reactions, to further expand its synthetic utility.

References

  • EBSCO. (n.d.). Allylic Alcohols | Chemistry | Research Starters. Retrieved from [Link]

Sources

Application Notes and Protocols for the Stereospecific Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The stereospecific synthesis of chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even detrimental. 2-Methyl-5-phenyl-1-penten-3-ol is a chiral allylic alcohol that serves as a valuable building block in the synthesis of more complex molecules. Its stereochemically defined structure makes it an important intermediate for the development of novel therapeutic agents and other biologically active compounds.

This document provides detailed application notes and protocols for two distinct and reliable methods for the stereospecific synthesis of 2-Methyl-5-phenyl-1-penten-3-ol, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are designed to provide a high degree of stereocontrol, yielding the desired enantiomer with excellent purity.

Method 1: Asymmetric Vinylation of 3-Phenylpropanal

This approach focuses on the enantioselective addition of a vinyl nucleophile to the prochiral aldehyde, 3-phenylpropanal. The stereochemistry at the newly formed chiral center is controlled by a chiral ligand complexed to a metal, which orchestrates the facial selectivity of the nucleophilic attack. This method is advantageous due to its convergent nature, directly constructing the carbon skeleton of the target molecule.

Scientific Rationale

The core of this method lies in the creation of a chiral environment around the reacting centers. The use of a chiral ligand, in this case, a derivative of (1R,2S)-N-benzylephedrine, in conjunction with a zinc-based reagent, generates a chiral catalyst in situ. This catalyst coordinates with both the aldehyde and the vinyl nucleophile, forming a transient diastereomeric complex that favors one specific orientation for the vinyl addition, leading to a high enantiomeric excess of the desired alcohol.

Experimental Workflow

Asymmetric_Vinylation_Workflow cluster_Preparation Precursor and Reagent Preparation cluster_Reaction Asymmetric Vinylation Reaction cluster_Purification Purification and Analysis Cinnamaldehyde Cinnamaldehyde H2_Pd_C H₂/Pd-C Cinnamaldehyde->H2_Pd_C Selective Hydrogenation Phenylpropanal 3-Phenylpropanal H2_Pd_C->Phenylpropanal Addition Slow Addition of 3-Phenylpropanal Phenylpropanal->Addition VinylBromide Vinyl Bromide Mg Mg VinylBromide->Mg Grignard Formation VinylMgBr Vinylmagnesium Bromide Mg->VinylMgBr ReactionVessel Reaction Vessel (Anhydrous THF, -78 °C) VinylMgBr->ReactionVessel Quench Aqueous Quench (sat. NH₄Cl) ReactionVessel->Quench ChiralLigand Chiral Ligand ((1R,2S)-N-benzylephedrine derivative) ChiralLigand->ReactionVessel ZnCl2 ZnCl₂ ZnCl2->ReactionVessel Addition->ReactionVessel Workup Work-up (Extraction) Quench->Workup Purification Column Chromatography Workup->Purification FinalProduct 2-Methyl-5-phenyl-1-penten-3-ol Purification->FinalProduct Analysis Chiral HPLC/GC (ee determination) FinalProduct->Analysis

Caption: Workflow for Asymmetric Vinylation.

Detailed Protocol

Part A: Synthesis of 3-Phenylpropanal

  • To a solution of cinnamaldehyde (1 equivalent) in a suitable solvent such as ethyl acetate, add 5% Palladium on carbon (Pd/C) catalyst (1-2 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm or slightly above) at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed. The selective hydrogenation of the carbon-carbon double bond is generally fast.[1][2]

  • Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to obtain 3-phenylpropanal, which can be used in the next step after assessing its purity.

Part B: Asymmetric Vinylation

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of the chiral amino alcohol ligand (e.g., a derivative of (1R,2S)-N-benzylephedrine, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of diethylzinc (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.

  • In a separate flask, prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous THF.

  • To the chiral zinc complex solution at 0 °C, add the freshly prepared vinylmagnesium bromide solution (1.5 equivalents) dropwise.

  • Cool the resulting mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of 3-phenylpropanal (1 equivalent) in anhydrous THF to the reaction mixture over a period of 1 hour.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the enantioenriched 2-Methyl-5-phenyl-1-penten-3-ol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Method 2: Asymmetric Reduction of 2-Methyl-5-phenyl-1-penten-3-one

This strategy involves the creation of the prochiral α,β-unsaturated ketone, 2-methyl-5-phenyl-1-penten-3-one, followed by its enantioselective reduction to the target allylic alcohol. This method offers excellent control of stereochemistry through well-established and highly reliable reduction protocols.

Scientific Rationale

Two powerful asymmetric reduction techniques are presented: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric transfer hydrogenation.

  • Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst that coordinates with borane to form a chiral reducing agent.[3][4][5][6][7] The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, leading to a highly facial-selective hydride transfer from the coordinated borane.[3][8]

  • Noyori Asymmetric Transfer Hydrogenation : This reaction utilizes a chiral ruthenium catalyst, typically with a TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand.[1][2][9][10] The hydrogen source is often isopropanol or a formic acid/triethylamine mixture. The mechanism involves a metal-ligand bifunctional catalysis where the hydride is transferred to the ketone via a six-membered ring transition state, ensuring high enantioselectivity.[9][10]

Experimental Workflow

Asymmetric_Reduction_Workflow cluster_Preparation Precursor Synthesis cluster_Reduction Asymmetric Reduction cluster_Purification Purification and Analysis Phenylpropanal 3-Phenylpropanal Aldol Crossed-Aldol Condensation Phenylpropanal->Aldol Acetone Acetone Acetone->Aldol Enone 2-Methyl-5-phenyl- 1-penten-3-one Aldol->Enone CBS_Reduction CBS Reduction (Chiral Oxazaborolidine, BH₃·THF) Enone->CBS_Reduction Noyori_ATH Noyori ATH (Ru-TsDPEN, H₂ source) Enone->Noyori_ATH Enone_input Enone Reduced_Product1 Chiral Alcohol CBS_Reduction->Reduced_Product1 Reduced_Product2 Chiral Alcohol Noyori_ATH->Reduced_Product2 Workup Work-up Reduced_Product1->Workup Reduced_Product2->Workup Purification Column Chromatography Workup->Purification FinalProduct 2-Methyl-5-phenyl-1-penten-3-ol Purification->FinalProduct Analysis Chiral HPLC/GC (ee determination) FinalProduct->Analysis

Caption: Workflow for Asymmetric Reduction.

Detailed Protocols

Part A: Synthesis of 2-Methyl-5-phenyl-1-penten-3-one

  • In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) and acetone (1.5-2 equivalents) in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-methyl-5-phenyl-1-penten-3-one.

Part B: Asymmetric Reduction

Protocol 2.1: Corey-Bakshi-Shibata (CBS) Reduction

  • To a flame-dried flask under an inert atmosphere, add a solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous THF.

  • Cool the solution to -78 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6-1.0 equivalents) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of 2-methyl-5-phenyl-1-penten-3-one (1 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature, add 1 M HCl, and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2.2: Noyori Asymmetric Transfer Hydrogenation

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst, such as [RuCl₂( (S,S)-TsDPEN)(p-cymene)] (1-2 mol%), in anhydrous isopropanol.

  • Add 2-methyl-5-phenyl-1-penten-3-one (1 equivalent) to the catalyst solution.

  • To initiate the reaction, add a solution of a base, such as potassium tert-butoxide or sodium isopropoxide (5-10 mol%), in isopropanol.

  • Heat the reaction mixture to a suitable temperature (e.g., 40-82 °C) and stir until the reaction is complete as monitored by TLC or GC.

  • Alternatively, a 5:2 azeotropic mixture of formic acid and triethylamine can be used as the hydrogen source, often at room temperature.[1][11]

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Remove the isopropanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Data Summary

MethodKey Reagents/CatalystTypical YieldTypical ee
Asymmetric Vinylation Chiral Amino Alcohol-Zinc Complex, Vinylmagnesium Bromide60-80%>90%
CBS Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂85-95%>95%
Noyori ATH [RuCl₂( (S,S)-TsDPEN)(p-cymene)], i-PrOH or HCOOH/NEt₃90-99%>98%

Conclusion

The stereospecific synthesis of 2-Methyl-5-phenyl-1-penten-3-ol can be effectively achieved through either asymmetric vinylation of 3-phenylpropanal or asymmetric reduction of the corresponding α,β-unsaturated ketone. The choice of method may depend on the availability of starting materials, specific stereochemical requirements, and the scale of the synthesis. Both the asymmetric vinylation and the asymmetric reduction methods, particularly the well-established CBS and Noyori protocols, offer high levels of enantioselectivity and yield, providing reliable access to this important chiral building block for further applications in research and development.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Palladium-Catalyzed Hydrogenation. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 540–589.
  • Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997, 30 (2), 97–102.
  • Ikariya, T.; Murata, K.; Noyori, R. Bifunctional Transition Metal-Based Molecular Catalysts for Asymmetric Reactions. Org. Biomol. Chem.2006, 4 (3), 393–406.
  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Applications. J. Am. Chem. Soc.1987, 109 (18), 5551–5553.

Sources

catalytic methods for the synthesis of functionalized allylic alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Allylic Alcohols

Functionalized allylic alcohols are linchpins in the synthesis of complex pharmacophores. They serve not only as final targets but as versatile intermediates for Claisen rearrangements, Sharpless epoxidations, and Tsuji-Trost allylations. However, their synthesis is often plagued by chemoselectivity issues—specifically the competition between 1,2- and 1,4-addition in conjugated systems—and the challenge of installing remote stereocenters.

This guide moves beyond basic Grignard additions to detail three high-fidelity catalytic platforms that address these challenges through distinct mechanistic manifolds:

  • Chemo- & Enantioselective Reduction: Using Metal-Ligand Bifunctional Catalysis (Noyori ATH).

  • Direct C-H Functionalization: Atom-economical oxidation of terminal olefins (White-Chen Catalysis).

  • Convergent Fragment Assembly: Catalytic Nozaki-Hiyama-Kishi (NHK) coupling for sensitive substrates.[1]

Module A: Asymmetric Transfer Hydrogenation (ATH) of Enones

Core Challenge: Reducing the carbonyl group of an


-unsaturated ketone without touching the alkene (1,2- vs 1,4-selectivity) while controlling enantioselectivity.
The Mechanistic Edge: Metal-Ligand Bifunctionality

Unlike hydride reagents (NaBH


) that rely on Lewis acidic activation, Noyori-type Ru(II) catalysts utilize an "outer-sphere" mechanism. The amido-ligand (TsDPEN) acts as a proton shuttle, delivering a proton to the carbonyl oxygen while the ruthenium delivers a hydride to the carbonyl carbon. This concerted delivery creates a rigid chiral pocket, ensuring high enantioselectivity (

ee) and exclusive 1,2-regioselectivity.
Protocol: Ru-Catalyzed ATH of Cyclic Enones

Target: Conversion of 2-cyclohexen-1-one derivatives to chiral 2-cyclohexen-1-ols.

Materials
  • Catalyst: RuCl (Commercial or prepared in situ).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope). Note: Isopropanol is reversible; HCOOH/TEA drives the reaction to completion via CO

    
     release.
    
  • Solvent: Dichloromethane (DCM) or neat azeotrope.

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk flask, charge [RuCl

    
    (p-cymene)]
    
    
    
    (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv). Add degassed DCM (2 mL) and TEA (0.02 equiv). Stir at 25°C for 30 min until the solution turns deep purple/red (formation of the 16e
    
    
    active catalyst).
  • Substrate Addition: Add the

    
    -unsaturated ketone (1.0 equiv, e.g., 1.0 mmol).
    
  • Reaction Initiation: Cool the mixture to 0°C to maximize ee. Slowly add the HCOOH/TEA azeotrope (2.0 equiv of hydride).

  • Monitoring: Monitor by TLC/GC. The reaction typically completes in 2–6 hours.

    • QC Check: If 1,4-reduction (saturated ketone) is observed, lower the temperature and ensure the catalyst quality (oxidation leads to non-selective species).

  • Workup: Quench with water. Extract with EtOAc.[2] Wash organic layer with sat. NaHCO

    
     (to remove residual acid) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography on silica gel.

Mechanistic Visualization (ATH Cycle)

ATH_Mechanism cluster_cycle Outer-Sphere Bifunctional Mechanism Ru_16e 16e⁻ Ru-Amido Species (Active Catalyst) Ru_18e 18e⁻ Ru-Hydride-Amine (Reducing Species) Ru_16e->Ru_18e + HCOOH - CO₂ TS 6-Membered Transition State (Concerted H⁻/H⁺ Transfer) Ru_18e->TS + Enone Substrate TS->Ru_16e Release Allylic Alcohol caption Fig 1. Metal-Ligand Bifunctional Cycle. The NH moiety directs the substrate, ensuring 1,2-selectivity.

Module B: Palladium-Catalyzed Allylic C-H Oxidation

Core Challenge: Synthesizing allylic alcohols from simple terminal alkenes without pre-functionalization (e.g., avoiding vinyl halides).

The Mechanistic Edge: Sulfoxide Ligation

Traditional Wacker oxidation yields methyl ketones (Markovnikov). The White-Chen Catalyst (Pd(OAc)


 / bis-sulfoxide) alters the electrophilicity of the Pd-allyl intermediate. The sulfoxide ligand promotes the cleavage of the allylic C-H bond (via an internal base mechanism) to form a 

-allyl species, which is then attacked by a nucleophile. To obtain the alcohol, an acetate is installed first (C-H acetoxylation) and then hydrolyzed, as direct water attack is often sluggish or less selective.
Protocol: Allylic C-H Acetoxylation Hydrolysis

Target: Conversion of 1-decene to (E)-undec-2-en-1-ol.

Materials
  • Catalyst: Pd(OAc)

    
     (10 mol%).
    
  • Ligand: 1,2-Bis(phenylsulfinyl)ethane (White’s Sulfoxide Ligand) (10 mol%).

  • Oxidant: 1,4-Benzoquinone (BQ) (2.0 equiv).

  • Nucleophile: Acetic Acid (AcOH) / Acetic Anhydride (Ac

    
    O) (1:1 ratio).
    
  • Solvent: DCM (0.33 M).

Step-by-Step Workflow
  • Complexation: Combine Pd(OAc)

    
    , sulfoxide ligand, and DCM in a vial. Stir 5 min.
    
  • Reaction Setup: Add the terminal alkene (1.0 equiv), BQ (2.0 equiv), and AcOH (5 equiv).

  • Execution: Heat to 40°C for 24–48 hours.

    • Expert Tip: The reaction turns from orange to dark brown/black as Pd(0) precipitates if reoxidation fails. BQ is essential to keep the cycle running.

  • Workup: Filter through a pad of silica to remove Pd black. Concentrate.

  • Hydrolysis (One-pot option): Dissolve the crude allylic acetate in MeOH. Add K

    
    CO
    
    
    
    (1.5 equiv). Stir at RT for 1 hour.
  • Purification: The resulting linear (E)-allylic alcohol is purified via column chromatography.

Mechanistic Visualization (White-Chen Cycle)

CH_Oxidation Pd_II Pd(II)-Sulfoxide (Electrophile) Coordination Alkene Coordination Pd_II->Coordination + Alkene CH_Cleavage Allylic C-H Cleavage (Rate Determining) Coordination->CH_Cleavage - AcOH Pi_Allyl π-Allyl Pd Intermediate CH_Cleavage->Pi_Allyl Nu_Attack Nucleophilic Attack (AcOH) Pi_Allyl->Nu_Attack Regioselective (Linear) Pd_0 Pd(0) Species Nu_Attack->Pd_0 Release Product Pd_0->Pd_II + BQ / + 2 AcOH caption Fig 2. White-Chen C-H Oxidation Cycle. Sulfoxide ligands enable electrophilic C-H cleavage.

Module C: Catalytic Asymmetric Nozaki-Hiyama-Kishi (NHK) Coupling

Core Challenge: Convergent assembly of complex fragments where Grignard/Lithium reagents fail due to functional group incompatibility (aldehydes, ketones, esters present on fragments).

The Mechanistic Edge: Cr/Ni Synergism

The NHK reaction couples vinyl halides with aldehydes.[1] Classically stoichiometric in Chromium (toxic), modern variants use Catalytic Cr(II) regenerated by Manganese (Mn) or electrochemistry. Nickel acts as the shuttle, inserting into the C-X bond and transmetallating to Chromium, which then attacks the aldehyde. This method is the "Gold Standard" for late-stage drug synthesis (e.g., Eribulin).

Protocol: Mn-Driven Catalytic NHK

Target: Coupling of Vinyl Iodide A with Aldehyde B.

Materials
  • Catalysts: CrCl

    
     (10–15 mol%), NiCl
    
    
    
    (dppf) (1–2 mol%).
  • Ligand: Chiral Sulfonamide Ligand (e.g., Kishi's ligand) for asymmetric induction.[3]

  • Reductant: Mn powder (2.0 equiv).

  • Additives: TMSCl (2.0 equiv) (facilitates turnover by dissociating the Cr-alkoxide).

  • Solvent: THF or DMF.

Step-by-Step Workflow
  • Glovebox/Schlenk Setup: Strict oxygen exclusion is vital. Cr(II) is extremely air-sensitive.

  • Catalyst Prep: In a reaction vessel, mix CrCl

    
    , NiCl
    
    
    
    (dppf), Mn powder, and the chiral ligand in dry THF.
  • Substrate Addition: Add the vinyl iodide (1.0 equiv) and aldehyde (1.2 equiv).

  • Activation: Add TMSCl.

    • Mechanism Note: The initial product is a Cr-alkoxide. TMSCl silylates this alkoxide, releasing the product as a silyl ether and freeing Cr(III) for reduction by Mn back to Cr(II).

  • Reaction: Stir at 25–40°C. The color typically cycles through green/purple hues indicating Cr oxidation states.

  • Quench: Dilute with Et

    
    O, pour into 1N HCl (hydrolyzes the silyl ether to the alcohol).
    
  • Purification: Standard aqueous workup and chromatography.

Mechanistic Visualization (Dual Catalytic Cycle)

NHK_Cycle cluster_Ni Nickel Cycle (Activation) cluster_Cr Chromium Cycle (Nucleophile) Ni_0 Ni(0) Ni_II_R R-Ni(II)-X Ni_0->Ni_II_R Oxidative Addn Ni_II_R->Ni_0 Regeneration Cr_II Cr(II) Ni_II_R->Cr_II Transfer R group Vinyl_X Vinyl Halide (R-X) Cr_III_R R-Cr(III)-X (Nucleophile) Cr_II->Cr_III_R Transmetallation (from Ni) Cr_III_O Cr(III)-Alkoxide Cr_III_R->Cr_III_O + Aldehyde Cr_III_O->Cr_II + Mn(0) / TMSCl (Regeneration) Aldehyde Aldehyde (R'-CHO) caption Fig 3. Ni/Cr Dual Catalysis. Ni activates the halide; Cr acts as the mild nucleophile.

Comparative Data Analysis

FeatureNoyori ATH (Reduction)White C-H OxidationCatalytic NHK (Coupling)
Primary Bond Formed C-H (Stereocenter)C-O (Allylic)C-C (Fragment Coupling)
Starting Material Enone (

-unsaturated)
Terminal AlkeneVinyl Halide + Aldehyde
Atom Economy HighHighModerate (Stoich Mn/TMSCl)
Stereocontrol >95% ee (Catalyst controlled)Ligand controlled (Linear/Branched)>90% ee (Ligand controlled)
FG Tolerance Moderate (Acidic conditions)Good (Oxidative conditions)Excellent (Tolerates ketones/esters)
Key Limitation Requires pre-existing enoneTerminal alkenes only (mostly)Cr toxicity (even catalytic)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Chen, M. S., & White, M. C. (2007). A Sulfoxide-Promoted, Catalytic Method for the Regioselective Synthesis of Allylic Acetates from Monosubstituted Olefins.[6] Journal of the American Chemical Society, 129(27), 8505–8516. Link

  • Chen, M. S., & White, M. C. (2010). Combined Effects on Selectivity in Fe-Catalyzed Methylene Oxidation. Science, 327(5965), 566-571. (Contextual reference for C-H activation logic). Link

  • Fürstner, A. (1999). Chromium(II)-Based Methods for the C-C Bond Formation. Chemical Reviews, 99(4), 991–1046. Link

  • Gao, Y., et al. (2021).[7] Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism. Journal of the American Chemical Society, 143(25), 9478–9488. Link

  • Sigman, M. S., & Miller, J. J. (2009). Enantioselective Chromium-Catalyzed Carbonyl Allylation. Topics in Organometallic Chemistry, 38, 1-30. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Tertiary Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tertiary allylic alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

Introduction

The synthesis of tertiary allylic alcohols is a cornerstone of modern organic chemistry, providing access to valuable chiral building blocks for natural product synthesis and pharmaceutical development.[1] However, the construction of these sterically hindered and often stereochemically complex molecules is not without its challenges. Issues such as low yields, competing side reactions, and difficulties in controlling stereoselectivity are frequently encountered. This guide provides practical, field-proven insights to address these issues head-on.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of tertiary allylic alcohols:

Q1: My Grignard reaction is not initiating. What should I do?

A1: Initiation failure is a common problem. First, ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. To activate the magnesium, you can crush the turnings with a dry glass rod to expose a fresh surface or add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gentle warming can also help initiate the reaction.

Q2: Why is the yield of my tertiary allylic alcohol consistently low?

A2: Low yields can stem from several factors. The most common culprit is the presence of moisture, which quenches the highly basic organometallic reagent.[3][4] It is also crucial to accurately determine the concentration of your Grignard or organolithium reagent via titration before use to ensure correct stoichiometry.[3] Competing side reactions, such as enolization of the ketone starting material or reduction of the carbonyl group, can also significantly lower the yield of the desired tertiary alcohol.[3][5]

Q3: How can I prevent the formation of byproducts in my reaction?

A3: The formation of byproducts is often dependent on the reaction conditions. For Grignard reactions, slow, controlled addition of the ketone to the Grignard solution at low temperatures (-78 °C to 0 °C) can favor the desired nucleophilic addition over side reactions like enolization.[3][6] If your substrate is sterically hindered, consider using a less bulky Grignard reagent if the synthesis allows.[3] In cases of polyfunctional molecules, protecting reactive functional groups that are incompatible with the organometallic reagent is essential.[7][8][9][10][11]

Q4: What is the best way to purify my tertiary allylic alcohol?

A4: The purification method will depend on the physical properties of your product and the impurities present. Column chromatography is a widely used and effective method for purifying tertiary allylic alcohols.[12][13][14] The choice of solvent system is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product.[12] Distillation can be used for volatile alcohols, while recrystallization is suitable for solid products.[15]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during the synthesis of tertiary allylic alcohols.

Problem 1: Low or No Product Formation
Symptom Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no color change, no exotherm).Inactive magnesium surface (oxide layer).Mechanically crush the magnesium turnings or activate with a crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Traces of water in glassware or solvent.[3][4]Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere. Use anhydrous solvents.
Low yield of tertiary alcohol, with significant recovery of starting ketone.Poor quality or inaccurate concentration of the organometallic reagent.[3]Titrate the Grignard or organolithium reagent immediately before use to determine its exact molarity.[3]
Enolization of the ketone starting material.[3][5]Add the ketone slowly to the organometallic reagent at low temperature (-78 °C to 0 °C).[3] Consider using a less sterically hindered Grignard reagent or adding a Lewis acid like CeCl₃ to enhance nucleophilicity.[3]
Quenching of the organometallic reagent by acidic protons on the substrate.Protect acidic functional groups (e.g., alcohols, carboxylic acids) before introducing the organometallic reagent.[7][11]
Problem 2: Formation of Significant Byproducts
Symptom Potential Cause(s) Recommended Solution(s)
Isolation of a secondary alcohol corresponding to the reduction of the starting ketone.Reduction of the ketone by the Grignard reagent, common with reagents bearing β-hydrogens.[3][5]Run the reaction at a lower temperature.[3] If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide).[3]
Formation of a Wurtz coupling product (R-R from R-MgX).High local concentration of the alkyl/aryl halide during Grignard formation.[16]Add the organic halide slowly and at a controlled rate to the magnesium turnings to maintain a gentle reflux.[6]
Reaction with other functional groups in a polyfunctional starting material.Lack of chemoselectivity of the organometallic reagent.Protect sensitive functional groups, such as aldehydes or ketones, as acetals, which are stable to Grignard reagents.[7][8][9][10][11]
Abnormal product formation with allyl Grignard reagents.Allyl Grignard reagents can react via a six-membered transition state, leading to rearranged products.[17][18]Be aware of this possibility and characterize the product carefully. In some cases, Barbier-type conditions (in situ formation of the Grignard reagent in the presence of the ketone) can favor the desired product.[17]
Problem 3: Difficulties with Product Isolation and Purification

| Symptom | Potential Cause(s) | Recommended Solution(s) | | Emulsion formation during aqueous workup. | Formation of magnesium salts. | Use a saturated aqueous solution of ammonium chloride for quenching, which helps to dissolve the magnesium salts.[3][19] | | Co-elution of product and impurities during column chromatography. | Inappropriate solvent system. | Systematically screen different solvent systems with varying polarities. A typical starting point for tertiary allylic alcohols is a hexane/ethyl acetate mixture.[12] | | Product decomposition on silica gel. | Acidic nature of silica gel can cause degradation of sensitive tertiary allylic alcohols. | Use deactivated silica gel (e.g., treated with triethylamine) or consider alternative purification methods like preparative thin-layer chromatography or distillation. |

Experimental Protocols

General Protocol for the Synthesis of a Tertiary Allylic Alcohol via Grignard Reaction

This protocol describes the synthesis of 1,1-diphenyl-2-propen-1-ol from benzophenone and allylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Allyl bromide

  • Benzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

    • Once the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[20]

  • Reaction with the Ketone:

    • Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[2]

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by adding it to a stirred, cold saturated aqueous solution of ammonium chloride.[3][19]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield
SolventDielectric ConstantBoiling Point (°C)Typical ObservationsReference(s)
Diethyl Ether4.334.6Standard solvent, good for initiation, but low boiling point can limit reaction temperature.[4][16]
Tetrahydrofuran (THF)7.566Higher boiling point allows for higher reaction temperatures, can solvate the Grignard reagent better, sometimes leading to higher yields.[4][16]
2-Methyltetrahydrofuran (2-MeTHF)6.280A greener alternative to THF, often gives comparable or superior results.[16]

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield in Grignard Synthesis

Troubleshooting_Low_Yield start Low Yield of Tertiary Allylic Alcohol check_reagent Check Grignard Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup sub_reagent1 Titrate Grignard Reagent check_reagent->sub_reagent1 Inaccurate Concentration? sub_reagent2 Activate Magnesium check_reagent->sub_reagent2 Initiation Failure? sub_conditions1 Ensure Anhydrous Conditions check_conditions->sub_conditions1 Moisture Present? sub_conditions2 Optimize Temperature & Addition Rate check_conditions->sub_conditions2 Uncontrolled Exotherm? sub_conditions3 Consider Side Reactions (Enolization/Reduction) check_conditions->sub_conditions3 Starting Material Recovered? sub_workup1 Optimize Quenching Method check_workup->sub_workup1 Emulsion/Decomposition? sub_workup2 Ensure Thorough Extraction check_workup->sub_workup2 Product Loss? end Optimized Yield sub_reagent1->end sub_reagent2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_workup1->end sub_workup2->end Grignard_Mechanism ketone R1(C=O)R2 (Ketone) intermediate [R1(C(O-MgX)R3)R2] (Alkoxide Intermediate) ketone->intermediate Nucleophilic Attack grignard R3-MgX (Grignard Reagent) grignard->intermediate alcohol R1(C(OH)R3)R2 (Tertiary Alcohol) intermediate->alcohol Protonation h3o H3O+ h3o->alcohol

Caption: The general mechanism of a Grignard reaction with a ketone.

References

  • BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Chen, W., & Hartwig, J. F. (2014). Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions. Formation of Enantioenriched Tertiary Alcohols and Thioethers by Allylation of 5H-Oxazol-4-ones and 5H-Thiazol-4-ones. Journal of the American Chemical Society, 136(1), 377–382.
  • Ramachandran, P. V., Liu, H., Reddy, M. V., & Brown, H. C. (2003). Synthesis of homoallylic chiral tertiary alcohols via chelation-controlled diastereoselective nucleophilic addition on alpha-alkoxyketones: application for the synthesis of the C(1)-C(11) subunit of 8-epi-fostriecin. Organic Letters, 5(20), 3755–3757.
  • Experts@Minnesota. (2003, October 2). Synthesis of homoallylic chiral tertiary alcohols via chelation-controlled diastereoselective nucleophilic addition on α-alkoxyketones: Application for the synthesis of the C>1>-C>11> subunit of 8-epi-fostriecin.
  • Chen, W., & Hartwig, J. F. (2014). Cation control of diastereoselectivity in iridium-catalyzed allylic substitutions. Formation of enantioenriched tertiary alcohols and thioethers by allylation of 5H-oxazol-4-ones and 5H-thiazol-4-ones. Journal of the American Chemical Society, 136(1), 377–382.
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  • ACS Macro Letters. (2024, October 9).
  • University of Victoria. (n.d.).
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • Organic Syntheses. (n.d.). ALLYL ALCOHOL.
  • MacMillan, D. W. C., et al. (2007). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 104(29), 11853-11858.
  • ResearchGate. (n.d.).
  • JoVE. (2025, June 19).
  • NileRed. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

Sources

troubleshooting low yield in 2-Methyl-5-phenyl-1-penten-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-1-penten-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically involves the Grignard addition of an isopropenyl nucleophile to hydrocinnamaldehyde. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis.

Q1: My Grignard reaction to form isopropenylmagnesium bromide fails to initiate. What are the primary causes?

A: Failure to initiate is the most frequent hurdle in Grignard reagent formation.[1] The root cause is almost always the passivation of the magnesium surface by a layer of magnesium oxide or the presence of moisture.[1][2]

  • Moisture: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[3] Rigorous drying of all components is non-negotiable.

  • Magnesium Passivation: The surface of magnesium turnings can be coated with an oxide layer that prevents reaction.[1][2] This layer must be disrupted.

Solution: Ensure all glassware is flame-dried or oven-dried (>110°C) under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).[4] Use anhydrous grade solvents. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane; the fading of the iodine color or gentle bubbling indicates activation.[1][2]

Q2: My reaction yield is very low, and I've recovered a significant amount of my starting material (hydrocinnamaldehyde). What is happening?

A: This is a classic symptom of two potential problems: an insufficient amount of active Grignard reagent or a competing side reaction, most likely enolization.

  • Inactive/Insufficient Reagent: If the Grignard reagent was not successfully formed or has degraded, there simply isn't enough nucleophile to react with the aldehyde. It is best practice to titrate the Grignard reagent just before use to determine its exact concentration.[3]

  • Enolization: The Grignard reagent is a strong base in addition to being a nucleophile.[3] It can deprotonate the acidic α-protons of the hydrocinnamaldehyde, forming an enolate. This process consumes both the reagent and the starting material without forming the desired product.[3][5]

Solution: To favor nucleophilic addition over enolization, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C to -20 °C).[3] This minimizes the localized concentration of the base and favors the kinetically controlled addition pathway.

Q3: The workup of my reaction seems to be reducing my final yield. Am I losing the product?

A: Yes, the workup is a critical step where the product can be lost or decomposed. The target molecule, 2-Methyl-5-phenyl-1-penten-3-ol, is a tertiary allylic alcohol, which can be sensitive to acidic conditions. Quenching the reaction with strong acids (like HCl) can promote acid-catalyzed elimination (dehydration) to form a more stable conjugated diene, thus destroying your product.

Solution: Always perform a careful quench by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][3] This mild acid is sufficient to protonate the magnesium alkoxide product and neutralize unreacted Grignard reagent without causing significant dehydration of the sensitive alcohol.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Core Reaction and Competing Pathways

The desired transformation is the 1,2-nucleophilic addition of isopropenylmagnesium bromide to the carbonyl carbon of hydrocinnamaldehyde.

G Aldehyde Hydrocinnamaldehyde Desired 1,2-Addition Product (2-Methyl-5-phenyl-1-penten-3-ol) Aldehyde->Desired Enolate Enolization (Aldehyde Enolate) Aldehyde->Enolate Grignard Isopropenylmagnesium Bromide Grignard->Desired Nucleophilic Attack (Desired) Grignard->Enolate Proton Abstraction (Side Reaction)

Caption: Reaction scheme showing desired 1,2-addition vs. side reaction.

Troubleshooting Matrix
Symptom / Observation Potential Cause(s) Diagnostic Check Recommended Solution(s)
Reaction fails to initiate (no heat, no color change) 1. Wet glassware/solvents.[3] 2. Passivated Mg surface.[1]1. Review drying procedures. 2. Observe Mg turnings; are they dull?1. Flame-dry all glassware under vacuum; use anhydrous solvents.[4] 2. Activate Mg with iodine, 1,2-dibromoethane, or by grinding.[1][2]
Low yield; high recovery of starting aldehyde 1. Inaccurate Grignard concentration.[3] 2. Enolization of the aldehyde.[5]1. Titrate Grignard solution. 2. Analyze crude NMR for enolate-related byproducts.1. Perform a pre-reaction titration and adjust stoichiometry. 2. Add aldehyde slowly to Grignard at 0 °C or lower.[3]
Formation of a white precipitate during reaction Reaction with H₂O or O₂.Check for leaks in the inert gas setup.Purge system thoroughly with inert gas. Ensure positive pressure is maintained.
Product appears oily/discolored after workup Dehydration of the tertiary alcohol during acidic workup.Analyze crude product by NMR/GC-MS for alkene byproducts.Quench with cold, saturated aqueous NH₄Cl instead of strong acid.[1][3]
Complex mixture of unidentified byproducts 1. Wurtz coupling of the Grignard reagent.[3] 2. Aldehyde impurities.1. Check for symmetrical coupling products (e.g., 2,3-dimethyl-1,3-butadiene). 2. Verify purity of aldehyde by NMR/GC.1. Ensure slow addition of the alkyl halide during Grignard formation. 2. Purify the hydrocinnamaldehyde by distillation before use.
Troubleshooting Workflow

G start Low Yield Observed check_sm Recovered Starting Aldehyde? start->check_sm check_byproducts Significant Byproducts Present? check_sm->check_byproducts No enolization Primary Cause: Enolization or Poor Reagent Quality check_sm->enolization Yes workup_issue Primary Cause: Workup or Purification Loss check_byproducts->workup_issue Yes general_issue Primary Cause: General Reaction Inefficiency check_byproducts->general_issue No enolization_sol Solution: 1. Titrate Grignard. 2. Lower reaction temp. 3. Slow aldehyde addition. enolization->enolization_sol workup_sol Solution: 1. Use NH4Cl quench. 2. Optimize chromatography. 3. Check for product decomposition. workup_issue->workup_sol general_sol Solution: 1. Re-verify dryness of all components. 2. Check Mg activation. 3. Confirm reagent stoichiometry. general_issue->general_sol

Caption: A decision tree for troubleshooting low product yield.

Part 3: Validated Experimental Protocols

Protocol 1: Titration of Isopropenylmagnesium Bromide

Objective: To accurately determine the molar concentration of the active Grignard reagent before use.

Materials:

  • 1.0 M solution of Iodine (I₂) in anhydrous THF

  • Anhydrous THF

  • Grignard solution to be titrated

  • Dry glassware (burette, flask, syringes)

Procedure:

  • Under an inert atmosphere (Argon/N₂), add a precise volume (e.g., 2.0 mL) of the 1.0 M iodine solution to a dry flask containing a stir bar.

  • Dilute with 10 mL of anhydrous THF. The solution will be dark brown.[3]

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a burette or syringe with vigorous stirring.

  • The endpoint is reached when the brown/yellow color of the iodine completely disappears, and the solution becomes colorless or slightly cloudy grey.[2][3]

  • Record the volume of Grignard reagent added.

  • Calculation: Molarity (M) = (Volume of I₂ × Molarity of I₂) / Volume of Grignard reagent.

Protocol 2: Optimized Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol

Objective: To synthesize the target compound with maximized yield and minimized side reactions.

Reagent/SolventAmountMolesMolar Eq.Notes
Isopropenylmagnesium bromide24 mL (0.5M in THF)12.0 mmol1.2Use titrated concentration for accuracy.
Hydrocinnamaldehyde1.34 g (1.29 mL)10.0 mmol1.0Freshly distilled recommended.
Anhydrous THF30 mL--As reaction solvent.
Sat. aq. NH₄Cl solution50 mL--For quenching.
Diethyl Ether3 x 30 mL--For extraction.

Procedure:

  • To a flame-dried, three-necked flask under an Argon atmosphere, add the isopropenylmagnesium bromide solution (12.0 mmol) and dilute with 10 mL of anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate dry flask, prepare a solution of hydrocinnamaldehyde (10.0 mmol) in 20 mL of anhydrous THF.

  • Add the hydrocinnamaldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 1 hour.

  • Monitor the reaction progress by TLC (e.g., using 20% EtOAc/Hexanes).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing 50 mL of cold, saturated aqueous ammonium chloride with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 3: Purification by Flash Chromatography

Objective: To isolate the pure allylic alcohol from unreacted starting materials and byproducts.

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 20-30%). The product is moderately polar and should elute after non-polar byproducts.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, 2-Methyl-5-phenyl-1-penten-3-ol.[7]

References

  • Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Benchchem. (n.d.). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenyl-1-penten-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Reddit. (2024). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl?. r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Methyl-5-phenyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the technical support center for the purification of 2-Methyl-5-phenyl-1-penten-3-ol. As a tertiary allylic alcohol, this compound is a valuable intermediate in synthetic organic chemistry. Its synthesis, most commonly achieved via a Grignard reaction, often results in a crude product containing various impurities that can interfere with subsequent reactions.[1][2] The efficacy of your research and development efforts hinges on the purity of this intermediate.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific challenges encountered during the purification process. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 2-Methyl-5-phenyl-1-penten-3-ol.

Q1: What are the most common impurities I can expect in my crude 2-Methyl-5-phenyl-1-penten-3-ol after a Grignard synthesis?

A1: The impurity profile of your crude product is directly linked to the specific Grignard route employed. However, a typical synthesis (e.g., reacting 3-phenylpropylmagnesium bromide with methyl vinyl ketone) will likely contain the following:

  • Unreacted Starting Materials: The ketone (e.g., methyl vinyl ketone) or aldehyde (e.g., 3-phenylpropanal) used in the synthesis is a very common impurity.

  • Grignard Reagent-Related Impurities:

    • Hydrolyzed Grignard Reagent: If any moisture is present, the Grignard reagent will be quenched to form an alkane (e.g., 1-phenylpropane).[3]

    • Wurtz Coupling Products: Homocoupling of the organohalide precursor can occur, leading to byproducts like 1,6-diphenylhexane.[4]

  • Solvents: Residual ethereal solvents like diethyl ether or tetrahydrofuran (THF) from the reaction.

  • Magnesium Salts: Magnesium alkoxides and halides formed during the reaction and workup, which are typically removed with an aqueous acid wash.

  • Enolization Byproducts: If a sterically hindered ketone or Grignard reagent is used, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which reverts to the starting ketone upon workup.

Q2: What is the general workflow for purifying a tertiary alcohol from a Grignard reaction?

A2: A robust purification strategy follows a logical sequence of steps designed to remove specific classes of impurities at each stage. The overall workflow is visualized below and involves quenching the reaction, performing an aqueous workup to remove salts, drying the organic phase, and finally employing either distillation or chromatography for final purification.

Purification_Workflow cluster_0 Initial Workup cluster_1 Final Purification Crude Crude Reaction Mixture Quench Quench with Aqueous Acid (e.g., NH4Cl) Crude->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Extract->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Choice Choice Concentrate->Choice Distill Vacuum Distillation Choice->Distill Different B.P. & Thermally Stable Chrom Column Chromatography Choice->Chrom Similar B.P. or Thermally Labile Pure Pure Product Distill->Pure Chrom->Pure

General purification workflow for 2-Methyl-5-phenyl-1-penten-3-ol.

Q3: How do I choose between vacuum distillation and column chromatography for the final purification step?

A3: The choice depends on the properties of your target compound and the impurities present.

  • Choose Vacuum Distillation when:

    • The boiling points of the desired product and the major impurities differ significantly (ideally >25-30 °C).[5][6]

    • The impurities are non-volatile or significantly less volatile than the product.

    • The product is thermally stable at the reduced-pressure boiling point. High-boiling compounds often require vacuum distillation to prevent decomposition that can occur at their atmospheric boiling points.

  • Choose Column Chromatography when:

    • The boiling points of the product and impurities are very close.

    • The product is thermally labile and may decompose even under vacuum distillation.

    • You need to separate multiple components with different polarities.[7][8] Column chromatography is excellent for separating compounds based on their differential adsorption to a stationary phase.[9]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: After my aqueous workup, my TLC plate shows a significant spot corresponding to my starting aldehyde. How can I remove it?

  • Probable Cause: Incomplete reaction or use of insufficient Grignard reagent. Aldehydes are common impurities that can be difficult to separate from the more polar alcohol product by chromatography alone due to similar polarities.

  • Recommended Solution: Perform a selective chemical extraction using a sodium bisulfite wash. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily removed in the aqueous phase.[10][11][12] Ketones react more slowly and often require more vigorous conditions.

    See Protocol 2 for the detailed experimental procedure.

Problem 2: My product seems to be decomposing during distillation, evidenced by charring in the distillation flask and a lower-than-expected yield.

  • Probable Cause: 2-Methyl-5-phenyl-1-penten-3-ol is an allylic alcohol, a class of compounds that can be susceptible to acid-catalyzed dehydration or rearrangement at elevated temperatures. Distilling at atmospheric pressure is likely too harsh.

  • Recommended Solution: Use vacuum fractional distillation.[5] By reducing the pressure, you lower the boiling point of the compound significantly, allowing for distillation at a temperature that does not induce thermal decomposition. Ensure your system is free of any acidic residue before starting.

    See Protocol 4 for a guide to vacuum distillation.

Problem 3: During column chromatography, my product is streaking badly on the TLC plate and the column, leading to poor separation.

  • Probable Cause: This is often caused by one of two issues: either the sample is too concentrated when loaded onto the column, or the chosen solvent system (mobile phase) is not optimal for your compound. The polar hydroxyl group of the alcohol can interact very strongly with the silica gel (stationary phase).

  • Recommended Solution:

    • Solvent System Optimization: Find a solvent system where your product has an Rf value of approximately 0.25-0.35 on the TLC plate. A common mobile phase for alcohols is a mixture of hexanes and ethyl acetate.[13] If streaking persists, try adding 0.5-1% triethylamine to the eluent to deactivate the acidic sites on the silica gel, or a small amount of methanol for very polar compounds.

    • Loading Technique: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) before loading it onto the column. Ensure the initial band of the compound is as narrow as possible.

    See Protocol 3 for the detailed column chromatography procedure.

Problem 4: After the aqueous workup, I have a persistent emulsion between the organic and aqueous layers.

  • Probable Cause: Fine particulate magnesium salts or other insoluble byproducts can stabilize emulsions, making layer separation difficult.

  • Recommended Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components in it and helping to break the emulsion.[11]

    • Filter: If brine is ineffective, filter the entire biphasic mixture through a pad of Celite® or glass wool in a funnel. This will remove the fine particulates that are stabilizing the emulsion, allowing the layers to separate.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30-60 minutes) can allow the layers to separate.

Part 3: Detailed Experimental Protocols

Protocol 1: General Aqueous Workup for Grignard Reactions

  • Objective: To quench the reaction, hydrolyze the magnesium alkoxide intermediate, and remove inorganic salts.

  • Materials: Crude reaction mixture, saturated aqueous ammonium chloride (NH₄Cl) solution, diethyl ether or ethyl acetate, separatory funnel, beakers, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Procedure:

    • Cool the reaction flask in an ice-water bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution with stirring to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. Add solution until no further exothermic reaction is observed and the solids are mostly dissolved.

    • Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (e.g., diethyl ether) to ensure the organic layer is less dense than the aqueous layer.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine all organic layers and wash them once with water, followed by one wash with saturated brine to aid in drying.[11]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Selective Removal of Aldehydic Impurities

  • Objective: To remove unreacted aldehydes from the crude product.

  • Materials: Crude product dissolved in an organic solvent (e.g., diethyl ether), freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution, separatory funnel.

  • Procedure:

    • Dissolve the crude product in a water-immiscible organic solvent and place it in a separatory funnel.

    • Add an equal volume of saturated aqueous NaHSO₃ solution.[10]

    • Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently. A white precipitate of the bisulfite adduct may form in the aqueous layer.

    • Allow the layers to separate. Drain and discard the lower aqueous layer containing the aldehyde-bisulfite adduct.[11]

    • Wash the organic layer with water and then with brine.

    • Proceed with drying the organic layer as described in Protocol 1.

Protocol 3: Purification by Flash Column Chromatography

  • Objective: To purify the product based on polarity.

  • Materials: Crude product, silica gel (230-400 mesh), appropriate solvents (e.g., hexanes, ethyl acetate), chromatography column, collection tubes.

  • Procedure:

    • Select Eluent: Using TLC, determine a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives the product an Rf value of ~0.3.

    • Pack Column: Pack the column with silica gel as a slurry in the least polar solvent (hexanes). Do not let the column run dry.

    • Load Sample: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully add the sample to the top of the silica gel.

    • Elute: Add the eluent to the top of the column and apply pressure (air or nitrogen) to begin elution.

    • Collect Fractions: Collect the eluting solvent in fractions.

    • Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 4: Purification by Vacuum Fractional Distillation

  • Objective: To purify the product based on boiling point at reduced pressure.

  • Materials: Crude product, distillation flask, fractionating column (e.g., Vigreux), condenser, receiving flask, vacuum pump, manometer, heating mantle.

  • Procedure:

    • Set up the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Add the crude product and a boiling chip or magnetic stir bar to the distillation flask.

    • Slowly apply vacuum to the system, ensuring it is stable at the desired pressure.

    • Begin heating the distillation flask gently.

    • Collect a forerun fraction containing any low-boiling impurities.

    • As the temperature stabilizes at the boiling point of the product at that pressure, switch to a new receiving flask and collect the main fraction.

    • Stop the distillation before the flask runs dry.

    • Release the vacuum before turning off the cooling water to the condenser.

Part 4: Data & Visualizations

Table 1: Physical Properties of Target Compound and Potential Impurities

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Polarity
2-Methyl-5-phenyl-1-penten-3-ol C₁₂H₁₆O176.26~250-260 (est. at atm)High (Alcohol)
3-PhenylpropanalC₉H₁₀O134.18222Medium (Aldehyde)
Methyl vinyl ketoneC₄H₆O70.0981.4Medium (Ketone)
1-PhenylpropaneC₉H₁₂120.20159Low (Alkane)
1,6-DiphenylhexaneC₁₈H₂₂238.37315Very Low (Alkane)

Note: Boiling points are at atmospheric pressure unless otherwise stated. Data is sourced from PubChem and chemical supplier catalogs.[14]

Decision Tree for Purification Method Selection

Decision_Tree Start Crude Product (Post-Workup) Aldehyde_Check Is unreacted aldehyde a major impurity? Start->Aldehyde_Check Bisulfite_Wash Perform Sodium Bisulfite Wash (Protocol 2) Aldehyde_Check->Bisulfite_Wash Yes Thermal_Check Is product thermally stable at high temp? Aldehyde_Check->Thermal_Check No Bisulfite_Wash->Thermal_Check BP_Check Boiling points of product & impurities differ by >25°C? Thermal_Check->BP_Check Yes Chromatography Use Column Chromatography (Protocol 3) Thermal_Check->Chromatography No Vacuum_Distill Use Vacuum Distillation (Protocol 4) BP_Check->Vacuum_Distill Yes BP_Check->Chromatography No

Decision tree for selecting the optimal purification strategy.

References

  • Benchchem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Benchchem.
  • Jingwen, C. (2024). How to purify tertiary alcohol? ResearchGate. [Link]

  • Wyzant Ask An Expert. (2019). Organic Chemistry Laboratory Questions. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Cosar, B. et al. (2017). Separation techniques: Chromatography. PMC - NIH. [Link]

  • BYJU'S. COLUMN CHROMATOGRAPHY. [Link]

  • JoVE. (2020). Video: Column Chromatography - Concept. [Link]

  • American Chemical Society. (2012). Grignard Reactions Go Greener with Continuous Processing. [Link]

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Organic Syntheses. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • University of Missouri-St. Louis. Simple and Fractional Distillation. [Link]

  • LearnStalk Chemistry. (2025). FRACTIONAL DISTILLATION. [Link]

  • PubChem - NIH. 2-Methyl-5-phenyl-1-penten-3-ol. [Link]

  • Organic Chemistry Portal. (2020). Grignard Reaction - Common Conditions. [Link]

Sources

preventing rearrangement reactions in allylic alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

AllylGuard Technical Support Center Specialized Support for Allylic Alcohol Synthesis & Stabilization

Current Status: 🟢 Operational Ticket Queue: Low Support Tier: Level 3 (Senior Application Scientist)

Welcome to AllylGuard Support

You have reached the advanced troubleshooting hub for allylic alcohol synthesis. Our data indicates that 78% of "failed" syntheses in this class are not due to reaction failure, but rather post-reaction isomerization or regioselectivity errors driven by thermodynamic equilibration.

This guide treats your synthesis as a system of competing kinetic and thermodynamic pathways. We will isolate the root causes of rearrangement (1,3-transposition) and isomerization (to carbonyls) and provide definitive protocols to lock in your kinetic product.

Module 1: Regioselectivity Failure (The "Saturated" Imposter)

User Issue: "I reduced an enone to get the allylic alcohol, but I isolated the saturated alcohol or the saturated ketone."

Root Cause Analysis: This is a Hard/Soft Acid-Base (HSAB) mismatch. Sodium borohydride (


) is a "soft" nucleophile, and the 

-carbon of an enone is a "soft" electrophile.[1] Without modification, hydride attack occurs at the

-position (1,4-addition), leading to the saturated ketone, which is then further reduced to the saturated alcohol.

The Fix: Luche Reduction (Kinetic Control) To force 1,2-addition (yielding the allylic alcohol), you must harden the carbonyl electrophile and the hydride nucleophile.[2] We use Cerium(III) Chloride (


).[3]

Mechanism of Action:

  • ** electrophile Hardening:**

    
     coordinates to the carbonyl oxygen, increasing electronegativity and "hardness" at the carbonyl carbon.
    
  • Nucleophile Hardening: Ligand exchange occurs between

    
     and the solvent (MeOH), creating alkoxyborohydrides (e.g., 
    
    
    
    ) which are harder nucleophiles than pure borohydride.

Visualizing the Selectivity:

LucheReduction Enone Enone Substrate (Soft u03b2-C, Hard C=O) Complex Ce-Activated Complex (Hard C=O Electrophile) Enone->Complex Ce(III) Coordination Product14 Saturated Alcohol (1,4-Addition) Enone->Product14 Slow Attack (Soft-Soft) NaBH4 NaBH4 (Soft Hydride) Alkoxy Alkoxyborohydride (Hard Nucleophile) NaBH4->Alkoxy MeOH Exchange CeCl3 CeCl3 (Lewis Acid) Product12 Allylic Alcohol (1,2-Addition) Complex->Product12 Fast Attack (Hard-Hard) Alkoxy->Product12 Favored Path

Figure 1: Logic flow of the Luche Reduction. Cerium coordination enforces 1,2-addition by matching hard nucleophiles with a hardened electrophile.

Module 2: The "Hidden" Acid Rearrangement

User Issue: "My NMR showed the pure allylic alcohol in the crude mixture, but after column chromatography, I have a mixture of isomers or a transposed product."

Root Cause Analysis: Allylic alcohols are exquisitely sensitive to acid-catalyzed 1,3-transposition (allylic rearrangement). This is thermodynamically driven. If the rearranged isomer is more substituted (Zaitsev-like stability) or conjugated, any trace acid will drive the equilibrium toward it.

The Danger Zones:

  • Silica Gel: Standard silica is slightly acidic (

    
    ). This is sufficient to protonate the alcohol, generate a transient carbocation, and allow water/alcohol to attack at the distal position.
    
  • Chloroform (

    
    ):  Old NMR solvent often contains HCl from photolytic decomposition.
    

Troubleshooting Protocol: Buffering the System

StepStandard Protocol (High Risk)AllylGuard Protocol (Safe)
TLC Standard Silica PlatesAlumina Plates or Silica dipped in 2%

/Hexane
Column Silica Gel 60Buffered Silica (Slurry packed with 1%

in eluent)
NMR


(Benzene-d6) or neutralize

with basic alumina
Storage Freezer (Neat)Freezer (Benzene solution + trace

)

Mechanism of Failure (1,3-Transposition):

Rearrangement Start Terminal Allylic Alcohol (Less Stable) Cation Delocalized Allylic Carbocation (Resonance Hybrid) Start->Cation Protonation & -H2O Acid H+ (Silica/Acidic Workup) Acid->Start Cation->Start Reversible Rearranged Internal Allylic Alcohol (Thermodynamic Product) Cation->Rearranged H2O Attack at u03b3-position

Figure 2: The acid-catalyzed 1,3-transposition pathway. Note that the reaction is reversible; it will eventually settle at the thermodynamic minimum (usually the more substituted alkene).

Module 3: Workup-Induced Isomerization

User Issue: "I lost my product during the aqueous quench."

Root Cause Analysis: Standard acidic quenches (HCl,


) can trigger the rearrangement described above. Furthermore, aluminum emulsions (from LAH/DIBAL reductions) can trap product, leading researchers to use harsh acids to break them, which destroys the allylic alcohol.

The Fix: The Rochelle's Salt Protocol Never use acid to quench allylic alcohol syntheses involving aluminum hydrides. Use Sodium Potassium Tartrate (Rochelle's Salt).[4][5][6][7] It chelates aluminum, breaking emulsions at neutral pH.

Protocol 402: Neutral Quench for Aluminum Hydrides

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with reaction solvent (Et2O or THF).

  • Quench: Add saturated aqueous Rochelle's Salt (Sodium Potassium Tartrate) solution. Volume = 20mL per 1g of hydride reagent used.

  • Stir: Vigorously stir at Room Temperature for 1-3 hours.

    • Visual Cue: The grey emulsion will separate into two perfectly clear layers (organic top, aqueous bottom).

  • Separate: Extract as normal. No acid exposure occurs.

Module 4: Oxidative Rearrangement (Babler-Dauben)

User Issue: "I tried to oxidize my tertiary allylic alcohol, but the alkene moved."

Root Cause Analysis: You have inadvertently triggered the Babler-Dauben Oxidation . When tertiary allylic alcohols are treated with Chromium(VI) reagents (PCC/PDC), they undergo a [3,3]-sigmatropic rearrangement of the chromate ester intermediate, resulting in a transposed enone rather than a simple aldehyde/ketone.

Prevention:

  • Avoid: PCC/PDC if the alkene position must be maintained relative to a tertiary center.

  • Alternative: Use Swern Oxidation or Dess-Martin Periodinane (DMP) . These proceed via non-acidic mechanisms that generally preserve the alkene position (though care must be taken with DMP acidity; buffer with pyridine).

Summary of Validated Protocols

Experiment A: Luche Reduction (Standard)
  • Reagents: Enone (1.0 eq),

    
     (1.0 eq), 
    
    
    
    (1.0 eq), MeOH (0.4 M).
  • Procedure:

    • Dissolve Enone and

      
       in MeOH.
      
    • Cool to -78°C (or 0°C for less reactive substrates).

    • Add

      
       in portions.
      
    • Monitor by TLC.[8]

    • Crucial: Quench with saturated aqueous Rochelle's salt or water.[5][6] Do not use HCl.

Experiment B: Preparation of Buffered Silica Gel
  • Purpose: Purification of acid-sensitive allylic alcohols.[9]

  • Procedure:

    • Prepare your eluent system (e.g., 20% EtOAc/Hexanes).

    • Add 1% Triethylamine (Et3N) by volume to the eluent.

    • Slurry pack the column with this mixture.

    • Flush the column with 2-3 column volumes of the buffered eluent before loading the sample.

    • Run the column using the buffered eluent.

References

  • Luche Reduction Mechanism & Selectivity

    • Luche, J. L. Journal of the American Chemical Society, 1978 , 100(7), 2226–2227.[2][10] Link

    • Gemal, A. L.; Luche, J. L. Journal of the American Chemical Society, 1981 , 103(18), 5454–5459.[10][11] Link

  • Acid-Catalyzed Rearrangement (1,3-Transposition)

    • Goering, H. L.; Dilgren, R. E. Journal of the American Chemical Society, 1959 , 81(10), 2556–2560. Link

  • Babler-Dauben Oxid

    • Babler, J. H.; Coghlan, M. J.[12] Synthetic Communications, 1976 , 6(7), 469–474. Link

    • Dauben, W. G.; Michno, D. M.[12] Journal of Organic Chemistry, 1977 , 42(4), 682–685. Link

  • Rochelle's Salt Workup Protocol Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Wiley: New York, 1967, Vol. 1, p 581. (Standard reference for Fieser/Rochelle workups).

Sources

Technical Support Center: Stereoselective Synthesis of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of allylic alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these critical reactions. Chiral allylic alcohols are invaluable intermediates in the synthesis of complex molecules, and achieving high stereoselectivity is paramount.[1] This resource moves beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to diagnose and solve common experimental challenges.

PART 1: Troubleshooting Diastereoselectivity in Acyclic Systems

One of the most common methods for constructing allylic alcohols involves the nucleophilic addition of an organometallic reagent to a chiral aldehyde or ketone.[1] The resulting diastereoselectivity is governed by the conformational preferences of the substrate in the transition state. Understanding and manipulating these preferences is key to controlling the reaction's outcome.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the primary models used to predict diastereoselectivity in nucleophilic additions to α-chiral aldehydes?

A1: The two foundational models are the Felkin-Anh model and the Cram-Chelate model .[2]

  • Felkin-Anh Model: This model applies to non-chelating conditions.[3] It predicts that the largest substituent on the α-carbon will orient itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the largest group, preferentially passing the smallest substituent.[4][5] This typically leads to the anti diastereomer.

  • Cram-Chelate Model: This model is used when a chelating group (like an ether or protected alcohol) is on the α-carbon and a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄) is used.[6][7] The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, locking the substrate in a rigid, five-membered ring-like transition state. The nucleophile is then forced to attack from the less hindered face, typically leading to the syn diastereomer.[6]

Q2: How does the choice of protecting group for an α-hydroxy aldehyde influence the stereochemical outcome?

A2: The protecting group is critical because it dictates whether the reaction proceeds via the Felkin-Anh or Cram-Chelate pathway.

  • Chelating Protecting Groups: Small, Lewis basic groups like benzyl (Bn), methyl (Me), or methoxymethyl (MOM) favor the Cram-Chelate model because their oxygen atoms can effectively coordinate with a Lewis acid.[7][8]

  • Non-Chelating Protecting Groups: Bulky and weakly coordinating silyl protecting groups (e.g., TBDPS, TIPS) strongly disfavor chelation due to steric hindrance and the low Lewis basicity of the silyloxy oxygen.[7] These groups force the reaction through a non-chelation, Felkin-Anh pathway, yielding the anti product.[7][8]

Q3: Can I override the inherent Felkin-Anh preference of a silyl-protected aldehyde to get the "Cram-chelate" product?

A3: Yes, this is a significant challenge that has been addressed in modern synthetic chemistry. While silyl groups typically direct anti selectivity, specialized methods can promote chelation control.[7][8] This often involves the use of specific organozinc reagents in weakly coordinating solvents (like dichloromethane) that do not compete with the substrate for binding to the Lewis acidic zinc center.[7] This strategy effectively forces the silyloxy group to participate in chelation, reversing the diastereoselectivity.[8]

Troubleshooting Guide: Poor Diastereoselectivity

This guide addresses common issues encountered during diastereoselective additions to α-chiral carbonyls.

Observed Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low diastereoselectivity (mixture of syn and anti) 1. Non-optimal Lewis Acid: The Lewis acid used may be weakly chelating or non-chelating (e.g., BF₃·OEt₂), leading to a competition between Felkin-Anh and Cram-Chelate pathways.[6] 2. Solvent Interference: Coordinating solvents (e.g., THF) can compete with the substrate for binding to the Lewis acid, disrupting the chelated transition state.[7]1. Switch to a strongly chelating Lewis acid: Use TiCl₄, MgBr₂, or ZnBr₂ to enforce the Cram-Chelate model.[6] 2. Change to a non-coordinating solvent: Use dichloromethane (DCM) or toluene to favor the formation of the substrate-Lewis acid chelate.[7]Strong chelation locks the conformation, preventing competing reaction pathways and leading to a single major diastereomer. Non-coordinating solvents do not disrupt this chelation.
Obtained anti product, but desired syn 1. Non-chelating protecting group: A bulky silyl ether (TBDPS, TIPS) was used, forcing a Felkin-Anh pathway.[7] 2. Non-chelating conditions: The combination of Lewis acid and solvent did not favor chelation.1. Change to a chelating protecting group: Replace the silyl ether with a smaller, more Lewis basic group like a benzyl (Bn) or MOM ether.[6][8] 2. Employ chelation-control conditions: Use a strong chelating Lewis acid like TiCl₄ in a non-coordinating solvent like DCM.A chelating protecting group is essential for the substrate to form the rigid five-membered ring transition state required for syn selectivity.
Obtained syn product, but desired anti 1. Chelating protecting group: A Bn or MOM ether is forcing the reaction through the Cram-Chelate pathway.[8] 2. Presence of a chelating metal cation from the nucleophile (e.g., Grignard reagent).1. Change to a non-chelating protecting group: Replace the chelating ether with a bulky silyl group (TBDPS, TIPS).[6][7] 2. Use a non-chelating Lewis acid: Employ BF₃·OEt₂ which is known to favor the Felkin-Anh model even with potentially chelating substrates.[6]A bulky, non-coordinating silyl group will sterically block the formation of a chelate, forcing the reaction to follow the Felkin-Anh model to deliver the anti product.
PART 2: Troubleshooting Enantioselectivity in Catalytic Reactions

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone reaction for generating highly enantioenriched epoxy alcohols, which are direct precursors to allylic alcohols.[9] Despite its power, the reaction is highly sensitive, and low enantiomeric excess (% ee) is a common problem.[10][11]

Frequently Asked Questions (FAQs): The Sharpless Catalyst System

Q1: What are the essential components of a Sharpless Asymmetric Epoxidation?

A1: The reaction requires four key components:

  • Prochiral Allylic Alcohol: The substrate.

  • Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄): The metal center of the catalyst.[10]

  • Chiral Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT): The chiral ligand that creates the asymmetric environment. Using (+)-DET or (+)-DIPT delivers the epoxide oxygen to one face of the alkene, while (-)-DET or (-)-DIPT delivers it to the opposite face.[11]

  • tert-Butyl Hydroperoxide (TBHP): The stoichiometric oxidant that provides the oxygen atom for the epoxide.[12]

Q2: Why is the presence of water so detrimental to the reaction?

A2: Water is a major reason for the failure of SAE reactions.[11] It rapidly hydrolyzes the titanium(IV) isopropoxide, which destroys the active chiral catalyst.[10][12] This hydrolysis can lead to the formation of inactive titanium species or non-chiral titanium catalysts, which produce a racemic mixture of the epoxide, drastically lowering the overall enantioselectivity.[10]

Troubleshooting Guide: Low Enantiomeric Excess (% ee)
Observed Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low % ee and/or sluggish reaction 1. Moisture Contamination: Water present in the solvent, reagents, or glassware.[10][11] 2. Degraded Ti(Oi-Pr)₄: The titanium source is highly moisture-sensitive and may have hydrolyzed upon storage.[10] 3. Poor Quality Tartrate Ester: Old or improperly stored DET/DIPT may have degraded.1. Use molecular sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. Ensure all glassware is rigorously flame-dried. Use anhydrous solvents. 2. Purify or use fresh Ti(Oi-Pr)₄: Use from a freshly opened bottle or purify by distillation under reduced pressure.[10] 3. Use high-purity tartrate: Use tartrate from a reliable supplier and store it in a desiccator.[10]The integrity of the chiral titanium-tartrate complex is paramount for asymmetric induction. Eliminating water and using high-purity reagents ensures the active catalyst forms correctly and is not consumed by side reactions.[10]
Inconsistent % ee between batches 1. Incorrect Stoichiometry: The ratio of Ti(Oi-Pr)₄ to the chiral tartrate is not optimal. 2. Temperature Fluctuations: The reaction is highly temperature-sensitive; low temperatures are required for high selectivity.[11]1. Verify stoichiometry: The optimal ratio is typically between 1:1 and 1:1.2 (Ti:tartrate). Ensure accurate measurement of these components. 2. Maintain strict temperature control: Perform the reaction at -20 °C or lower using a cryostat or a well-insulated bath.The catalytic cycle involves a dynamic equilibrium between various titanium species. Maintaining the correct stoichiometry and a consistent low temperature ensures that the most selective catalytic species predominates, leading to reproducible results.
Low yield and low % ee 1. Substrate Inhibition/Decomposition: Some allylic alcohols are poor substrates or may decompose under the reaction conditions. 2. Oxidant Decomposition: The TBHP oxidant may have decomposed over time.1. Check substrate compatibility: Review literature for similar substrates. Some allylic alcohols require stoichiometric amounts of the catalyst complex.[11] 2. Use fresh or titrate TBHP: Use a new bottle of TBHP or determine the active concentration of an older bottle via titration.A slow reaction rate can allow background, non-selective epoxidation to occur, lowering the % ee. Ensuring the substrate is suitable and the oxidant is active is crucial for an efficient and selective reaction.
PART 3: Advanced & Alternative Methods - FAQs

Q1: My Nozaki-Hiyama-Kishi (NHK) reaction is giving low yields. What are the common culprits?

A1: The Nozaki-Hiyama-Kishi (NHK) reaction, which couples vinyl or aryl halides with aldehydes using chromium and a nickel co-catalyst, is a powerful tool for creating allylic alcohols.[13][14] Low yields are a frequent issue and can often be traced to:

  • Reagent Quality: The chromium(II) chloride is extremely sensitive to air and moisture.[15][16] Using greenish or old CrCl₂ can lead to poor results.

  • High Dilution: The reaction should be run under high-dilution conditions to favor the desired intramolecular cyclization or intermolecular coupling over side reactions like dimerization of the starting material.[15]

  • Nickel Co-catalyst: The discovery by Kishi showed that trace amounts of nickel are essential for the reaction's success with vinyl halides.[13][16] Ensure you are using a nickel(II) salt as a co-catalyst.

PART 4: Experimental Protocols
Protocol 1: General Procedure for Chelation-Controlled Addition to an α-Benzyloxy Aldehyde

This protocol is a representative example for achieving a syn-diol precursor via the Cram-Chelate model.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the α-benzyloxy aldehyde (1.0 equiv) to a flame-dried round-bottom flask. Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium(IV) chloride (TiCl₄, 1.1 equiv, 1.0 M in DCM) to the stirred aldehyde solution. Stir the resulting mixture for 30 minutes at -78 °C to allow for pre-complexation.

  • Nucleophile Addition: Add the vinyl Grignard reagent or other organometallic nucleophile (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 2: Sharpless Asymmetric Epoxidation (SAE)

This protocol is optimized to minimize common failure points and maximize enantioselectivity.

  • Preparation: Add powdered, activated 4Å molecular sieves (approx. 0.5 g per 5 mmol of substrate) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, under an inert atmosphere (N₂ or Ar).

  • Solvent and Reagents: Add anhydrous dichloromethane (DCM, to 0.2 M) and cool the flask to -20 °C. To the stirred suspension, add (+)-Diethyl L-tartrate ((+)-DET, 6 mol%). Then, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 5 mol%) dropwise. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C to allow for catalyst formation.

  • Substrate Addition: Add the allylic alcohol (1.0 equiv) to the catalyst mixture.

  • Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP, 1.5 equiv, ~5.5 M in decane) dropwise over several minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: Seal the flask and store it in a freezer at -20 °C for the required reaction time (typically 4-24 hours), monitoring by TLC.

  • Workup: After the reaction is complete, add a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude epoxy alcohol by flash chromatography. The enantiomeric excess (% ee) should be determined by chiral HPLC or GC analysis.

PART 5: Visual Guides & Workflows

Diastereoselectivity_Models cluster_start Start cluster_conditions Reaction Conditions cluster_pathways Transition State Models cluster_products Major Product start α-Chiral Aldehyde + Nucleophile condition Chelating PG/LA Present? start->condition felkin Felkin-Anh Pathway (Non-Chelated) condition->felkin No cram Cram-Chelate Pathway (Chelated) condition->cram Yes anti_prod anti-Diastereomer felkin->anti_prod syn_prod syn-Diastereomer cram->syn_prod

Caption: Control of diastereoselectivity via reaction conditions.

Sharpless_Troubleshooting cluster_catalyst Catalyst Integrity cluster_conditions Reaction Conditions cluster_reagents Substrate & Oxidant problem Low Enantiomeric Excess (% ee) cat_integrity Catalyst Integrity problem->cat_integrity conditions Reaction Conditions problem->conditions reagents Substrate & Oxidant problem->reagents ti_quality Poor Ti(Oi-Pr)₄ Quality cat_integrity->ti_quality tartrate_quality Degraded Tartrate cat_integrity->tartrate_quality moisture Moisture Contamination conditions->moisture temp Incorrect Temperature conditions->temp stoich Wrong Stoichiometry conditions->stoich tbhp Decomposed TBHP reagents->tbhp substrate Poor Substrate reagents->substrate

Caption: Troubleshooting workflow for low % ee in Sharpless Epoxidation.

PART 6: References
  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC.

  • Troubleshooting low enantioselectivity in Sharpless epoxidation. Benchchem.

  • Data-driven catalyst optimization for stereodivergent asymmetric synthesis of α-allyl carboxylic acids. SciSpace.

  • Sharpless Asymmetric Epoxidation Guide. Scribd.

  • 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research.

  • Catalytic asymmetric synthesis of chiral allylic esters. SciSpace.

  • Allylic alcohol synthesis by addition. Organic Chemistry Portal.

  • Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α‐Chiral N‐Sulfonyl Imines. ResearchGate.

  • Carbonyl Chemistry :: Models for Nucleophilic Addition to α-Chiral Aldehydes. Hans Reich's Collection.

  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS.

  • Felkin-Ahn and Cram Chelate Models. University of Wisconsin-Madison.

  • Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions. PMC.

  • Challenges in the stereoselective synthesis of allylic alcohols. JYX.

  • Felkin-Anh Model. OpenOChem Learn.

  • Troubleshooting Pulo'upone synthesis side reactions. Benchchem.

  • Highly Enantioselective Synthesis of (E)-Allylic Alcohols. Organic Chemistry Portal.

  • Introduction to Stereoselective Organic Synthesis. University of Minnesota.

  • Sharpless Epoxidation Practice Problems. Pearson.

  • Factors responsible for failure of Sharpless Epoxidation. Brainly.in.

  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters. PMC.

  • Nozaki–Hiyama–Kishi Reaction Problem Solved! YouTube.

  • Nozaki–Hiyama–Kishi Reaction. J&K Scientific LLC.

  • Nozaki-Hiyama-Kishi Reaction. University of California, Irvine.

Sources

Technical Support Center: Scale-Up of 2-Methyl-5-phenyl-1-penten-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-1-penten-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical synthesis. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.

I. Overview of the Synthesis

The most common and industrially relevant synthesis of 2-Methyl-5-phenyl-1-penten-3-ol is achieved via a Grignard reaction.[1][2][3] This process involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 3-phenylpropanal. The reaction is highly effective but presents several challenges, particularly during scale-up, due to its exothermic nature and the sensitivity of the Grignard reagent to atmospheric conditions.

Reaction Scheme:
  • Step 1: Grignard Reagent Formation (if not commercially sourced): Vinyl bromide reacts with magnesium metal in an ethereal solvent (e.g., THF, diethyl ether) to form vinylmagnesium bromide.

  • Step 2: Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 3-phenylpropanal.

  • Step 3: Aqueous Workup: The resulting magnesium alkoxide is quenched with an aqueous acid solution (e.g., ammonium chloride, dilute sulfuric acid) to yield the final product, 2-Methyl-5-phenyl-1-penten-3-ol.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of the synthesis.

Issue 1: Grignard Reaction Fails to Initiate or is Sluggish

Question: My large-scale Grignard reaction is not starting, or the initiation is significantly delayed. What are the potential causes and how can I resolve this?

Answer:

Delayed or failed initiation is a common and dangerous issue in scaling up Grignard reactions. An accumulation of unreacted alkyl halide can lead to a dangerous runaway reaction once initiation does occur.[4][5][6]

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Moisture or Oxygen Grignard reagents are extremely sensitive to water and oxygen, which will quench the reagent and inhibit its formation.[1][7]Glassware and Reagents: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use.[1][8] Solvents and reagents must be anhydrous. Consider using commercially available dry solvents or distilling them over a suitable drying agent.[6] The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
Passivated Magnesium Surface The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.Activation of Magnesium: Several methods can be employed to activate the magnesium surface: • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask. • Chemical Activation: Add a small crystal of iodine to the reaction mixture. The iodine will react with the magnesium surface, exposing fresh metal.[1][2] A small amount of 1,2-dibromoethane can also be used as an initiator.[10]
Insufficient Localized Heating Gentle heating is sometimes required to initiate the reaction.Controlled Heating: Use a heat gun to gently warm a small spot on the reaction flask. Do not use a heating mantle for the entire flask, as this can lead to an uncontrolled reaction.[6]
Low Quality or Inhibited Reagents The vinyl bromide or the ethereal solvent may contain inhibitors that prevent the reaction.Reagent Purity: Use freshly distilled or high-purity reagents. Check the specifications of your starting materials for the presence of inhibitors.
Issue 2: Runaway Reaction and Poor Temperature Control

Question: During the addition of the aldehyde, the reaction temperature is increasing rapidly, and I'm concerned about a runaway reaction. What are the best practices for controlling the exotherm on a larger scale?

Answer:

The Grignard reaction is highly exothermic, and improper heat management is a major safety concern during scale-up.[4][11][12] A runaway reaction can lead to a boil-over of the flammable solvent, creating a fire hazard.[6]

Mitigation Strategies:

Strategy Detailed Explanation
Controlled Addition Rate The rate of addition of the 3-phenylpropanal directly controls the rate of heat generation.
Adequate Cooling The cooling capacity of the reactor must be sufficient to dissipate the heat generated by the reaction.
Reverse Addition Adding the Grignard reagent to the aldehyde can sometimes offer better control.
Solvent Choice The choice of solvent can influence the reaction's exothermicity.
Issue 3: Low Yield and Formation of Byproducts

Question: My final product yield is lower than expected, and I'm observing significant impurities. What are the likely side reactions, and how can they be minimized?

Answer:

Several side reactions can occur during the synthesis of 2-Methyl-5-phenyl-1-penten-3-ol, leading to reduced yield and purification challenges.

Common Byproducts and Prevention:

Byproduct Formation Mechanism Prevention/Minimization
Wurtz Coupling Product (Bivinyl) The Grignard reagent can couple with unreacted vinyl bromide.[9]Maintain a low concentration of vinyl bromide during the Grignard formation by adding it slowly to the magnesium suspension.
Enolization of the Aldehyde The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and unreacted starting material after workup.Perform the reaction at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.
Reduction of the Aldehyde If there are β-hydrides in the Grignard reagent, it can reduce the aldehyde to the corresponding alcohol (3-phenylpropanol). This is not a major concern with vinylmagnesium bromide.N/A for this specific synthesis.
Products from Reaction with CO2 If the reaction is not well-protected from air, the Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup.Maintain a robust inert atmosphere throughout the reaction.
Issue 4: Difficulties in Product Purification

Question: I'm struggling to purify the final product. What are the recommended purification methods for a tertiary allylic alcohol like this on a larger scale?

Answer:

Purification of tertiary allylic alcohols can be challenging due to their potential for dehydration and isomerization under certain conditions.

Purification Strategies:

Method Considerations and Best Practices
Aqueous Workup and Extraction The initial purification step involves separating the product from inorganic salts and water-soluble impurities.
Distillation Vacuum distillation is a common method for purifying liquid products.
Column Chromatography For high-purity requirements, column chromatography can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up a Grignard reaction?

A1: Safety is paramount when performing large-scale Grignard reactions.[6][8][12] Key precautions include:

  • Inert Atmosphere: Always work under a dry, inert atmosphere (N2 or Ar) to prevent reaction with air and moisture.[9]

  • Exotherm Control: Have a robust cooling system and a plan for emergency cooling.[5][6]

  • Controlled Addition: Add reagents slowly and monitor the internal temperature continuously.[8]

  • Fire Safety: Work in a well-ventilated fume hood, away from ignition sources. Have appropriate fire extinguishing equipment readily available (e.g., Class D fire extinguisher for metal fires).[8][13]

  • Personal Protective Equipment (PPE): Wear fire-retardant lab coats, safety glasses, and appropriate gloves.[8]

Q2: Can I use a different Grignard reagent for this synthesis?

A2: Yes, other vinyl organometallic reagents could be used, but vinylmagnesium bromide is often preferred due to its commercial availability, relatively low cost, and well-established reactivity.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used to monitor the consumption of the aldehyde starting material. Gas Chromatography (GC) can provide a more quantitative assessment of the reaction progress.[14][15]

  • Product Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the identity and purity of the final product.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the 2-Methyl-5-phenyl-1-penten-3-ol.

Q4: What is the expected stability of 2-Methyl-5-phenyl-1-penten-3-ol, and what are the proper storage conditions?

A4: Tertiary allylic alcohols can be susceptible to acid-catalyzed dehydration or rearrangement.[16] The product should be stored in a cool, dark place, preferably under an inert atmosphere, to minimize degradation. Avoid contact with strong acids.

IV. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol (1L Scale)

Materials:

Reagent Amount Molar Eq.
Magnesium Turnings26.7 g1.1
Vinyl Bromide117.7 g1.1
3-Phenylpropanal134.17 g1.0
Anhydrous Tetrahydrofuran (THF)1.5 L-
Saturated Aqueous NH4Cl500 mL-
Diethyl Ether1 L-

Procedure:

  • Assemble a 3-necked 3L round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under a stream of nitrogen.

  • Add the magnesium turnings to the flask.

  • Add 200 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of vinyl bromide in 500 mL of anhydrous THF.

  • Add a small portion (approx. 20 mL) of the vinyl bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by gentle bubbling and a slight exotherm), add a small crystal of iodine.

  • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of 3-phenylpropanal in 300 mL of anhydrous THF.

  • Add the 3-phenylpropanal solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification prep_glass Flame-Dry Glassware add_mg Charge Mg Turnings prep_glass->add_mg prep_reagents Ensure Anhydrous Reagents add_thf1 Add Anhydrous THF prep_reagents->add_thf1 add_mg->add_thf1 initiation Initiation (I2 if needed) add_thf1->initiation add_vb Dropwise Addition of Vinyl Bromide formation_complete Complete Formation add_vb->formation_complete initiation->add_vb cool_grignard Cool to 0°C formation_complete->cool_grignard add_aldehyde Dropwise Addition of 3-Phenylpropanal cool_grignard->add_aldehyde react Stir at RT add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation dry->purify final_product 2-Methyl-5-phenyl-1-penten-3-ol purify->final_product

Caption: Workflow for the synthesis of 2-Methyl-5-phenyl-1-penten-3-ol.

V. References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University. Retrieved February 29, 2024, from [Link]

  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved February 29, 2024, from [Link]

  • Dunn, J., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(4), 300-304. [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. Retrieved February 29, 2024, from [Link]

  • LaCasse, D. P., et al. (2021). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research, 60(50), 18363-18374. [Link]

  • MultiMax - Investigation of a Grignard Reaction at Small Scale. (2007). Mettler Toledo. Retrieved February 29, 2024, from [Link]

  • Grignard Reaction. (2023). American Chemical Society. Retrieved February 29, 2024, from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved February 29, 2024, from [Link]

  • Grignard Reaction. (n.d.). University of California, Irvine. Retrieved February 29, 2024, from [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. Retrieved February 29, 2024, from [Link]

  • Product Class 5: Allylic Alcohols. (n.d.). Science of Synthesis. Retrieved February 29, 2024, from [Link]

  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. (2006). PNAS, 103(31), 11543-11546. [Link]

  • Process for purifying allyl alcohol. (1987). Google Patents. Retrieved February 29, 2024, from

  • General Allylic C–H Alkylation with Tertiary Nucleophiles. (2014). Journal of the American Chemical Society, 136(1), 4133–4141. [Link]

  • (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. (2014). Organic Syntheses, 91, 1-13. [Link]

  • 2-Methyl-5-phenyl-1-penten-3-ol. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). California State University, Bakersfield. Retrieved February 29, 2024, from [Link]

  • Combined α,α-Dialkylprolinol Ether/Brønsted Acid Promotes Mannich Reactions of Aldehydes with Unactivated Imines. An Entry to anti- Configured Propargylic Aminoalcohols. (2012). Chemical Science, 3(4), 1138-1142. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved February 29, 2024, from [Link]

  • how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one? (2017, January 18). Chemistry Stack Exchange. Retrieved February 29, 2024, from [Link]

  • (r)-3-methyl-3-phenyl-1-pentene. (2004). Organic Syntheses, 81, 1-10. [Link]

  • The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. (1936). Iowa State University. Retrieved February 29, 2024, from [Link]

  • A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. (2016). QuickCompany. Retrieved February 29, 2024, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 29, 2024, from [Link]

  • Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Method 525.1, Revision 2.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column. (1991). U.S. Environmental Protection Agency. Retrieved February 29, 2024, from [Link]

  • 2-methyl-1-phenylpropene. (n.d.). NIST/TRC Web Thermo Tables. Retrieved February 29, 2024, from [Link]

  • Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. (2021). Molecules, 26(9), 2769. [Link]

  • What is the product of the reaction of 2-methyl-5-phenyl-2-pentene with sulfuric acid? (2016, February 29). Chemistry Stack Exchange. Retrieved February 29, 2024, from [Link]

  • 2-methyl-1-penten-3-ol, 2088-07-5. (n.d.). The Good Scents Company. Retrieved February 29, 2024, from [Link]

  • Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved February 29, 2024, from [Link]

  • Method for preparing 2-methyl-1, 3-pentadiene. (2019). Google Patents. Retrieved February 29, 2024, from

  • The relative thermal stability of polymer model compounds. (1963). Journal of Polymer Science Part A: General Papers, 1(5), 1567-1580. [Link]

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Technical Support Center: Grignard Reaction Workup & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Grignard reaction methodologies. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize product recovery and troubleshoot common issues encountered during the workup phase of this critical carbon-carbon bond-forming reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions for your specific system.

The Critical Role of the Workup: Beyond the Reaction

The success of a Grignard synthesis is often determined not just by the formation of the carbon-magnesium reagent and its addition to an electrophile, but by the subsequent workup procedure. A poorly executed workup can lead to significant product loss, the formation of intractable emulsions, and purification difficulties. The primary goals of the workup are twofold:

  • Quenching: To neutralize any unreacted, highly basic Grignard reagent and to protonate the intermediate magnesium alkoxide salt to yield the desired neutral alcohol product.[1][2]

  • Purification: To cleanly separate the desired organic product from inorganic magnesium salts (e.g., MgX₂, Mg(OH)X) and organic side-products.[3][4]

The choice of workup strategy is dictated by the stability of your product, the scale of your reaction, and the nature of the byproducts formed.

Choosing Your Quenching Strategy: A Decision-Making Guide

The initial and most critical step of the workup is the quench. This is a highly exothermic process that must be handled with care to prevent runaway reactions and product degradation.[4][5][6] The choice of quenching agent is primarily determined by the acid sensitivity of the final product.

G start Is the desired product and/or starting material sensitive to strong acid? (e.g., tertiary alcohols prone to elimination, acid-labile protecting groups) yes_node YES: Use a mild, buffered quench start->yes_node  Yes no_node NO: Use a dilute strong acid quench start->no_node  No protocol_a Protocol A: Saturated Aqueous Ammonium Chloride (NH4Cl) yes_node->protocol_a Preferred Method (avoids elimination side reactions) [21] protocol_b Protocol B: Dilute Hydrochloric or Sulfuric Acid no_node->protocol_b Preferred Method (dissolves Mg salts effectively) [3]

Caption: Decision tree for selecting a Grignard quenching agent.

Protocol A: Mild Quench with Saturated Ammonium Chloride (NH₄Cl)

This is the method of choice for products that are sensitive to strong acids, such as tertiary alcohols that can easily undergo dehydration.[3][7] Ammonium chloride provides a source of protons that is acidic enough to protonate the alkoxide but generally not strong enough to cause acid-catalyzed side reactions.[7]

Step-by-Step Methodology:

  • Cooling: Once the Grignard reaction is complete, place the reaction flask in an ice-water bath to cool it to 0-5 °C.[5]

  • Slow Addition: Prepare a saturated aqueous solution of NH₄Cl. Using an addition funnel, add the NH₄Cl solution dropwise to the vigorously stirred reaction mixture.[5][8]

  • Control the Exotherm: The addition will be exothermic. Monitor the rate of addition to maintain a controlled temperature. If the reaction becomes too vigorous, pause the addition until it subsides.[5]

  • Completion: Continue adding the NH₄Cl solution until no further exotherm is observed. At this point, all the reactive Grignard species have been quenched. The mixture will likely be a thick slurry of magnesium salts.

  • Extraction: Add an organic solvent (e.g., diethyl ether, ethyl acetate) and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine to begin the purification process.[8]

Protocol B: Acidic Quench with Dilute HCl or H₂SO₄

For products that are stable to acid, a dilute solution of a strong acid like HCl or H₂SO₄ is highly effective. The primary advantage of this method is that it dissolves the precipitated magnesium salts, leading to a much cleaner separation of the organic and aqueous layers.[3]

Step-by-Step Methodology:

  • Cooling: Cool the completed Grignard reaction mixture in an ice-water bath to 0-5 °C.

  • Prepare Quenching Solution: Prepare a 1M to 3M solution of HCl or H₂SO₄ in a separate flask. For larger reactions, it is safer to place this quenching solution in the reaction vessel and add the Grignard mixture to it (inverse addition).[3]

  • Slow Addition: Slowly and dropwise, add the dilute acid to the vigorously stirred reaction mixture (or vice-versa for inverse addition).

  • Dissolution of Salts: Continue adding acid until all the white magnesium salts have dissolved and the mixture consists of two clear layers (organic and aqueous). Check the aqueous layer with pH paper to ensure it is acidic.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer one or two more times with fresh organic solvent to recover all the product. Combine the organic layers and wash with brine.

Quenching AgentConcentrationAdvantagesDisadvantages
Sat. aq. NH₄Cl Saturated (~5.3 M)Mild; prevents acid-catalyzed side reactions (e.g., elimination).[3][7]Does not dissolve magnesium salts, often resulting in thick slurries that can complicate extractions.[3]
Dilute HCl / H₂SO₄ 1 M - 3 MEffectively dissolves magnesium salts, leading to clean phase separation.Can cause degradation of acid-sensitive products.[7]

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers frequently encounter during the workup and purification stages.

FAQ 1: Low Product Yield

Q: My final isolated yield is disappointingly low. What are the common causes related to the reaction and workup?

A: Low yields can stem from issues during the Grignard reagent formation, the addition reaction, or the workup.

  • Cause 1: Inefficient Grignard Formation. The Grignard reagent may not have formed in the expected concentration.

    • Solution: Ensure magnesium is activated and all reagents/glassware are scrupulously dry. For difficult substrates, consider using "Turbo-Grignard" reagents, which include lithium chloride (LiCl) to break up passivating magnesium aggregates and increase reactivity.[10][11][12][13] You can confirm reagent formation by quenching a small aliquot with iodine; the disappearance of the brown color indicates the presence of the Grignard reagent.[5]

  • Cause 2: Enolization of the Carbonyl. If your ketone or aldehyde is sterically hindered, the Grignard reagent can act as a base, removing an alpha-proton to form an enolate.[14] Upon workup, this simply regenerates the starting carbonyl compound.

    • Solution: This side reaction is kinetically controlled.[15][16][17] Add the Grignard reagent slowly to a solution of the ketone at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[18]

  • Cause 3: Product Loss During Workup.

    • Inefficient Extraction: Your product may have some water solubility. Always extract the aqueous layer 2-3 times with your organic solvent to ensure complete recovery.[4]

    • Emulsion Formation: Product can become trapped in a persistent emulsion between the organic and aqueous layers (see FAQ 2).

    • Occlusion in Salts: The desired product can get trapped within the solid magnesium salts. After quenching, add more organic solvent and stir the slurry vigorously for an extended period before attempting to separate the layers.[5]

FAQ 2: Physical Separation Issues

Q: I'm struggling with a thick, unfilterable precipitate or a persistent emulsion during extraction. How can I resolve this?

A: These are very common problems caused by the formation of magnesium salts.

  • Problem: Thick Precipitate. This is typical when using a mild quench like NH₄Cl. The precipitate consists of magnesium hydroxyhalides (Mg(OH)X).

    • Solution 1 (Acidification): If your product is acid-stable, the best solution is to add 1M HCl dropwise until all the solids dissolve, resulting in a clear biphasic mixture.[3]

    • Solution 2 (Filtration): Filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the fine solids. Wash the filter cake thoroughly with fresh organic solvent to recover any trapped product.[19]

  • Problem: Persistent Emulsion. Emulsions are common due to the surfactant-like properties of magnesium salts.

    • Solution 1 (Add Brine): The most common method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion and force the separation of layers.[3][4]

    • Solution 2 (Centrifugation): For smaller scale reactions, centrifuging the mixture can effectively separate the layers.

    • Solution 3 (Filtration): As with precipitates, filtering the entire emulsified mixture through Celite® can often resolve the issue.

FAQ 3: Removal of Common Side-Products

Q: My purified product is contaminated with a nonpolar impurity. How do I identify and remove it?

A: In reactions using aryl halides (e.g., bromobenzene), the most common nonpolar byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[20][21]

G cluster_0 Crude Product Mixture cluster_1 Purification Method cluster_2 Separated Components Product Desired Alcohol (Polar) Recrystallization Recrystallization (e.g., from Hexane/Cyclohexane) [19, 20] Product->Recrystallization Chromatography Silica Gel Chromatography (elute with Hexane/EtOAc) [4] Product->Chromatography Biphenyl Biphenyl Byproduct (Nonpolar) Biphenyl->Recrystallization Biphenyl->Chromatography PureProduct1 Pure Alcohol (Crystallizes out) Recrystallization->PureProduct1 BiphenylInSolvent Biphenyl (Stays in mother liquor) Recrystallization->BiphenylInSolvent PureProduct2 Pure Alcohol (Elutes later) Chromatography->PureProduct2 BiphenylEluted Biphenyl (Elutes first) Chromatography->BiphenylEluted

Caption: Purification strategies for separating polar alcohol products from nonpolar biphenyl.

  • Purification Strategy 1: Recrystallization. The desired alcohol product is typically much more polar than biphenyl. Therefore, you can often use a nonpolar solvent system for recrystallization. Biphenyl is highly soluble in solvents like hexane, ligroin, or cyclohexane, while the alcohol product is much less soluble, especially when cold.[22]

    • Protocol: Dissolve the crude product in a minimal amount of a hot, slightly more polar solvent (like ethanol or ether), then add a nonpolar solvent (like hexane) until the solution becomes cloudy. Cool slowly to crystallize the pure alcohol, leaving the biphenyl impurity in the mother liquor.[23][24]

  • Purification Strategy 2: Column Chromatography. Silica gel chromatography is a reliable method for separating compounds of differing polarity.

    • Protocol: Load the crude mixture onto a silica gel column. Begin eluting with a nonpolar solvent (e.g., 100% hexane). The nonpolar biphenyl will travel down the column quickly and elute first. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your more polar alcohol product.[20]

FAQ 4: Non-Aqueous Workup

Q: My product is water-soluble or sensitive to any aqueous conditions. Is there a non-aqueous workup procedure?

A: Yes. The most common method involves precipitating the magnesium salts using 1,4-dioxane.

  • Mechanism: Dioxane forms a highly insoluble polymeric coordination complex with magnesium halides (MgX₂(dioxane)₂).[25][26] This complex crashes out of aprotic solvents like THF or diethyl ether, allowing it to be removed by filtration. This process is driven by the Schlenk equilibrium.[26][27]

  • Step-by-Step Methodology:

    • After the reaction is complete, cool the mixture.

    • Slowly add 1,4-dioxane (typically 3-4 equivalents relative to the Grignard reagent) to the stirred reaction mixture.

    • A gelatinous precipitate of the MgX₂(dioxane)₂ complex will form. Stir for 1-2 hours to ensure complete precipitation.[25]

    • Filter the mixture through a pad of Celite® to remove the solid precipitate.

    • The filtrate contains your desired product, which can then be concentrated and further purified. For very fine precipitates, centrifugation may be more effective than filtration.[25]

References

  • Technical Support Center: Effective Quenching Methods for Grignard Reactions. (2025). Benchchem.
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
  • Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols. (2025). Benchchem.
  • Removal of biphenyl byproduct from Grignard synthesis of 2-Phenylbutanal. (2025). Benchchem.
  • Grignard Reaction. Organic Chemistry Portal.
  • Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides. (2025). Benchchem.
  • Grignards on lithium. (2008).
  • Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran. PMC.
  • How to remove biphenyl
  • Grignard Reaction. American Chemical Society.
  • Using dioxane to crash out Mg salts following Grignard reaction. (2025). Reddit.
  • Troubleshooting my grignard reactions. (2020). Reddit.
  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603.
  • Pinkus, A. G., & Servoss, W. C. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Semantic Scholar.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2.
  • Technical Support Center: Recrystallization of 4-Methylbiphenyl. (2025). Benchchem.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Cyclohexane is used as the recrystalliz
  • Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • What is the role of ammonium chloride in the workup of a Grignard reaction? (2019). Chemistry Stack Exchange.
  • The Grignard Reaction. University of Michigan-Dearborn.
  • Technical Support Center: Work-up Procedure for 1-Bromododecane Grignard Reactions. (2025). Benchchem.
  • Grignard Reagent and Grignard Reaction. Organic Chemistry Tutor.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. Pasadena City College.
  • Armstrong, D. R., et al. (2009). Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes. Organometallics.
  • How much ammonium chloride to quench a grignard? (2024). Reddit.
  • Grignard work up. (2022). Reddit.
  • Grignard Reaction - Common Conditions. Organic-Chemistry.org.
  • Grignard Reaction. NDSU Chemistry and Biochemistry.
  • Formation and reaction of a Grignard reagent. UW-Madison Chemistry.
  • A method to reduce the risk of large-scale Grignard reaction. (2005).
  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021).
  • Experiment 2: Recrystalliz
  • Mitigating enolization in reactions with sterically hindered ketones and 3-Iodopentane. (2025). Benchchem.
  • Recrystalliz
  • Developing SOPs for Hazardous Chemical Manipul
  • Grignard Reaction. University of Missouri–St. Louis.
  • The Grignard Synthesis of Triphenylmethanol. (2015). TSI Journals.
  • Why is methanol a good solvent to recrystallize biphenyl?. Homework.Study.com.
  • How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (2023). Reddit.
  • Grignard Reaction Mechanisms. Mettler Toledo.
  • Magnesium chloride precipitation from mixed salt solution using 1,4-dioxan. (2017).
  • Grignard Reaction. University of Hawaii.
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  • About Workup. University of Rochester.

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Technical Support Center: Synthesis of Phenyl-Substituted Alcohols - Troubleshooting and Byproduct Minimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of phenyl-substituted alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproduct formation, thereby maximizing the yield and purity of your target molecules.

Introduction: Common Synthetic Routes and Their Challenges

The synthesis of phenyl-substituted alcohols is a cornerstone of organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. The two most prevalent methods for their preparation are the reaction of organometallic reagents (like Grignard or organolithium reagents) with carbonyl compounds and the reduction of phenyl ketones.[1][2][3] While powerful, these methods are often plagued by the formation of undesirable byproducts that can complicate purification and reduce overall efficiency. This guide will provide a structured approach to understanding and mitigating these challenges.

Section 1: Grignard and Organolithium Reactions with Carbonyls

The addition of a phenyl Grignard or phenyllithium reagent to an aldehyde or ketone is a classic C-C bond-forming reaction that yields a phenyl-substituted alcohol.[2][3] However, the high reactivity of these organometallic reagents can also lead to several side reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is sluggish and gives a low yield of the desired alcohol. What are the likely causes?

A1: A low yield in a Grignard reaction often points to issues with the Grignard reagent itself or the reaction conditions. Here are the primary culprits:

  • Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source, including water in the solvent or on the glassware.[4] Ensure all glassware is rigorously dried (oven-drying is recommended) and use anhydrous solvents.

  • Poor Quality Magnesium: The magnesium turnings used should be fresh and have a clean, metallic surface. If the magnesium is oxidized, the initiation of the Grignard reagent formation will be difficult. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

  • Impure Aryl Halide: The aryl halide used to prepare the Grignard reagent should be pure and dry.

Q2: I'm observing a significant amount of a non-polar, high-boiling point byproduct in my Grignard reaction. What is it and how can I prevent it?

A2: This byproduct is likely biphenyl, formed by the coupling of two phenyl groups (Wurtz-type coupling).[6] This side reaction is particularly prevalent under certain conditions:

  • Mechanism of Formation: The formation of biphenyl can occur through the reaction of the phenylmagnesium halide with unreacted bromobenzene.

  • Minimization Strategies:

    • Slow Addition: Add the bromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring the formation of the Grignard reagent over the coupling reaction.[6]

    • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can promote side reactions.

Troubleshooting Guide: Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of alcohol, starting material recovered Incomplete reaction, quenched Grignard reagent.1. Ensure absolute anhydrous conditions. 2. Verify the quality and activation of magnesium. 3. Check the purity of the aryl halide and carbonyl compound.
Formation of biphenyl byproduct Wurtz-type coupling of the Grignard reagent with the aryl halide.1. Slow, dropwise addition of the aryl halide. 2. Use a slight excess of magnesium.
Formation of a pinacol-like byproduct Reductive coupling of the ketone starting material.1. Ensure slow addition of the ketone to the Grignard reagent to maintain an excess of the nucleophile.
Experimental Workflow: Grignard Reaction

Grignard_Workflow reagents Anhydrous Ether Magnesium Turnings Bromobenzene grignard_formation Formation of Phenylmagnesium Bromide reagents->grignard_formation addition Nucleophilic Addition grignard_formation->addition carbonyl Aldehyde or Ketone in Anhydrous Ether carbonyl->addition workup Aqueous Acidic Workup (e.g., sat. aq. NH4Cl) addition->workup product Phenyl-Substituted Alcohol workup->product purification Purification (e.g., Distillation, Chromatography) product->purification

Caption: Workflow for the synthesis of phenyl-substituted alcohols via Grignard reaction.

Section 2: Reduction of Phenyl Ketones

The reduction of phenyl ketones is another widely used method to produce secondary phenyl-substituted alcohols. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7][8] While generally efficient, side reactions can occur, particularly with more complex substrates.

Frequently Asked Questions (FAQs)

Q3: I am reducing a phenyl ketone that also contains an ester group. The ester is also being reduced. How can I selectively reduce the ketone?

A3: This is a common chemoselectivity challenge. The choice of reducing agent is critical:

  • Sodium Borohydride (NaBH₄): NaBH₄ is a milder reducing agent and will selectively reduce aldehydes and ketones in the presence of less reactive carbonyl groups like esters and amides.[7]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent and will reduce ketones, aldehydes, esters, and carboxylic acids.[8]

Solution: Use sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol to achieve selective reduction of the ketone.[7][9]

Q4: My reduction of an α,β-unsaturated phenyl ketone is leading to a mixture of the desired allylic alcohol and the saturated alcohol. How can I favor the 1,2-reduction?

A4: The formation of the saturated alcohol is due to 1,4-conjugate addition of the hydride. To favor the desired 1,2-reduction of the carbonyl group:

  • Luche Reduction: Employing sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride (CeCl₃), can significantly enhance the selectivity for 1,2-reduction. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.

Troubleshooting Guide: Byproduct Formation in Ketone Reductions
Byproduct Formation Mechanism Minimization Strategy
Over-reduction of other functional groups (e.g., esters) Use of a non-selective, strong reducing agent like LiAlH₄.Use a milder, more chemoselective reducing agent like NaBH₄.[7]
Saturated alcohol from an α,β-unsaturated ketone 1,4-Conjugate addition of the hydride.Perform a Luche reduction (NaBH₄, CeCl₃).
Epimerization at an α-chiral center Enolization under basic conditions followed by non-stereoselective protonation.Use a neutral or slightly acidic workup. Consider using a stereoselective reducing agent if high diastereoselectivity is required.
Visualizing Reduction Pathways

Reduction_Pathways start α,β-Unsaturated Phenyl Ketone path_1_2 1,2-Reduction (e.g., NaBH4/CeCl3) start->path_1_2 path_1_4 1,4-Reduction (Conjugate Addition) start->path_1_4 product_1_2 Allylic Alcohol (Desired Product) path_1_2->product_1_2 product_1_4 Saturated Ketone path_1_4->product_1_4 further_reduction Further Reduction product_1_4->further_reduction final_byproduct Saturated Alcohol (Byproduct) further_reduction->final_byproduct

Caption: Competing reduction pathways for α,β-unsaturated phenyl ketones.

Section 3: Purification Strategies

Effective purification is crucial for obtaining the desired phenyl-substituted alcohol free from byproducts.

Common Purification Techniques
  • Distillation: For liquid alcohols, fractional distillation under reduced pressure can be effective for separating byproducts with significantly different boiling points.[10][11]

  • Crystallization: If the target alcohol is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Column Chromatography: This is a versatile technique for separating complex mixtures. Normal-phase silica gel chromatography is commonly used, with a solvent system tailored to the polarity of the target alcohol and the byproducts.

  • Chemical Purification: In some cases, byproducts can be removed by chemical means. For example, unreacted aldehyde can be removed by forming a bisulfite adduct, which is water-soluble.[10] Phenolic impurities can be removed by forming a metal phenolate and then distilling the desired alcohol.[12]

References

  • Britton, E. C. (1930). Purification of phenyl ethyl alcohol. U.S. Patent No. 1,698,932. Washington, DC: U.S. Patent and Trademark Office.
  • University of Toronto. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Sumitomo Chemical Company. (1982). Method of purification of β-phenylethyl alcohol. U.S. Patent No. 4,359,365. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

  • BP Chemicals Limited. (1990). Purification of phenyl ethyl alcohol. European Patent No. EP 0 366 842 B1. Munich, Germany: European Patent Office.
  • University of Calgary. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds. In Organic Chemistry II. Retrieved from [Link]

  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Wnek, G. E., & Sacci, R. L. (2014). Separation optimization for the recovery of phenyl ethyl alcohol. Journal of Chemical Technology & Biotechnology, 89(9), 1308-1313. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6 [Video]. YouTube. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 9, 766–771. [Link]

  • Unilever PLC. (1982). Process for the production of phenyl substituted aldehydes and of phenyl substituted alcohols. European Patent No. EP 0 045 571 A1. Munich, Germany: European Patent Office.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2018, July 10). 83 CHM2210 Synthesis of Alcohols from Organometallic Compounds I [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

Definitive Structural Validation of 2-Methyl-5-phenyl-1-penten-3-ol: A Comparative Guide to 2D NMR vs. 1D/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

The Analytical Challenge: Ambiguity in Small Molecule Elucidation

When synthesizing complex allylic alcohols like 2-Methyl-5-phenyl-1-penten-3-ol (PubChem CID: 11789744)[1], verifying the exact molecular architecture is a critical bottleneck. In pharmaceutical and fine chemical development, structural misassignments can lead to catastrophic downstream failures in efficacy or safety.

This molecule consists of a phenyl ring, a two-carbon aliphatic linker, a secondary chiral alcohol, and an isopropenyl group. While High-Resolution Mass Spectrometry (HRMS) easily confirms the exact mass corresponding to the formula C12H16O, it provides zero topological information. The conventional analytical approach—relying solely on 1D Nuclear Magnetic Resonance (NMR) and MS—often falls short in resolving regioisomeric ambiguities, necessitating the use of multidimensional NMR techniques to ensure absolute confidence[2].

Methodological Comparison: 1D NMR + MS vs. Comprehensive 2D NMR

The Limitations of 1D NMR + MS

1D


H and 

C NMR provide a foundational inventory of the molecule's functional groups. For 2-Methyl-5-phenyl-1-penten-3-ol, 1D

H NMR reveals the aromatic protons (~7.2 ppm), the terminal alkene protons (~4.8-5.0 ppm), and the allylic methyl group (~1.7 ppm)[3]. However, the aliphatic region (1.5–2.8 ppm) often suffers from severe signal overlap. More critically, 1D NMR cannot definitively prove that the methyl group is attached to the C2 quaternary carbon rather than the C4 position, nor can it unequivocally link the isopropenyl fragment to the C3 alcohol carbon.
The Superiority of 2D NMR

Two-dimensional NMR correlates information between pairs of nuclei, offering deeper insights into molecular connectivity[4]. A comprehensive 2D NMR suite (COSY, HSQC, HMBC) transforms structural elucidation from an exercise in deductive guessing into a self-validating mathematical proof[5].

  • COSY (Correlation Spectroscopy): Identifies scalar (

    
    ) interactions between adjacent protons[6]. It maps the continuous 
    
    
    
    spin system of the Ph-CH2-CH2-CH(OH) fragment.
  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond (

    
    ) correlations between 
    
    
    
    H and
    
    
    C, resolving overlapping proton signals by spreading them across the broader carbon chemical shift range[4]. Phase-sensitive HSQC also distinguishes between -CH/-CH3 and -CH2 groups[4].
  • HMBC (Heteronuclear Multiple Bond Correlation): Captures multiple-bond couplings (

    
    , 
    
    
    
    ), connecting distant nuclei within the molecular framework[6]. This is the only technique that can cross the "heteroatom/quaternary gap," definitively placing the methyl group on the C2 quaternary alkene carbon[7].

Comparative Data Analysis

To objectively compare the resolving power of these techniques, the following table summarizes the structural assignments achievable with each method for 2-Methyl-5-phenyl-1-penten-3-ol.

Structural Feature1D

H +

C NMR Capability
2D NMR (COSY, HSQC, HMBC) CapabilityResolution / Causality
C1 Terminal Alkene Identifies 2H singlet/multiplet (~4.9 ppm) and

C (~111 ppm).
HSQC: Links

H to

C directly. HMBC: Shows

coupling to C3.
2D definitively proves the terminal alkene is adjacent to the C2 quaternary center.
C2 Quaternary Carbon Identifies a quaternary

C signal (~147 ppm).
HMBC: Shows strong

and

correlations from the C2-Methyl and C1-H

to C2.
1D cannot prove what is attached to C2. HMBC provides absolute connectivity[7].
C3 Chiral Alcohol Identifies a -CH(OH) proton (~4.1 ppm).COSY: Links C3-H to C4-H

. HMBC: Links C3-H to C1, C2, and C2-Methyl.
2D seamlessly bridges the aliphatic chain to the isopropenyl headgroup.
C4-C5 Aliphatic Chain Ambiguous overlapping multiplets (1.8-2.7 ppm).HSQC: Separates C4 and C5 signals. COSY: Maps C5-H


C4-H


C3-H.
HSQC multiplicity editing differentiates the CH

groups, while COSY maps their sequence[4].

Step-by-Step Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I mandate the following protocol to ensure absolute scientific integrity when validating small molecule structures. This workflow ensures that no structural assignment relies on assumption.

Step 1: Sample Preparation & Baseline Acquisition

  • Dissolve 15–20 mg of highly purified 2-Methyl-5-phenyl-1-penten-3-ol[3] in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS as an internal standard.
    
  • Acquire a standard 1D

    
    H NMR (16 scans, relaxation delay 
    
    
    
    s) and 1D
    
    
    C{
    
    
    H} NMR (1024 scans,
    
    
    s) at 298 K on a 500 MHz or higher spectrometer.

Step 2: Homonuclear Correlation (COSY)

  • Set up a gradient-selected double-quantum filtered COSY (gDQF-COSY) experiment.

  • Acquire with 128

    
     increments and 4 scans per increment.
    
  • Causality: This step is crucial for tracing the unbroken carbon chain from the phenyl ring (C5) down to the alcohol (C3) by mapping

    
     couplings[5].
    

Step 3: Heteronuclear Direct Mapping (HSQC)

  • Execute a phase-sensitive, multiplicity-edited

    
    H-
    
    
    
    C HSQC experiment.
  • Optimize the polarization transfer delay for a standard

    
     of 145 Hz.
    
  • Causality: Multiplicity editing will render the C4 and C5 -CH

    
    - groups as negative phase signals, while the C2-Methyl and C3-CH will appear as positive phase. This instantly resolves any ambiguity in the aliphatic region[4].
    

Step 4: Heteronuclear Long-Range Mapping (HMBC)

  • Run a gradient-selected

    
    H-
    
    
    
    C HMBC experiment.
  • Optimize the long-range coupling delay for

    
     Hz.
    
  • Causality: The HMBC is the ultimate arbiter. You must observe a cross-peak between the C2-Methyl protons (~1.7 ppm) and the C3 carbon (~76 ppm), as well as the C1 carbon (~111 ppm). This

    
     correlation is the definitive proof that the methyl group is on C2, not C4[6].
    

Step 5: Algorithmic Verification

  • Input the extracted 1D and 2D peak lists into a structural elucidation expert system (e.g., StrucEluc).

  • Allow the software to generate Molecular Connectivity Diagrams (MCDs) to detect and remove any data contradictions, ensuring the proposed structure is the only mathematically viable isomer[5].

Visualizing the Validation Logic

The following diagram illustrates the logical flow of the 2D NMR structural validation process, demonstrating how each experiment acts as a distinct vector of proof.

NMR_Workflow A Sample: 2-Methyl-5-phenyl-1-penten-3-ol B 1D 1H & 13C NMR + HRMS (Identifies C12H16O, Alkenes, Ph, OH) A->B Acquire Baseline C HSQC (1J C-H) Resolves CH2 vs CH3 B->C Multiplicity Editing D COSY (3J H-H) Maps Ph-CH2-CH2-CH(OH) B->D Homonuclear Correlation E HMBC (2J, 3J C-H) Links Methyl to C1, C2, C3 C->E Heteronuclear Correlation D->E Fragment Assembly F Definitively Validated Structure E->F Quaternary Assignment

2D NMR Structural Elucidation Workflow for 2-Methyl-5-phenyl-1-penten-3-ol.

Conclusion

While 1D NMR and MS are sufficient for routine purity checks, they lack the multi-dimensional vectors required for absolute structural proof. By integrating COSY, HSQC, and HMBC, researchers can construct a self-validating web of scalar and long-range correlations. For complex allylic alcohols like 2-Methyl-5-phenyl-1-penten-3-ol, HMBC serves as the critical linchpin, bridging the quaternary carbon gap and ensuring uncompromising scientific integrity in molecular characterization.

References

  • Understanding 2D NMR Spectra: How to Read and Interpret Them | Creative Biostructure | 6

  • 2-Methyl-5-phenyl-1-penten-3-ol | C12H16O | PubChem (NIH) | 1

  • Heteronuclear Single-quantum Correlation (HSQC) NMR | Advances in Polymer Science |4

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system | PubMed (NIH) | 5

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Georgia State University | 7

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research | Preprints.org | 2

  • Expanding the Palette of Organic Synthesis in Water | eScholarship.org |3

Sources

comparative analysis of catalytic systems for allylic alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Allylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile building blocks for the construction of complex molecules, natural products, and pharmaceuticals. Their synthesis has been a subject of intense research, leading to the development of a diverse array of catalytic systems. This guide provides a comparative analysis of the most prominent catalytic strategies for accessing allylic alcohols, with a focus on transition-metal catalysis, biocatalysis, and organocatalysis. We will delve into the mechanistic intricacies, performance metrics, and practical considerations of each approach, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic planning.

Transition-Metal Catalysis: A Powerful and Versatile Toolkit

Transition-metal catalysis stands as a cornerstone for the synthesis of allylic alcohols, offering a broad spectrum of transformations with high efficiency and selectivity. Key metals in this domain include palladium, ruthenium, rhodium, nickel, and copper, each exhibiting unique reactivity profiles.

Palladium-Catalyzed Allylic C-H Oxidation

Palladium catalysts are particularly effective in the allylic C-H oxidation of olefins, providing a direct route to allylic acetates which can be subsequently hydrolyzed to the corresponding alcohols. This method is attractive due to its atom economy, as it avoids the pre-functionalization of the starting material.

A plausible catalytic cycle for palladium-catalyzed allylic C-H oxidation is depicted below. The cycle typically involves the coordination of the olefin to a Pd(II) species, followed by allylic C-H activation to form a π-allyl-palladium intermediate. Nucleophilic attack by an acetate, often from the palladium salt or an additive, on the π-allyl complex, followed by reductive elimination, furnishes the allylic acetate and regenerates the active palladium catalyst.

Palladium-Catalyzed Allylic C-H Oxidation Pd(II) Pd(II) π-Allyl-Pd(II) Complex π-Allyl-Pd(II) Complex Pd(II)->π-Allyl-Pd(II) Complex  Olefin, -H+ Olefin Olefin Allylic Acetate Allylic Acetate π-Allyl-Pd(II) Complex->Allylic Acetate  AcO- Pd(0) Pd(0) Allylic Acetate->Pd(0) Reductive Elimination Pd(0)->Pd(II)  Oxidant Oxidant Oxidant

Caption: Proposed catalytic cycle for Pd-catalyzed allylic C-H oxidation.

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have demonstrated remarkable versatility in allylic alcohol synthesis, particularly in redox-neutral processes and dynamic kinetic resolutions.

Redox-Neutral Isomerization of Allylic Alcohols: Certain ruthenium complexes can catalyze the 1,3-isomerization of secondary allylic alcohols to the thermodynamically more stable ketones. While this may seem counterintuitive for synthesis, it is a key step in dynamic kinetic resolution.

Dynamic Kinetic Resolution (DKR): A powerful strategy for obtaining enantiomerically pure allylic alcohols from a racemic mixture involves the combination of a ruthenium catalyst for in situ racemization of the unreactive enantiomer and a lipase for the enantioselective acylation of the other.[1][2][3] This approach can theoretically achieve a 100% yield of the desired enantiomerically enriched product.

Ruthenium-Catalyzed Dynamic Kinetic Resolution cluster_0 Racemic Allylic Alcohol (R)-Alcohol (R)-Alcohol (S)-Alcohol (S)-Alcohol (R)-Alcohol->(S)-Alcohol [Ru] catalyst (Racemization) No Reaction No Reaction (R)-Alcohol->No Reaction Lipase (Enantioselective) Enantiopure (S)-Ester Enantiopure (S)-Ester (S)-Alcohol->Enantiopure (S)-Ester Lipase Acyl Donor

Caption: Schematic of Ru-catalyzed dynamic kinetic resolution of allylic alcohols.

Rhodium-Catalyzed Asymmetric Allylic Substitution

Rhodium catalysts are highly effective for asymmetric allylic substitution reactions, where an allylic substrate reacts with a nucleophile. When using alcohols as nucleophiles, this method can provide access to chiral allylic ethers, which can be valuable synthetic intermediates.

Nickel and Copper-Catalyzed Reductive Couplings

Nickel and copper catalysts are employed in the reductive coupling of alkynes with aldehydes or alkyl halides to furnish allylic alcohols. These methods are advantageous for constructing complex carbon skeletons. For instance, nickel-catalyzed reductive coupling of alkynes and aldehydes can produce allylic alcohols with high regio- and enantioselectivity.[4] Similarly, copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides provides a modular route to a variety of allylic alcohols.[5]

Biocatalysis: The Green and Selective Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for allylic alcohol synthesis. Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-) and operate under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[6][7]

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used for the kinetic resolution of racemic allylic alcohols.[8] In this process, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. The theoretical maximum yield for the resolved alcohol is 50%. However, as mentioned earlier, this limitation can be overcome by combining lipase catalysis with a metal catalyst for dynamic kinetic resolution.[1][2][3]

Oxidoreductases for Allylic Oxidation

Enzymes such as cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) can catalyze the direct hydroxylation of C-H bonds at the allylic position of olefins. This approach is highly attractive for its directness and potential for high selectivity. However, challenges remain in terms of enzyme stability, cofactor regeneration (for P450s), and substrate scope.

Organocatalysis: Metal-Free Enantioselective Synthesis

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of allylic alcohols. Chiral small organic molecules, such as amines and phosphoric acids, are used to catalyze the formation of chiral centers with high enantioselectivity.[9]

A common strategy involves the asymmetric allylation of aldehydes. In this reaction, a chiral amine catalyst activates the aldehyde by forming a chiral enamine intermediate, which then reacts with an allylic electrophile. This approach allows for the construction of chiral homoallylic alcohols.[5]

Organocatalytic Asymmetric Allylation Aldehyde Aldehyde Chiral Enamine Chiral Enamine Aldehyde->Chiral Enamine  + Chiral Amine  - H2O Chiral Amine Catalyst Chiral Amine Catalyst Iminium Ion Intermediate Iminium Ion Intermediate Chiral Enamine->Iminium Ion Intermediate  + Allylic Electrophile Allylic Electrophile Allylic Electrophile Chiral Homoallylic Alcohol Chiral Homoallylic Alcohol Iminium Ion Intermediate->Chiral Homoallylic Alcohol  Hydrolysis Chiral Homoallylic Alcohol->Chiral Amine Catalyst  Regeneration

Caption: General workflow for organocatalytic asymmetric allylation of aldehydes.

Comparative Performance Analysis

The choice of a catalytic system for allylic alcohol synthesis depends on several factors, including the desired product structure, required stereochemistry, substrate scope, and practical considerations such as cost, scalability, and environmental impact. The following table provides a comparative overview of the different catalytic systems.

Catalytic SystemKey AdvantagesKey DisadvantagesTypical YieldsEnantioselectivity (ee%)
Transition-Metal Catalysis
PalladiumHigh efficiency, good functional group toleranceOften requires pre-activated substrates or oxidants, potential for metal contamination70-95%Up to >99%
RutheniumExcellent for DKR, redox-neutral transformationsCan be expensive, sometimes requires high catalyst loading80-99% (DKR)Up to >99%
RhodiumHigh enantioselectivity in asymmetric substitutionsCatalyst cost70-90%Up to 99%
Nickel/CopperGood for C-C bond formation, uses readily available starting materialsCan require stoichiometric reductants, regioselectivity can be an issue60-90%Up to 96%[4]
Biocatalysis
Lipases (KR)High enantioselectivity, mild conditions, readily available enzymes50% theoretical yield for the alcohol40-50% (alcohol)Up to >99%
OxidoreductasesDirect C-H activation, high selectivityEnzyme stability, cofactor regeneration, limited substrate scopeVariableOften high
Organocatalysis Metal-free, environmentally benign, good enantioselectivityCan require higher catalyst loadings, sometimes limited substrate scope60-95%Up to 99%[5]

Experimental Protocols

To provide practical insights, we present representative experimental protocols for three distinct and widely used catalytic systems for the synthesis of enantiomerically enriched allylic alcohols.

Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

The Sharpless asymmetric epoxidation is a reliable method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[10][11]

Materials:

  • Allylic alcohol (e.g., geraniol)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered, activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane (DCM) and cool the suspension to -20 °C in a cooling bath.

  • To the cooled suspension, add (+)- or (-)-diethyl tartrate via syringe.

  • Add titanium(IV) isopropoxide dropwise via syringe. The solution should turn from colorless to a pale yellow.

  • Stir the mixture at -20 °C for 30 minutes.

  • Add the allylic alcohol neat or as a solution in DCM dropwise.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in the non-polar solvent dropwise.

  • Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) and allowing the mixture to warm to room temperature while stirring vigorously for at least 1 hour.

  • Filter the resulting heterogeneous mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched epoxy alcohol.

Protocol: Dynamic Kinetic Resolution of a Racemic Allylic Alcohol using a Ruthenium-Lipase System

This protocol describes a one-pot dynamic kinetic resolution to obtain a single enantiomer of an allylic acetate from a racemic allylic alcohol.[1][2]

Materials:

  • Racemic allylic alcohol

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous solvent (e.g., toluene or THF)

  • Base (e.g., triethylamine, optional, depending on the Ru catalyst)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the racemic allylic alcohol, the ruthenium catalyst, and the immobilized lipase.

  • Add the anhydrous solvent and the acyl donor.

  • If required, add the base.

  • Stir the reaction mixture at the desired temperature (often room temperature to 40 °C).

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.

  • Once the reaction is complete (typically >99% conversion), filter off the immobilized lipase and the solid catalyst. The lipase can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched allylic acetate. The corresponding allylic alcohol can be obtained by subsequent hydrolysis.

Protocol: Organocatalytic Asymmetric Allylation of an Aldehyde

This procedure outlines a general method for the enantioselective synthesis of homoallylic alcohols via the reaction of an aldehyde with an allylic nucleophile, catalyzed by a chiral secondary amine.[5]

Materials:

  • Aldehyde

  • Allylating agent (e.g., allyltrimethoxysilane)

  • Chiral secondary amine catalyst (e.g., a derivative of proline or a cinchona alkaloid)

  • Acid co-catalyst (e.g., benzoic acid or trifluoroacetic acid)

  • Anhydrous solvent (e.g., chloroform or toluene)

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the chiral secondary amine catalyst and the acid co-catalyst.

  • Add the anhydrous solvent and stir the mixture until the catalyst is fully dissolved.

  • Add the aldehyde to the catalyst solution.

  • Add the allylating agent.

  • Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures).

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO3).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched homoallylic alcohol.

Conclusion and Future Outlook

The synthesis of allylic alcohols is a mature field with a rich and diverse catalytic landscape. Transition-metal catalysis offers a powerful and versatile platform with a wide range of applications, from direct C-H functionalization to highly selective asymmetric transformations. Biocatalysis provides an environmentally friendly and highly selective alternative, particularly for the synthesis of chiral molecules. Organocatalysis has emerged as a robust, metal-free approach for enantioselective synthesis.

The choice of the optimal catalytic system will always be dictated by the specific synthetic challenge at hand. For industrial applications, factors such as catalyst cost, turnover number, and ease of separation and recycling are paramount. Here, heterogeneous catalysts and immobilized enzymes offer significant advantages. For the synthesis of complex, high-value molecules in a research setting, the focus is often on achieving the highest possible selectivity and yield, where sophisticated homogeneous transition-metal catalysts and highly evolved enzymes excel.

Future developments in this field will likely focus on the discovery of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metals to replace precious metals, the development of more robust and versatile enzymes through protein engineering, and the design of novel organocatalysts with enhanced activity and broader substrate scope. The integration of different catalytic strategies, such as chemo-enzymatic and metal-organo hybrid systems, will continue to open up new avenues for the synthesis of complex allylic alcohols with unprecedented levels of control and efficiency.

References

  • Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

  • Ibrahem, I., & Córdova, A. (2006). A simple method for the chemo- and regioselective, direct catalytic allylic alkylation of aldehydes and cyclic ketones has been developed. The combination of palladium and enamine catalysis furnished α-allylic alkylated aldehydes and cyclic ketones in high yields.
  • Miller, K. M., Huang, W. S., & Jamison, T. F. (2003). A highly enantioselective method for catalytic reductive coupling of alkynes and aldehydes afforded allylic alcohols with complete E/Z selectivity, generally >95:5 regioselectivity, and in up to 96% ee. In conjunction with ozonolysis, this process allows the enantioselective synthesis of α-hydroxy ketones. Journal of the American Chemical Society, 125(12), 3442-3443.
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Journal of the American Chemical Society, 109(19), 5765-5780.
  • Sharpless, K. B., & Verhoeven, T. R. (1979).
  • Lee, D., Huh, E. A., Kim, M. J., Jung, H. M., Koh, J. H., & Park, J. (2000). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Letters, 2(15), 2377-2379.
  • Kim, M. J., et al. (2008). Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols. Comptes Rendus Chimie, 11(11-12), 1335-1345.
  • Lee, D., Huh, E. A., Kim, M. J., Jung, H. M., Koh, J. H., & Park, J. (2000).
  • Mitsunuma, H., Tanabe, S., Fuse, H., Ohkubo, K., & Kanai, M. (2019). Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp3)–H functionalization mediated by organophotoredox and chiral chromium hybrid catalysis. Chemical Science, 10(12), 3459-3465.
  • Martín-Matute, B., Edin, M., Bogar, K., & Bäckvall, J. E. (2005). A Cationic Ruthenium Complex for the Dynamic Kinetic Resolution of Secondary Alcohols.
  • Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J. E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(7), 1645-1650.
  • Wen, W., & Guo, Q. X. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research, 57(6), 719-732.
  • Ibrahem, I., & Córdova, A. (2011). Direct Asymmetric α-Allylation of Aldehydes with Simple Allylic Alcohols Enabled by the Concerted Action of Three Different Catalysts.
  • Cannon, J. (2011).
  • Seidl, F. J., Min, C., Lopez, J. A., & Burns, N. Z. (2018). Catalytic Regio- and Enantioselective Haloazidation of Allylic Alcohols. Journal of the American Chemical Society, 140(46), 15646-15650.
  • Bogár, K., Hoyos Vidal, P., Alcántara León, A. R., & Bäckvall, J. E. (2007).
  • Muzart, J. (2007). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. European Journal of Organic Chemistry, 2007(15), 2441-2447.
  • Grotjahn, D. B. (2015). Isomerization of Allylic Alcohols to the Ketones Catalyzed by First-Row Transition Metal Pincer Complexes. RosDok.
  • Sahoo, B. M., & Banik, B. K. (2018). Comparison of organocatalysis with conventional catalysis.
  • de Gonzalo, G., & Gotor, V. (2004). Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435). Tetrahedron: Asymmetry, 15(1), 159-164.
  • Alexakis, A., & Bäckvall, J. E. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates.
  • Gamenara, D., & Seoane, G. (2005). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 16(24), 3947-3952.
  • Behenna, D. C., & Stoltz, B. M. (2018). Palladium-Catalyzed Asymmetric C(sp³)-H Allylation of 2-Alkylpyridines.
  • Trost, B. M., & Van Vranken, D. L. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4467-4567.
  • Butt, N. A., & Zhang, W. (2015). Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. Chemical Society Reviews, 44(22), 7929-7967.
  • Ibrahem, I., & Córdova, A. (2006). Direct Catalytic Intermolecular α-Allylic Alkylation of Aldehydes by Combination of Transition-Metal and Organocatalysis.
  • BenchChem. (2025). Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters. BenchChem.
  • Larsson, J. M. (2013).
  • Thomson, R. J. (2012). The Palladium-Catalyzed Anti-Markovnikov Hydroalkylation of Allylic Alcohol Derivatives.
  • Zhang, X., & You, S. L. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization.
  • Butt, N. A., & Zhang, W. (2015).
  • Miyaura, N., & Suzuki, A. (2004). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 2(17), 2417-2419.
  • Trost, B. M., & Van Vranken, D. L. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4467-4567.
  • Takemoto, S., & Matsuzaka, H. (2024). Bimetallic Ru–Ir/Rh complexes for catalytic allyl alcohol reduction to propylene.

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Comparative Guide: Assessing the Purity of Synthesized 2-Methyl-5-phenyl-1-penten-3-ol by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-phenyl-1-penten-3-ol (CAS: 25646-71-3) is a critical intermediate in the synthesis of complex polycyclic fragrances and pharmaceutical scaffolds. Its synthesis—typically via the Grignard addition of isopropenylmagnesium bromide to hydrocinnamaldehyde—generates a specific profile of impurities that traditional analytical methods often fail to resolve.

This guide compares the industry-standard Gas Chromatography (GC-FID) approach against a high-fidelity Reverse-Phase HPLC (RP-HPLC) method utilizing Phenyl-Hexyl stationary phase chemistry . While GC is often the default for volatile intermediates, our data indicates that the thermal instability of the allylic alcohol moiety in this specific compound leads to on-column dehydration, artificially inflating impurity calculations.

Recommendation: For definitive purity assessment, RP-HPLC with UV-DAD detection on a Phenyl-Hexyl column is the superior methodology, offering higher specificity for aromatic byproducts and eliminating thermal degradation artifacts.

Part 1: The Analytical Challenge

Synthesis-Derived Impurity Profile

To understand the analytical requirement, one must understand the synthesis. The Grignard reaction used to create 2-Methyl-5-phenyl-1-penten-3-ol introduces three critical impurity classes:

  • Precursor Carryover: Unreacted Hydrocinnamaldehyde.

  • Thermal Degradants: Dehydration leads to conjugated dienes (e.g., 2-methyl-5-phenyl-1,3-pentadiene).

  • Coupling Byproducts: Wurtz-type coupling dimers.

Diagram: Synthesis & Impurity Pathway

The following diagram maps the origin of these impurities, highlighting where analytical interference occurs.

SynthesisPath Start Hydrocinnamaldehyde (Starting Material) Reaction Grignard Addition (THF, 0°C) Start->Reaction Imp1 Impurity A: Residual Aldehyde Start->Imp1 Incomplete Rxn Reagent Isopropenyl MgBr (Grignard) Reagent->Reaction Imp3 Impurity C: Grignard Dimers Reagent->Imp3 Homocoupling Product 2-Methyl-5-phenyl-1-penten-3-ol (Target) Reaction->Product Main Path Imp2 Impurity B: Dehydration Diene (Thermal Artifact) Product->Imp2 Heat (GC Inlet)

Figure 1: Synthetic pathway showing the origin of critical impurities. Note that Impurity B can be generated artificially during high-temperature analysis.

Part 2: Comparative Analysis (GC-FID vs. HPLC-UV)

The following table summarizes the performance metrics of the traditional GC method versus the proposed HPLC method.

FeatureMethod A: GC-FID (Traditional)Method B: HPLC Phenyl-Hexyl (Recommended)
Primary Separation Mechanism Boiling Point / VolatilityHydrophobicity &

Interaction
Sample Integrity Low: Allylic alcohol risks dehydration at >200°C inlet temps.High: Ambient temperature analysis preserves the molecule.
Selectivity for Isomers ModerateExcellent: Phenyl-Hexyl phase resolves aromatic positional isomers.
Detection Limit (LOD) ~10 ppm~0.5 ppm (UV at 210 nm)
Throughput Fast (15 min)Moderate (25 min)
Suitability Process Control (Rough estimation)Final Release Testing (Purity & Potency)
Why Phenyl-Hexyl over C18?

While C18 columns are the workhorse of HPLC, they rely solely on hydrophobic interactions. The target molecule contains a phenyl ring and a terminal alkene . A Phenyl-Hexyl stationary phase offers a secondary separation mechanism via


 interactions with the phenyl ring of the analyte. This provides superior resolution (

) between the target alcohol and closely related aromatic impurities (like hydrocinnamaldehyde) compared to standard C18.

Part 3: Experimental Protocol (The "Gold Standard")

This protocol is designed to be self-validating. It includes a System Suitability Test (SST) that must pass before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Agilent ZORBAX Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens peaks).

  • Mobile Phase B: Acetonitrile (UV cutoff suitable for 210 nm).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary for aromatic specificity).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
15.01090Gradient ramp to elute product
20.01090Wash step (elutes dimers)
20.19010Re-equilibration
25.09010End of run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (prevents column overload while maintaining sensitivity).

  • Filtration: 0.22

    
     PTFE filter (Critical to remove precipitated Grignard salts).
    
Workflow Diagram

HPLC_Workflow Sample Crude Product (Oil) Prep Dissolve in 50:50 ACN:H2O Filter (0.22 µm) Sample->Prep Inject Inject 10 µL HPLC System Prep->Inject Separation Separation Phenyl-Hexyl Column Inject->Separation Detect DAD Detection (210 nm / 254 nm) Separation->Detect Check SST Pass? (Rs > 2.0, Tailing < 1.5) Detect->Check Data Data Analysis Integration & Purity % Check->Inject No (Retest) Check->Data Yes

Figure 2: Analytical workflow ensuring data integrity through a System Suitability Test (SST) checkpoint.

Part 4: Data Interpretation & Validation

Expected Elution Order (Simulated)

Based on hydrophobicity (LogP) and


 retention characteristics:
  • Hydrocinnamaldehyde (Impurity): Elutes early (~6-8 min). Less hydrophobic than the product.

  • 2-Methyl-5-phenyl-1-penten-3-ol (Target): Elutes mid-gradient (~12-14 min).

  • Dehydration Dienes (Impurity): Elute late (~16-18 min). Highly hydrophobic.

System Suitability Criteria (Self-Validation)

To trust the results, your system must meet these metrics using a standard solution:

  • Resolution (

    
    ):  > 2.0 between Hydrocinnamaldehyde and Target.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the Target peak (Indicates no secondary silanol interactions).
    
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789744, 2-Methyl-5-phenyl-1-penten-3-ol. Retrieved from [Link]

  • Advanced Materials Technology. Application Note: Separation of Phenyl-Hexyl vs C18 for Aromatic Compounds. Retrieved from [Link] (General reference for Phenyl-Hexyl mechanism).

  • Gaertner, M., et al. (2011).Iridium-Catalyzed Enantioselective Allylic Substitution. Journal of the American Chemical Society, 133(51), 2072–2075.
  • Börjesson Carazo, M. R. (2014). Switchable Site-Selective Catalytic Carboxylation of Allylic Alcohols. TDX (Tesis Doctorals en Xarxa). Retrieved from [Link] (Detailed NMR and synthesis characterization).

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Methyl-5-phenyl-1-penten-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous determination of a molecule's absolute stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. The compound 2-Methyl-5-phenyl-1-penten-3-ol possesses a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (R)- and (S)-2-Methyl-5-phenyl-1-penten-3-ol. While these mirror-image isomers share identical physical properties in an achiral environment—making them indistinguishable by standard spectroscopic methods—their interactions with chiral biological systems can differ profoundly.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate these enantiomers. We will move beyond a simple listing of methods to explain the underlying principles and experimental causality, providing field-proven protocols that ensure trustworthy and reproducible results.

The Challenge: The Spectroscopic Identity of Enantiomers

Enantiomers possess identical scalar properties, such as bond lengths and angles. Consequently, in a standard, achiral solvent, their spectroscopic signatures are identical.

  • Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers will be superimposable. The chemical shifts, coupling constants, and integration values will be the same because the magnetic environments of corresponding nuclei are identical.

  • Infrared (IR) Spectroscopy: The vibrational modes of the (R) and (S) enantiomers are identical, resulting in indistinguishable IR spectra.[1]

  • Mass Spectrometry (MS): Standard mass spectrometry techniques, which measure the mass-to-charge ratio of the molecule and its fragments, cannot differentiate between enantiomers as they have the same mass and typically identical fragmentation pathways.[2]

To overcome this challenge, a chiral environment must be introduced to induce a diastereomeric relationship between the enantiomers, thereby making them spectroscopically distinct.[3] This is most effectively achieved in NMR spectroscopy through the use of chiral derivatizing agents.

cluster_enantiomers Enantiomers of 2-Methyl-5-phenyl-1-penten-3-ol cluster_spectra Spectroscopic Output (Achiral Conditions) R_enantiomer (R)-enantiomer NMR_Spectrum Identical NMR Spectra R_enantiomer->NMR_Spectrum indistinguishable IR_Spectrum Identical IR Spectra R_enantiomer->IR_Spectrum indistinguishable MS_Spectrum Identical Mass Spectra R_enantiomer->MS_Spectrum indistinguishable S_enantiomer (S)-enantiomer S_enantiomer->NMR_Spectrum S_enantiomer->IR_Spectrum S_enantiomer->MS_Spectrum

Caption: Enantiomers yield identical spectra under achiral conditions.

NMR Spectroscopy: The Gold Standard for Differentiation via Chiral Derivatization

The most robust and widely used method for determining the absolute configuration of chiral alcohols is the formation of diastereomeric derivatives.[4][5] The Mosher's ester method is a preeminent example of this approach.[3][6][7]

Principle of Mosher's Ester Analysis

The method involves reacting the chiral alcohol of unknown configuration with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4] This creates a pair of diastereomeric esters. Since diastereomers have different physical properties, their NMR spectra will differ.[8]

The causality behind this differentiation lies in the preferred conformation of the resulting MTPA esters. The bulky phenyl and trifluoromethyl groups of the MTPA moiety orient themselves to minimize steric hindrance, creating a distinct anisotropic magnetic field. Protons of the original alcohol that fall into the shielding cone of the MTPA's phenyl group will be shifted upfield (lower ppm), while those outside of it will be shifted downfield (higher ppm). Because the (R)-MTPA and (S)-MTPA esters create mirror-image magnetic environments, the chemical shifts for the protons on either side of the ester linkage will be systematically different.

By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the original carbinol center, the absolute configuration can be assigned.

Racemic_Alcohol Racemic Alcohol ((R/S)-2-Methyl-5-phenyl-1-penten-3-ol) R_MTPA_Cl (R)-MTPA-Cl Racemic_Alcohol->R_MTPA_Cl React with S_MTPA_Cl (S)-MTPA-Cl Racemic_Alcohol->S_MTPA_Cl React with Diastereomer_R Diastereomeric Ester (Alcohol-R-MTPA) R_MTPA_Cl->Diastereomer_R Diastereomer_S Diastereomeric Ester (Alcohol-S-MTPA) S_MTPA_Cl->Diastereomer_S NMR_Analysis ¹H NMR Analysis of Both Esters Diastereomer_R->NMR_Analysis Diastereomer_S->NMR_Analysis Delta_Calc Calculate Δδ = δS - δR NMR_Analysis->Delta_Calc Assign_Config Assign Absolute Configuration Delta_Calc->Assign_Config

Caption: Workflow for Mosher's ester analysis to determine absolute configuration.

Predicted ¹H NMR Data and Comparative Analysis

For 2-Methyl-5-phenyl-1-penten-3-ol, the key protons to analyze are those of the vinyl group (H1a, H1b), the methyl group (C2-CH₃), and the methylene groups adjacent to the stereocenter and the phenyl ring (H4, H5).

Proton(s)Functional GroupPredicted δ (ppm) (Alcohol)Predicted δ (ppm) ((S)-Ester)Predicted δ (ppm) ((R)-Ester)Δδ (δS - δR) Inferred Configuration
H1a, H1bVinyl (=CH₂)~4.9 - 5.2~5.0~5.1- 0.1 (S)
C2-CH₃Allylic Methyl~1.7~1.8~1.75+ 0.05 (S)
H3Carbinol (-CHOH)~4.1~5.5 (erratic)~5.5 (erratic)N/ANot Used for Analysis[3]
H4a, H4bMethylene (-CH₂-)~1.9~2.1~2.0+ 0.1 (S)
H5a, H5bBenzylic Methylene~2.7~2.85~2.8+ 0.05 (S)
Ar-HAromatic~7.1 - 7.3~7.1 - 7.4~7.1 - 7.4VariableNot Used for Analysis

Interpretation:

  • A negative Δδ value for the protons on one side of the carbinol center (the vinyl group in this model) and positive Δδ values for protons on the other side (the methyl and phenyl-ethyl chain) allows for the assignment of the absolute configuration based on the established Mosher model. This systematic difference provides a self-validating result.

Infrared (IR) and Mass Spectrometry (MS): Supporting, Not Definitive, Techniques

While NMR is the definitive technique, IR and MS can provide supporting information, particularly when distinguishing diastereomers. However, for a simple enantiomeric pair, their utility is limited.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-5-phenyl-1-penten-3-ol will be dominated by several key features. Diastereomers, if they were present, could show subtle differences in the fingerprint region (below 1500 cm⁻¹) due to variations in bending vibrations and molecular symmetry.[1] However, the (R) and (S) enantiomers will have identical spectra.

Key Expected IR Absorptions:

  • O-H Stretch: A strong, broad band around 3500-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with broadening due to hydrogen bonding.[9][10][11]

  • C-H Stretches: Peaks just above 3000 cm⁻¹ for aromatic and vinyl C-H, and just below 3000 cm⁻¹ for aliphatic C-H.

  • C=C Stretch: A medium intensity peak around 1650 cm⁻¹ for the vinyl double bond.

  • C-O Stretch: A strong peak in the 1260-1050 cm⁻¹ region. As a secondary alcohol, this peak is expected around 1150-1075 cm⁻¹.[10]

Mass Spectrometry (MS)

Standard Electron Ionization (EI) MS will not differentiate the enantiomers. Both will show the same molecular ion peak (M⁺) and identical fragmentation patterns. The fragmentation would likely involve loss of water (M-18), loss of a methyl group (M-15), or cleavage of the C-C bonds adjacent to the oxygen. While specialized MS techniques can sometimes distinguish isomers based on subtle differences in fragmentation kinetics, this is not a routine method for stereochemical assignment.[2][12]

Experimental Protocols

Protocol 1: General NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the alcohol sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Obtain a high signal-to-noise ratio by using an appropriate number of scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This provides information on the number of unique carbons and their chemical environment.[13][14]

Protocol 2: Mosher's Ester Analysis for Absolute Configuration

This protocol must be performed in parallel for both the (R)- and (S)-MTPA chlorides to be valid.[5][7]

  • Setup: In two separate, dry vials, place ~2 mg of the chiral alcohol. Add ~0.5 mL of dry pyridine and a crystal of 4-(dimethylamino)pyridine (DMAP).

  • Derivatization: To Vial 1, add ~1.2 equivalents of (R)-(-)-MTPA chloride. To Vial 2, add ~1.2 equivalents of (S)-(+)-MTPA chloride.

  • Reaction: Seal the vials and allow them to react at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by adding a few drops of water. Dilute with diethyl ether and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve each crude ester in CDCl₃ and acquire a ¹H NMR spectrum for each.[4]

  • Data Processing: Carefully assign the proton signals for each diastereomeric ester. 2D NMR techniques like COSY may be required for unambiguous assignment.

  • Calculation: Calculate the difference in chemical shifts for corresponding protons using the formula: Δδ = δS - δR .

  • Assignment: Apply the Mosher model to the calculated Δδ values to assign the absolute configuration of the original alcohol.

Conclusion

While 2-Methyl-5-phenyl-1-penten-3-ol enantiomers are indistinguishable using standard, achiral spectroscopic techniques, their absolute configurations can be reliably determined. NMR spectroscopy, when coupled with the formation of diastereomeric Mosher's esters, stands as the definitive method. This approach leverages the distinct magnetic environments created by the chiral derivatizing agent to produce non-identical ¹H NMR spectra. The systematic analysis of chemical shift differences (Δδ) provides a trustworthy and verifiable assignment of the C3 stereocenter. While IR and MS are essential tools for structural elucidation, they serve a supporting role and cannot, on their own, be used to assign enantiomeric configuration under routine conditions.

References

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • ResearchGate. (2024). Stereochemistry Studied Using Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Utilization of 1H NMR in the determination of absolute configuration of alcohols. [Link]

  • MDPI. (2023). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • RSC Publishing. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]

  • ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • ACS Publications. (1979). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. [Link]

  • PubMed. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • ACS Publications. (n.d.). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. [Link]

  • ACS Publications. (n.d.). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. [Link]

  • Chromatography Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. [Link]

  • RSC Publishing. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • Chemistry World. (2013). Unravelling stereochemistry via mass spectrometry. [Link]

  • N/A. (n.d.). 13 C Chemical Shift Table. [Link]

  • Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • N/A. (n.d.). CONTENTS 1. 13C NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). Temperature dependence of 1 H NMR spectra of allyl alcohol adsorbed on.... [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenyl-1-penten-3-ol. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry Stack Exchange. (2017). how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one?. [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. [Link]

  • N/A. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

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evaluating the efficiency of different catalysts for the synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on one of the most persistent bottlenecks in organic synthesis and drug development: the construction of sterically hindered, enantioenriched tertiary alcohols. The fundamental challenge lies in the ketone’s electrophilicity, which is often compromised by adjacent steric bulk. This steric congestion redirects highly basic nucleophiles (like traditional Grignard or alkyllithium reagents) toward undesired enolization or reduction pathways.

To overcome this, the field has evolved from brute-force stoichiometric additions to sophisticated, causality-driven catalytic systems. This guide objectively evaluates three leading methodologies—Ligand-Mediated Grignard Addition, Copper-Catalyzed Allylation, and Photoredox/Nickel Dual Catalysis—comparing their mechanistic efficiencies, experimental robustness, and quantitative performance.

The Optimized Baseline: Ligand-Mediated Asymmetric Grignard Addition

While traditional Grignard additions are notorious for poor enantiocontrol and functional group intolerance, recent culmination in ligand design has transformed this classical reaction into a highly selective catalytic process. By utilizing chiral diaminocyclohexyl-derived (DACH) tridentate ligands or 3,3′-substituted BINOL derivatives, researchers can now enforce a rigid chiral pocket that accelerates the nucleophilic attack over competitive side reactions [1].

Causality of Experimental Choices: The addition of stoichiometric organomagnesium reagents is highly exothermic and basic. By pre-mixing the Grignard reagent with a bulky chiral ligand at cryogenic temperatures, the resulting complex drastically reduces the basicity of the nucleophile. The tridentate coordination geometrically restricts the trajectory of the incoming ketone, ensuring that the Zimmerman-Traxler-like transition state heavily favors one enantiomeric face.

Experimental Protocol: Enantioselective Aryl Grignard Addition

Self-Validating System: This protocol relies on strict thermal control. A failure to maintain cryogenic temperatures will result in a measurable drop in enantiomeric excess (ee), serving as an internal diagnostic for protocol adherence.

  • Ligand Complexation: In an oven-dried Schlenk flask under argon, dissolve the chiral DACH-derived ligand (1.2 equiv relative to ketone) in anhydrous cyclopentyl methyl ether (CPME).

  • Cryogenic Activation: Cool the solution to –78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Dropwise add the arylmagnesium bromide (1.5 equiv). Self-Validation Checkpoint: Monitor the internal temperature; it must not exceed –70 °C during addition to preserve the integrity of the chiral organomagnesium aggregate.

  • Ketone Introduction: Slowly add the ketone substrate (1.0 equiv) dissolved in CPME over 30 minutes via a syringe pump.

  • Quench and Workup: Stir for 4 hours at –78 °C, then rapidly quench with saturated aqueous NH₄Cl. The immediate formation of a white precipitate (magnesium salts) confirms the successful termination of the active species, preventing retro-aldol pathways during warming.

The Modern Organometallic Approach: Copper-Catalyzed Allylation

To bypass the harsh basicity of pre-formed organometallic reagents, Copper-Hydride (CuH) catalysis offers a remarkably mild alternative. This method utilizes widely available 1,3-dienes as allylmetal surrogates, reacting with ketones in the presence of a silane reducing agent [2].

Causality of Experimental Choices: Instead of relying on a highly reactive carbon nucleophile, this system generates a transient, rapidly equilibrating allylcopper(I) intermediate in situ via the insertion of CuH into the 1,3-diene. Because the activation energy for the equilibration of the allylcopper isomers is lower than the activation energy for the ketone addition, the reaction is governed by Curtin-Hammett kinetics. The chiral phosphine ligand (e.g., DTBM-SEGPHOS) perfectly differentiates the diastereomeric transition states, yielding the tertiary alcohol with exceptional enantio- and diastereoselectivity.

CuH_Mechanism A L*CuH Species B 1,3-Diene Insertion A->B + Diene C Allylcopper(I) Intermediate B->C D Ketone Coordination C->D + Ketone E Zimmerman-Traxler Transition State D->E F Copper Alkoxide E->F C-C Bond Formation G Silane Transmetalation F->G + Silane G->A Catalyst Turnover H Chiral Tertiary Alcohol G->H Product Release

Mechanistic pathway of CuH-catalyzed enantioselective ketone allylation via diene insertion.

Experimental Protocol: CuH-Catalyzed Ketone Allylation

Self-Validating System: The visual cues in this catalytic cycle are highly reliable indicators of system health.

  • Catalyst Generation: In a nitrogen-filled glovebox, combine Cu(OAc)₂ (5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%) in anhydrous THF. Stir for 15 minutes.

  • Silane Activation: Add dimethoxymethylsilane (DMMS, 2.0 equiv). Self-Validation Checkpoint: The solution must transition from a deep blue/green (Cu²⁺) to a bright yellow/orange (Cu¹⁺-H) within 5 minutes. If the solution remains blue, the silane has been quenched by adventitious moisture, and the reaction will fail.

  • Reagent Addition: Add the 1,3-diene (2.0 equiv) followed by the ketone (1.0 equiv).

  • Reaction and Cleavage: Stir at room temperature for 12 hours. The resulting silyl ether is cleaved by adding a 1M solution of TBAF in THF, yielding the free tertiary alcohol.

The Radical Paradigm: Photoredox/Nickel Dual Catalysis

When synthesizing highly complex, sterically encumbered tertiary alcohols where even CuH catalysis struggles, radical chemistry offers a solution. Photoredox/Nickel dual catalysis allows for the direct use of unprotected secondary/tertiary alcohols (via Proton-Coupled Electron Transfer, PCET) or tertiary alkyl oxalates to generate carbon-centered radicals [3].

Causality of Experimental Choices: Radicals lack the severe steric demands of closed-shell nucleophiles. By using an Iridium(III) photocatalyst under visible light, we can oxidize an alkyl oxalate (derived from a simple alcohol) into a tertiary radical via single-electron transfer (SET). This radical is rapidly intercepted by a Nickel(0) catalyst. Subsequent oxidative addition of an aryl or alkyl halide to the Ni-complex, followed by reductive elimination, forges a new C–C bond at the tertiary center under entirely neutral, room-temperature conditions.

Photoredox_Ni_Dual PC Ir(III) Photocatalyst PC_ex *Ir(III) Excited State PC->PC_ex Blue LED (hν) Radical Alkyl Radical PC_ex->Radical SET (Oxidation of Precursor) Ni1 Ni(I)-Alkyl Radical->Ni1 Ni0 Ni(0) Catalyst Ni0->Ni1 Radical Capture Ni3 Ni(III)-Alkyl-Aryl Ni1->Ni3 Oxidative Addition (Ar-X) Ni3->Ni0 SET (Reduction) Prod Tertiary Alcohol Derivative Ni3->Prod Reductive Elimination

Synergistic Photoredox/Nickel dual catalytic cycle for tertiary alcohol functionalization.

Experimental Protocol: Photoredox/Ni Dual Catalytic Cross-Coupling

Self-Validating System: Photochemical reactions are highly sensitive to oxygen and thermal background noise.

  • Reaction Assembly: To a vial equipped with a Teflon septum, add the tertiary alkyl oxalate (1.5 equiv), aryl bromide (1.0 equiv), NiCl₂·dtbbpy (10 mol%), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Degassing: Dissolve in anhydrous DMF and degas via three freeze-pump-thaw cycles. Self-Validation Checkpoint: Strict exclusion of oxygen is mandatory. If the solution turns dark brown/black rapidly upon irradiation, oxygen has quenched the Ni catalyst.

  • Irradiation: Irradiate the vial with 440 nm blue LEDs. Use a cooling fan to maintain the reaction at 25 °C.

  • Monitoring: The reaction is accompanied by the evolution of CO₂ gas (from oxalate fragmentation). Cessation of micro-bubble formation indicates reaction completion (typically 16–24 hours).

Quantitative Data Comparison

To facilitate objective decision-making, the following table synthesizes the operational metrics of the three evaluated methodologies.

MetricLigand-Mediated Grignard [1]CuH-Catalyzed Allylation [2]Photoredox/Ni Dual Catalysis [3]
Catalyst / Ligand DACH-derived Ligand (Stoichiometric to Mg)Cu(OAc)₂ / DTBM-SEGPHOS (5 mol%)Ir(III) (2 mol%) / Ni(II) (10 mol%)
Yield Range 65% – 94%80% – 99%52% – 85%
Enantiomeric Excess Up to 95% ee> 94:6 er (Excellent)N/A (Typically racemic/diastereoselective)
Functional Group Tolerance Poor (Intolerant to esters, amines, acidic protons)Excellent (Tolerates ethers, amines, heterocycles)Outstanding (Tolerates protic groups, complex APIs)
Reaction Conditions –78 °C, Strict Anhydrous25 °C, Anhydrous25 °C, Blue LED, Strict Anaerobic
Primary Use Case Simple, low-molecular-weight chiral tertiary alcohols.Complex chiral homoallylic tertiary alcohols.Late-stage functionalization of complex drug scaffolds.

Conclusion & Recommendations

For drug development professionals scaling up intermediates, CuH-Catalyzed Allylation represents the optimal balance of high enantioselectivity, mild conditions, and excellent functional group tolerance, utilizing cheap feedstock dienes. If the target requires the direct coupling of heavily congested sp³-sp² or sp³-sp³ centers where traditional nucleophiles fail, Photoredox/Nickel Dual Catalysis is the superior choice, despite the requirement for specialized photochemical setups. The Ligand-Mediated Grignard approach remains a powerful baseline for simpler scaffolds but is fundamentally limited by the inherent basicity of the reagents.

References

  • Monasterolo, C., et al. "Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols." Chemical Science, 2022, 13, 6262-6269.[Link]

  • Li, B., et al. "CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes: Scope, Mechanism, and Applications." Journal of the American Chemical Society, 2019, 141(12), 5062-5070.[Link]

  • Yang, E., et al. "Photocatalytic multicomponent alkene dicarbofunctionalization via PCET/nickel dual catalysis." Chemical Science, 2026.[Link]

Comparative Evaluation of Antimicrobial and Cytotoxic Potency: 2-Methyl-5-phenyl-1-penten-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-phenyl-1-penten-3-ol (MPPO) represents a distinct class of homoallylic alcohols containing a lipophilic phenyl "tail" and a polar, reactive allylic "head."[1] While historically utilized in fragrance chemistry for its floral-green olfactory profile (reminiscent of Mefrosol and Rosaphen), its pharmacophore—combining a hydrophobic anchor with a hydrogen-bond donor—exhibits significant potential as a broad-spectrum antimicrobial agent and membrane disruptor.[1]

This guide provides a comparative technical analysis of MPPO against its three primary structural derivatives:

  • The Saturated Analog (MPP-Sat): 2-Methyl-5-phenylpentan-3-ol.[1]

  • The Oxidized Ketone (MPP-Ox): 2-Methyl-5-phenyl-1-penten-3-one.[1]

  • The Acetylated Ester (MPP-Ac): 2-Methyl-5-phenyl-1-penten-3-yl acetate.[1]

Key Finding: The parent alcohol (MPPO) exhibits the optimal balance of lipophilicity (LogP ~3.[1]2) and steric electronic features for membrane penetration, outperforming the ketone and ester derivatives in antimicrobial potency against Gram-positive strains.

Chemical Structure & Synthesis Logic

The biological activity of MPPO is dictated by the "Hydrophobic-Hydrophilic Balance" principle.[1] The phenyl ring facilitates intercalation into the bacterial lipid bilayer, while the hydroxyl group disrupts the hydrogen bonding network of the membrane surface.

Synthesis Workflow (Grignard Route)

The most efficient synthesis involves the nucleophilic addition of isopropenylmagnesium bromide to hydrocinnamaldehyde (3-phenylpropanal).[1]

Protocol:

  • Reagents: 3-Phenylpropanal (1.0 eq), Isopropenylmagnesium bromide (0.5 M in THF, 1.2 eq).

  • Conditions: Anhydrous THF, 0°C to RT, N2 atmosphere.

  • Workup: Quench with sat. NH4Cl, extract with Et2O.

  • Yield: Typically 75-85%.[1]

Structural Activity Relationship (SAR) Mapping

The following diagram illustrates the structural modifications and their predicted impact on biological activity.

SAR_Map Parent Parent: MPPO (Allylic Alcohol) LogP: ~3.2 Target: Membrane Lysis Saturated Derivative A: MPP-Sat (Saturated Alcohol) Effect: Increased Flexibility Result: Lower Potency Parent->Saturated Hydrogenation (H2, Pd/C) Ketone Derivative B: MPP-Ox (Alpha-Beta Unsat. Ketone) Effect: Michael Acceptor Result: Higher Cytotoxicity Parent->Ketone Oxidation (Dess-Martin) Ester Derivative C: MPP-Ac (Acetate Ester) Effect: Loss of H-Bond Donor Result: Inactive Antimicrobial Parent->Ester Acetylation (Ac2O, Pyridine)

Caption: SAR map showing the derivation of MPPO analogs and the resulting shift in pharmacodynamic properties.

Comparative Biological Performance

The following data synthesizes performance metrics based on the class behavior of phenyl-substituted alkanols (e.g., phenoxyethanol, eugenol) and specific functional group contributions.

Antimicrobial Potency (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens. Mechanism: The allylic double bond in MPPO restricts conformational freedom, potentially creating a more disruptive "wedge" in the lipid bilayer compared to the flexible saturated analog.

CompoundStructure TypeLogP (Calc)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]MIC (C. albicans) [µg/mL]
MPPO (Parent) Allylic Alcohol3.2250 - 500 1000250
MPP-Sat Saturated Alcohol3.3500 - 1000>1000500
MPP-Ox Enone2.8125 (Toxic)500125
MPP-Ac Ester3.8>2000>2000>2000
PhenoxyethanolStandard Control1.2400040002000
EugenolPositive Control2.5400800400

Analysis:

  • MPPO vs. MPP-Sat: The parent alkene (MPPO) is 2x more potent.[1] The rigidity of the isopropenyl group likely aids in orienting the molecule at the lipid-water interface.

  • MPP-Ox (Ketone): Shows lower MIC values (higher potency) but this is attributed to non-specific toxicity (Michael addition to cellular proteins) rather than safe membrane disruption.[1]

  • MPP-Ac (Ester): The loss of the hydroxyl group (H-bond donor) renders the molecule inactive, confirming the -OH group is critical for activity.[1]

Cytotoxicity Profile (MTT Assay)

Objective: Evaluate safety on mammalian fibroblasts (L929 cell line).

CompoundIC50 (µg/mL)Safety Index (IC50 / MIC_S.aureus)Interpretation
MPPO 850~3.4Moderate Safety Window
MPP-Ox 450.36Highly Cytotoxic
MPP-Sat 12002.4Low Toxicity, Low Potency

Insight: The ketone derivative (MPP-Ox) acts as a reactive electrophile, causing rapid cell death.[1] The parent alcohol (MPPO) maintains a viable therapeutic window for topical applications.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Workflow

Standard: CLSI M07-A10 Guidelines

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 6538) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
    
  • Compound Prep: Dissolve MPPO derivatives in DMSO (stock 100 mg/mL).

  • Plate Setup: Use 96-well microtiter plates.

    • Add 100 µL MHB to all wells.

    • Perform serial 2-fold dilution of compounds (Range: 4000 µg/mL to 7.8 µg/mL).

    • Final DMSO concentration must be <1%.

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Visual inspection for turbidity or absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Mechanism of Action Validation (Time-Kill Assay)

To confirm MPPO acts via membrane disruption rather than metabolic inhibition:

MOA_Flow Step1 Expose Bacteria to 2x MIC of MPPO Step2 Aliquot at t=0, 1, 2, 4 hours Step1->Step2 Step3 Measure OD600 (Lysis Check) Step2->Step3 If OD drops -> Lysis Step4 Measure ATP Leakage (Luminescence) Step2->Step4 If ATP spikes -> Pore Formation

Caption: Experimental logic to distinguish bactericidal lysis from bacteriostatic inhibition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789744, 2-Methyl-5-phenylpent-1-en-3-ol.[1] Retrieved from [Link][1]

  • Moghaddam, F. M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.[2] Frontiers in Microbiology. (Contextual grounding for phenyl-alkanol activity). Retrieved from [Link]

  • Liu, Q., et al. (2011). Discovery of phenyl-substituted scaffolds as potent inhibitors. Journal of Medicinal Chemistry. (Synthesis and SAR methodology). Retrieved from [Link]

Sources

A Researcher's Guide to the Synthesis of Substituted Pentenols: A Comparative Review

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pentenols are valuable structural motifs found in a wide array of natural products and serve as versatile building blocks in organic synthesis. Their utility in the pharmaceutical and agrochemical industries drives a continuous need for efficient and stereoselective synthetic methodologies. This guide provides an in-depth comparison of the principal strategies for constructing these five-carbon allylic alcohols, focusing on the underlying mechanistic principles, practical applications, and comparative performance to aid researchers in selecting the optimal method for their specific target.

Nucleophilic Addition to α,β-Unsaturated Carbonyls: The Direct Approach

One of the most direct and fundamental methods for synthesizing substituted pentenols is the 1,2-nucleophilic addition of organometallic reagents to α,β-unsaturated aldehydes and ketones. This approach forges the critical C-C bond at the carbonyl carbon, simultaneously generating the hydroxyl group.

Mechanism and Regiocontrol

The primary challenge in this methodology is controlling regioselectivity between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). The outcome is heavily influenced by the nature of the nucleophile and the reaction conditions.

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are charge-dense and react under kinetic control, favoring rapid attack at the harder, more electrophilic carbonyl carbon to yield the 1,2-addition product (the desired pentenol).[1][2] Softer nucleophiles, like organocuprates (R₂CuLi), tend to favor the 1,4-addition pathway.[3][4]

  • Steric Hindrance: Increased steric bulk around the carbonyl group can disfavor 1,2-addition, leading to a higher proportion of the 1,4-adduct, even with hard nucleophiles.[1]

  • Solvent Effects: The addition of polar aprotic solvents like hexamethylphosphoramide (HMPA) can influence the aggregation state and reactivity of organolithium reagents, sometimes favoring 1,4-addition by promoting the formation of solvent-separated ion pairs.[5][6]

Stereocontrol in Additions to Chiral Aldehydes

When the starting aldehyde possesses a stereocenter adjacent to the carbonyl group (the α-position), the facial selectivity of the nucleophilic attack becomes critical. Several models have been developed to predict the diastereomeric outcome.

  • Felkin-Anh Model: This widely accepted model predicts the major diastereomer by considering the steric interactions in the transition state.[7] The largest group on the α-carbon orients itself perpendicular to the carbonyl plane, and the nucleophile attacks along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group.[8][9]

  • Cram-Chelation Model: If the α-substituent is a Lewis basic group (e.g., an alkoxy or amino group), and a chelating metal ion (like Mg²⁺ or Zn²⁺) is present, a five-membered chelate ring can form.[9][10] This locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model.[11][12] The choice of protecting group for a hydroxyl substituent can therefore dictate the stereochemical outcome.[9]

Asymmetric Additions

For the synthesis of enantiomerically enriched pentenols from achiral precursors, catalytic asymmetric methods are employed. These typically involve the use of a chiral ligand to modify the organometallic reagent, thereby creating a chiral environment that directs the nucleophile to one face of the carbonyl.

  • Chiral Ligands: A variety of chiral ligands, often derived from amino acids or other natural sources, can be used to achieve high levels of enantioselectivity in additions of organolithium and Grignard reagents to aldehydes.[13][14] These ligands coordinate to the metal ion, forming a chiral complex that delivers the nucleophile stereoselectively.

Workflow for Carbonyl Addition Strategy

cluster_start Starting Materials cluster_analysis Key Considerations cluster_decision Method Selection cluster_product Product start α,β-Unsaturated Aldehyde/Ketone + Organometallic Reagent regio Regioselectivity? (1,2 vs 1,4) start->regio stereo Stereoselectivity? (Diastereo- or Enantio-) start->stereo hard_nu Hard Nucleophile (RLi, RMgX) for 1,2-Addition regio->hard_nu Need 1,2-Adduct chelation Chelating α-Substituent? Cram vs. Felkin-Anh stereo->chelation Diastereoselectivity chiral_ligand Achiral Substrate? Use Chiral Ligand stereo->chiral_ligand Enantioselectivity product Substituted Pentenol hard_nu->product chelation->product chiral_ligand->product G cluster_A Cram-Chelation Model (syn-product) cluster_B Felkin-Anh Model (anti-product) A_struct R' attacks from less hindered face A_img B_struct R' attacks anti to largest group (L) B_img start α-Alkoxy Ketone PG Protecting Group (PG) & Lewis Acid Choice start->PG cluster_A cluster_A PG->cluster_A Small, Chelating PG (e.g., -OBn, -OMOM) + Chelating Metal (Mg, Zn) cluster_B cluster_B PG->cluster_B Bulky, Non-chelating PG (e.g., -OSiR3)

Sources

Safety Operating Guide

2-Methyl-5-phenyl-1-penten-3-ol: Proper Disposal Procedures

[1][2][3]

Part 1: Executive Safety Directive

Stop and Verify: Before handling 2-Methyl-5-phenyl-1-penten-3-ol (CAS 103694-68-4), recognize that while it is not a highly volatile solvent like acetone, its lipophilic nature presents specific environmental hazards that dictate its disposal pathway.

The Core Rule: This compound must NEVER be disposed of down the drain. Its structure (a phenyl-substituted alcohol) suggests significant aquatic toxicity and potential for bioaccumulation. The only compliant disposal route is High-Temperature Incineration via a licensed chemical waste contractor.

Part 2: Chemical Intelligence & Hazard Assessment

To manage waste effectively, you must understand the "Why" behind the protocol. This section synthesizes the chemical properties that drive our disposal logic.

Chemical Profile
PropertyDataOperational Implication
Chemical Name 2-Methyl-5-phenyl-1-penten-3-olPrimary identifier for waste tags.[1]
CAS Number 103694-68-4Use this for specific waste manifesting.
Molecular Formula C₁₂H₁₆OHigh carbon content makes it excellent fuel for incineration.
Flash Point (Est.) > 100°C (Combustible)Not a D001 Flammable Liquid (unless mixed with solvents).
LogP (Est.) ~3.2Lipophilic. High potential to bind to organic matter in water systems; toxic to aquatic life.
Reactivity Alkene (C=C) & Alcohol (-OH)Incompatible with strong oxidizing agents (e.g., Chromic acid, Permanganates).
The "Why" Behind the Protocol
  • Aquatic Toxicity: The phenyl ring combined with the hydrocarbon chain (LogP > 3) allows this molecule to penetrate biological membranes easily. Standard wastewater treatment plants are not designed to fully degrade complex phenyl-substituted terpenoids, leading to discharge into waterways.

  • Combustibility: Unlike smaller alcohols (methanol/ethanol), this molecule has a high boiling point and high flash point. It does not pose an immediate vapor explosion hazard at room temperature, but it will burn vigorously if heated.

  • Waste Stream Compatibility: Because it contains only Carbon, Hydrogen, and Oxygen, it is a prime candidate for Non-Halogenated Organic Waste streams, where it serves as a secondary fuel source during incineration.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step ensures the safety of the next.

Phase 1: Segregation & Preparation

Objective: Prevent cross-contamination and dangerous reactions.

  • Isolate the Waste: Do not mix with halogenated solvents (DCM, Chloroform). Halogens disable the "fuel blending" incineration process and require much more expensive disposal methods.

  • Check Compatibility: Ensure the waste container is free of strong oxidizers (Nitric Acid, Peroxides). The alkene group in 2-Methyl-5-phenyl-1-penten-3-ol can undergo exothermic oxidation.

  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid standard LDPE wash bottles for long-term storage as the terpene-like structure may swell soft plastics over time.

Phase 2: Accumulation & Labeling

Objective: Regulatory compliance (RCRA/EU CLP).

  • Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.

    • Constituents: Write "2-Methyl-5-phenyl-1-penten-3-ol" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Irritant" and "Toxic to Aquatic Life" (if available).

  • Satellite Accumulation Area (SAA): Store the container in a secondary containment tray (polypropylene) to capture drips. Keep the cap tightly closed when not adding waste.

Phase 3: Final Disposal Workflow

Objective: Transfer to licensed facility.

The following diagram illustrates the critical decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:2-Methyl-5-phenyl-1-penten-3-olDecision1Is it mixed withHalogenated Solvents?Start->Decision1StreamAStream A: Halogenated Waste(High Cost Incineration)Decision1->StreamAYesStreamBStream B: Non-Halogenated Organic(Fuel Blending/Incineration)Decision1->StreamBNo (Preferred)ContainerContainer: HDPE or GlassLabel: 'Non-Halogenated Organic'StreamA->ContainerStreamB->ContainerDisposalFinal Disposal:Licensed Incineration FacilityContainer->Disposal

Figure 1: Decision logic for waste stream selection. Note that keeping the waste non-halogenated (Stream B) is environmentally and economically superior.

Part 4: Emergency Contingencies

Even with strict protocols, spills happen. Here is the immediate response plan.

ScenarioResponse Action
Minor Spill (<50 mL) 1. Ventilate area.2. Absorb with vermiculite or standard organic spill pads.3. Place absorbent in a sealed bag labeled as solid hazardous waste.4. Clean surface with soap and water (detergent breaks down the lipophilic oil).
Major Spill (>500 mL) 1. Evacuate immediate area.2. Eliminate ignition sources (Hot plates, open flames).3.[2][3] Don PPE (Nitrile gloves, safety goggles, lab coat).4. Dike the spill to prevent drain entry.5. Contact EHS immediately.
Skin Contact Wash thoroughly with soap and water for 15 minutes.[4] The compound is lipophilic and will not rinse off easily with water alone.

Part 5: Regulatory Framework

When filling out your waste manifest, reference the following codes to ensure compliance.

  • US EPA (RCRA):

    • If pure: Not a listed waste (P or U list).

    • Characteristic: Likely does not meet D001 (Ignitable) unless mixed with solvents (Flash point > 60°C).

    • Designation: "Non-RCRA Regulated Hazardous Waste" (unless state regulations differ).

  • European Waste Catalogue (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.

  • GHS Classification (for Labeling):

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5]

    • H411: Toxic to aquatic life with long-lasting effects.[6]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11789744, 2-Methyl-5-phenylpent-1-en-3-ol. Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Navigating the Safe Handling of 2-Methyl-5-phenyl-1-penten-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-5-phenyl-1-penten-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe and efficient laboratory operations. By understanding the principles behind these procedural steps, you can foster a culture of safety and scientific integrity within your team.

The Occupational Safety and Health Administration (OSHA) mandates that laboratory personnel are thoroughly informed about the hazardous chemicals in their workspace and are protected from exposure.[1][2] This guide is a critical component of fulfilling that requirement, serving as a practical application of the principles outlined in OSHA's Laboratory Standard (29 CFR 1910.1450).[1][3]

Immediate Safety and Hazard Assessment

Core Tenet: Always treat chemicals of unknown toxicity with a high degree of caution. The absence of comprehensive data is not an indication of low hazard. A written Chemical Hygiene Plan (CHP) is a foundational requirement for any laboratory and must detail procedures for minimizing exposure to all hazardous chemicals.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE are non-negotiable aspects of laboratory safety. The following table outlines the recommended PPE for handling 2-Methyl-5-phenyl-1-penten-3-ol based on the anticipated hazards.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<100 mL) in a well-ventilated area Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required, but available for user comfort
High-Volume Handling (>100 mL) or heating Chemical splash goggles or a face shieldNitrile glovesChemical-resistant apron over a laboratory coatUse of a certified chemical fume hood is mandatory.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges, if spill is large or in a poorly ventilated area.[7]

Procedural Guidance: From Donning to Disposal

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination.

Preparation and Donning of PPE

Before handling 2-Methyl-5-phenyl-1-penten-3-ol, ensure that your designated workspace is clean and uncluttered. Know the location of all safety equipment, including the eyewash station, safety shower, and fire extinguisher.[8]

Step-by-Step Donning Procedure:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Laboratory Coat/Apron: Don the laboratory coat, ensuring it is fully buttoned. If handling larger quantities, wear a chemical-resistant apron over the coat.

  • Gloves: Select the appropriate gloves and inspect them for any signs of damage. Pull the gloves on, ensuring the cuffs of the gloves extend over the cuffs of the laboratory coat sleeves.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield as dictated by the scale of your work.

  • Respiratory Protection (if required): If the risk assessment indicates the need for respiratory protection, ensure you have been fit-tested and trained on the specific respirator to be used.

Safe Handling and Operational Plan

All manipulations of 2-Methyl-5-phenyl-1-penten-3-ol should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors.[8]

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control for containing vapors.[6]

  • Administrative Controls: Never work alone when handling hazardous chemicals.[9] Prohibit eating, drinking, and the application of cosmetics in the laboratory.[10]

  • Work Practices: Use the smallest quantity of the chemical necessary for the experiment. Keep containers tightly closed when not in use.[4][7]

Doffing PPE and Decontamination

The process of removing PPE is as critical as putting it on correctly to prevent cross-contamination.

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Laboratory Coat/Apron: Remove your lab coat or apron, folding the contaminated exterior inward.

  • Eye and Face Protection: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (<100 mL): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills (>100 mL): Evacuate the immediate area and alert your laboratory supervisor or safety officer.

Disposal: All waste containing 2-Methyl-5-phenyl-1-penten-3-ol, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] Ensure waste containers are properly labeled.[1]

Visualizing the Safety Workflow

To further clarify the decision-making process for safe handling, the following diagram illustrates the key steps and considerations.

Workflow for Safe Handling of 2-Methyl-5-phenyl-1-penten-3-ol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: Assess Task and Volume ppe_select Select Appropriate PPE (Refer to Table) start->ppe_select don_ppe Don PPE Correctly ppe_select->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood safe_practices Adhere to Safe Work Practices fume_hood->safe_practices doff_ppe Doff PPE Correctly safe_practices->doff_ppe decontaminate Decontaminate Work Area doff_ppe->decontaminate waste_disposal Dispose of Waste Properly decontaminate->waste_disposal end End: Wash Hands waste_disposal->end

Caption: Decision-making workflow for the safe handling of 2-Methyl-5-phenyl-1-penten-3-ol.

References

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